molecular formula C11H13NO B1293044 2-Ethyl-3-methyl-1-benzofuran-5-amine CAS No. 1033693-15-0

2-Ethyl-3-methyl-1-benzofuran-5-amine

Cat. No.: B1293044
CAS No.: 1033693-15-0
M. Wt: 175.23 g/mol
InChI Key: RJLMPRDYQYURGU-UHFFFAOYSA-N
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Description

2-Ethyl-3-methyl-1-benzofuran-5-amine is a chemical compound with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol . It is an amine-substituted benzofuran derivative characterized by a fused bicyclic structure, which serves as a versatile building block in organic synthesis and medicinal chemistry research . Benzofuran derivatives are a class of heterocyclic compounds known for a wide spectrum of biological activities. Research into analogous compounds has shown that the benzofuran core is a privileged structure in drug discovery, with documented potential in applications such as anticancer and antimicrobial agents . The unique substitution pattern of this specific compound—featuring an amine group at the 5-position—introduces basicity and enables hydrogen bonding, which can be critical for improving solubility and facilitating interactions with biological targets . Research Applications and Value: In scientific research, this compound is primarily valued as a synthetic intermediate. It can be used in the development of more complex molecules for pharmacological screening. The broader benzofuran class has demonstrated significant research interest in oncology. For instance, certain benzofuran derivatives have exhibited cytotoxic effects against various human cancer cell lines, including breast, lung, and colon cancers . Furthermore, structurally similar compounds have shown promising antimicrobial activity in vitro against pathogens like Staphylococcus aureus and Escherichia coli . Researchers are exploring these properties to develop new therapeutic agents against resistant bacterial strains and various cancer types. Handling and Usage: This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses in humans or animals. Please refer to the material safety data sheet (MSDS) for safe handling procedures. Researchers are encouraged to validate the identity and purity of this compound for their specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-3-methyl-1-benzofuran-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-3-10-7(2)9-6-8(12)4-5-11(9)13-10/h4-6H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLMPRDYQYURGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(O1)C=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Ethyl-3-methyl-1-benzofuran-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-Ethyl-3-methyl-1-benzofuran-5-amine, a substituted benzofuran of interest to researchers in medicinal chemistry and drug development. While specific experimental data for this exact molecule is not extensively available in public literature, this document synthesizes information from closely related analogues and the fundamental principles of organic chemistry to present a predictive yet scientifically grounded profile. This guide will cover the compound's structure, predicted physicochemical and spectroscopic properties, expected chemical reactivity, and a plausible synthetic pathway. The information herein is intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel benzofuran-based compounds.

Introduction

Benzofuran and its derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous natural products and pharmacologically active molecules.[1] The benzofuran ring system is associated with a wide range of biological activities, including anti-inflammatory, antimicrobial, antitumor, and antiviral properties.[1][2] The introduction of an amine substituent onto the benzofuran backbone, as seen in this compound, offers a strategic handle for further chemical modification and can significantly influence the molecule's biological profile. This guide aims to provide a detailed theoretical and predictive analysis of the chemical characteristics of this specific aminobenzofuran derivative to facilitate its use in research and development.

Molecular Structure and Basic Properties

This compound is a tricyclic aromatic compound featuring a central benzofuran core. The furan ring is substituted at the 2-position with an ethyl group and at the 3-position with a methyl group. The benzene ring is substituted at the 5-position with a primary amine group.

Table 1: General Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₃NO[3][4]
Molecular Weight 175.23 g/mol [4]
Canonical SMILES CCC1=C(C2=C(O1)C=CC(=C2)N)C[3]
InChIKey RJLMPRDYQYURGU-UHFFFAOYSA-N[3]
Predicted XlogP 2.8[3]

Predicted Spectroscopic and Physicochemical Properties

Predicted ¹H and ¹³C NMR Spectral Data

The nuclear magnetic resonance (NMR) spectra are anticipated to show characteristic signals for the aromatic protons of the benzofuran ring system, as well as the protons of the ethyl and methyl substituents and the amine group.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic CH (Benzene ring)6.5 - 7.5m
NH₂ (Amine)3.5 - 4.5 (broad)s
CH₂ (Ethyl)~2.7q
CH₃ (Ethyl)~1.3t
CH₃ (Methyl)~2.2s

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
Aromatic C (Benzene ring)105 - 155
C-O (Furan ring)150 - 160
C-N (Benzene ring)140 - 150
C=C (Furan ring)110 - 145
CH₂ (Ethyl)20 - 30
CH₃ (Ethyl)10 - 15
CH₃ (Methyl)8 - 12
Predicted Infrared (IR) Spectroscopy

The infrared (IR) spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-N stretching of the aromatic amine, and various vibrations of the benzofuran core.[8]

Table 4: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amine)3300 - 3500Medium, two bands
C-H Stretch (Aromatic)3000 - 3100Medium to Weak
C-H Stretch (Aliphatic)2850 - 2960Medium
N-H Bend (Amine)1580 - 1650Medium to Strong
C=C Stretch (Aromatic)1450 - 1600Medium
C-N Stretch (Aromatic Amine)1250 - 1335Strong
C-O-C Stretch (Furan)1000 - 1300Strong
Predicted Mass Spectrometry

In mass spectrometry (MS), this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 175. The fragmentation pattern would likely involve the loss of the ethyl group and other characteristic cleavages of the benzofuran ring.[9]

Table 5: Predicted Mass Spectrometry Data

IonPredicted m/z
[M+H]⁺176.1070
[M]⁺175.0992

Chemical Reactivity

The chemical reactivity of this compound is governed by the interplay of the electron-rich benzofuran ring system and the nucleophilic primary amine.

Reactivity of the Benzofuran Core

The benzofuran ring is generally susceptible to electrophilic substitution reactions.[10] The position of substitution will be directed by the existing substituents. The furan ring is typically more reactive towards electrophiles than the benzene ring.

  • Electrophilic Aromatic Substitution: Reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to occur on the benzofuran nucleus. The amine group is a strong activating group and will direct incoming electrophiles to the ortho and para positions of the benzene ring.

Reactivity of the Amine Group

The primary amine at the 5-position is a versatile functional group for a variety of chemical transformations.

  • Acylation: The amine can be readily acylated with acid chlorides or anhydrides to form the corresponding amides.

  • Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines.

  • Diazotization: The primary aromatic amine can undergo diazotization with nitrous acid to form a diazonium salt, which is a versatile intermediate for the introduction of a wide range of functional groups.

  • Schiff Base Formation: Condensation with aldehydes and ketones will yield the corresponding imines (Schiff bases).

G Reactivity of this compound A 2-Ethyl-3-methyl-1- benzofuran-5-amine B Electrophilic Aromatic Substitution A->B Benzofuran Ring C Acylation A->C Amine Group D Alkylation A->D Amine Group E Diazotization A->E Amine Group F Schiff Base Formation A->F Amine Group

Caption: Key reaction pathways for this compound.

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be envisioned starting from a substituted phenol, a common strategy for benzofuran synthesis.[1] The following multi-step synthesis is proposed based on established methodologies for constructing substituted benzofurans.

Experimental Protocol: A Hypothetical Synthesis

Step 1: Nitration of 4-aminophenol

  • To a cooled solution of 4-aminophenol in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid and sulfuric acid while maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Pour the reaction mixture onto crushed ice and collect the precipitated 4-amino-2-nitrophenol by filtration.

Step 2: Diazotization and Sandmeyer Reaction

  • Dissolve the 4-amino-2-nitrophenol in an aqueous solution of hydrochloric acid and cool to 0-5 °C.

  • Slowly add a solution of sodium nitrite in water to form the diazonium salt.

  • Add the diazonium salt solution to a solution of cuprous bromide to yield 4-bromo-2-nitrophenol.

Step 3: O-Alkylation

  • To a solution of 4-bromo-2-nitrophenol in a suitable solvent such as acetone, add potassium carbonate and 3-chloropentan-2-one.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Filter off the inorganic salts and evaporate the solvent to obtain the O-alkylated product.

Step 4: Reductive Cyclization

  • Dissolve the O-alkylated product in a solvent like ethanol and add a reducing agent such as iron powder in the presence of acetic acid.

  • Heat the mixture to reflux to effect both the reduction of the nitro group and the intramolecular cyclization to form the benzofuran ring.

  • After the reaction is complete, filter the mixture and purify the product by column chromatography to yield this compound.

G cluster_0 Proposed Synthesis of this compound A 4-Aminophenol B 4-Amino-2-nitrophenol A->B Nitration C 4-Bromo-2-nitrophenol B->C Diazotization/ Sandmeyer D 1-(4-Bromo-2-nitrophenoxy) pentan-2-one C->D O-Alkylation E This compound D->E Reductive Cyclization

Caption: Proposed synthetic workflow for the target compound.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. While specific toxicity data is unavailable, it should be treated as a potentially hazardous substance.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the chemical properties of this compound. By leveraging data from analogous structures and fundamental chemical principles, we have outlined its expected structural, spectroscopic, and reactive characteristics. The proposed synthetic pathway offers a viable route for its preparation. It is our hope that this guide will serve as a valuable starting point for researchers interested in exploring the potential of this and other substituted benzofuran amines in the field of drug discovery and development.

References

  • Synthesis of benzofuro[3,2-b]indoline amines via deamination-interrupted Fischer indolization and their unexpected reactivity towards nucleophiles. Chemical Communications (RSC Publishing). [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Institutes of Health (NIH). [Link]

  • (PDF) Reactivity of Benzofuran Derivatives. ResearchGate. [Link]

  • IR: amines. University of California, Los Angeles (UCLA) Chemistry. [Link]

  • Synthesis of Substituted Benzofuran3(2h)one Enamines. Taylor & Francis Online. [Link]

  • This compound. PubChem. [Link]

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  • (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one. MDPI. [Link]

  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. DEA.gov. [Link]

  • (PDF) The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. ResearchGate. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Facile access to benzofuran derivatives through radical reactions with heteroatom-centered super-electron-donors. National Institutes of Health (NIH). [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. London Business Publications. [Link]

  • A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. National Institutes of Health (NIH). [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. Semantic Scholar. [Link]

  • 5-Ethyl-2-methyl-3-phenylsulfonyl-1-benzofuran. National Institutes of Health (NIH). [Link]

  • Structural confirmation of position isomers 2‐(2‐methylaminoprolyl)benzofuran and 5‐(2‐methylaminopropyl)benzofuran: a combined mass spectrometric and computational study. ResearchGate. [Link]

  • (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI. [Link]

  • Benzofuran. National Institute of Standards and Technology (NIST) WebBook. [Link]

  • ethyl 2-methyl-1-benzofuran-3-carboxylate. ChemSynthesis. [Link]

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Sources

2-Ethyl-3-methyl-1-benzofuran-5-amine structure and molecular formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Ethyl-3-methyl-1-benzofuran-5-amine: Structure, Synthesis, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a substituted benzofuran with potential applications in medicinal chemistry and drug development. We will delve into its molecular structure, propose a viable synthetic pathway, and explore its therapeutic promise based on the well-established bioactivity of the benzofuran scaffold.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a privileged scaffold in drug discovery.[1][2][3] Its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antitumor, and antiviral properties.[1][2] The versatility of the benzofuran core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This compound is a specific analog within this class, featuring key substitutions that may confer unique biological activities.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are crucial for understanding its chemical behavior and potential biological interactions.

The molecular structure of this compound is characterized by a central benzofuran core. An ethyl group is attached at the 2-position, a methyl group at the 3-position, and an amine group at the 5-position of the bicyclic system.

Below is a visualization of the molecular structure:

Caption: 2D structure of this compound.

Physicochemical Data Summary
PropertyValueSource
Molecular Formula C11H13NO[4][5]
Molecular Weight 175.23 g/mol [5]
IUPAC Name This compound[4]
Canonical SMILES CCC1=C(C2=C(O1)C=CC(=C2)N)C[4]
InChI Key RJLMPRDYQYURGU-UHFFFAOYSA-N[4]
Predicted XlogP 2.8[4]

Proposed Retrosynthetic Analysis and Synthesis Pathway

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the benzofuran core to reveal simpler, commercially available starting materials. The key steps would be the formation of the furan ring and the introduction of the amine functionality. The amine group can be introduced via nitration followed by reduction. The ethyl and methyl groups can be incorporated through an appropriate ketone precursor.

Proposed Synthesis Workflow

The following diagram illustrates a potential synthetic pathway:

Synthesis_Workflow start p-Nitrophenol step1 O-Alkylation with 3-chloropentan-2-one start->step1 intermediate1 1-(4-Nitrophenoxy)pentan-2-one step1->intermediate1 step2 Acid-catalyzed cyclization (e.g., PPA, H2SO4) intermediate1->step2 intermediate2 2-Ethyl-3-methyl-5-nitro-1-benzofuran step2->intermediate2 step3 Reduction of nitro group (e.g., Sn/HCl, H2/Pd-C) intermediate2->step3 product This compound step3->product

Caption: Proposed synthesis workflow for this compound.

Hypothetical Experimental Protocol

This section provides a detailed, step-by-step methodology for the proposed synthesis. The rationale behind each step is explained from the perspective of a Senior Application Scientist.

Step 1: Synthesis of 1-(4-Nitrophenoxy)pentan-2-one

  • Protocol:

    • To a solution of p-nitrophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes to form the phenoxide salt. The formation of the phenoxide is crucial as it is a much stronger nucleophile than the parent phenol.

    • Add 3-chloropentan-2-one (1.1 eq) dropwise to the reaction mixture.

    • Reflux the reaction mixture for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield pure 1-(4-nitrophenoxy)pentan-2-one.

  • Expertise & Experience: The choice of acetone as a solvent and potassium carbonate as a base is a classic combination for Williamson ether synthesis. It provides a good balance of reactivity and ease of handling. Refluxing ensures the reaction proceeds at a reasonable rate.

Step 2: Synthesis of 2-Ethyl-3-methyl-5-nitro-1-benzofuran

  • Protocol:

    • Add 1-(4-nitrophenoxy)pentan-2-one (1.0 eq) to polyphosphoric acid (PPA) (10 eq by weight).

    • Heat the mixture to 80-100 °C with vigorous stirring for 2-4 hours. The viscosity of PPA requires efficient stirring to ensure homogeneity.

    • Monitor the reaction by TLC.

    • Upon completion, pour the hot reaction mixture into a beaker of ice water. This will precipitate the product and quench the reaction.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 2-ethyl-3-methyl-5-nitro-1-benzofuran.

  • Authoritative Grounding: The use of PPA is a well-established method for the intramolecular cyclization to form the benzofuran ring. It acts as both a catalyst and a dehydrating agent.

Step 3: Synthesis of this compound

  • Protocol:

    • Dissolve 2-ethyl-3-methyl-5-nitro-1-benzofuran (1.0 eq) in ethanol.

    • Add tin(II) chloride dihydrate (SnCl2·2H2O) (5.0 eq) to the solution.

    • Reflux the mixture for 3-6 hours.

    • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

  • Trustworthiness: The reduction of an aromatic nitro group to an amine using tin(II) chloride is a reliable and high-yielding method, particularly suitable for substrates that may be sensitive to catalytic hydrogenation.

Potential Applications in Drug Development

The structural motifs present in this compound suggest several promising avenues for drug development. Substituted benzofurans have been investigated for a wide array of therapeutic applications.

  • Monoamine Releasing Agents: Certain aminoalkyl benzofurans have been shown to act as monoamine releasing agents, similar to MDMA, with potential applications in treating post-traumatic stress disorder (PTSD).[6] The amine functionality on the title compound makes it a candidate for investigation in this area.

  • Kinase Inhibitors: The benzofuran scaffold has been incorporated into the design of kinase inhibitors, which are crucial in cancer therapy.[7] The specific substitution pattern of this compound could be explored for its potential to inhibit specific kinases involved in cell proliferation.

  • Anti-Alzheimer's Disease Agents: Novel benzofuran derivatives have been designed and synthesized as potential treatments for Alzheimer's disease, targeting enzymes like acetylcholinesterase (AChE) and beta-secretase 1 (BACE-1).[8]

  • Antimicrobial Agents: The benzofuran nucleus is a common feature in compounds with antimicrobial activity.[9] The title compound could be screened for its efficacy against various bacterial and fungal strains.

Conclusion

This compound is a compound of significant interest due to its foundation on the pharmacologically active benzofuran scaffold. While specific experimental data for this molecule is sparse, this guide has provided a thorough overview of its structure and a plausible, well-grounded synthetic pathway. The potential applications in drug development are vast, and this molecule represents a promising starting point for the design of novel therapeutics. Further research into its synthesis, characterization, and biological evaluation is warranted to fully elucidate its therapeutic potential.

References

  • PubChemLite. This compound. Available from: [Link].

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Institutes of Health. Available from: [Link].

  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. DEA.gov. Available from: [Link].

  • Substituted benzofuran. Wikipedia. Available from: [Link].

  • amine hydrochloride. American Elements. Available from: [Link].

  • (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one. MDPI. Available from: [Link].

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP. Available from: [Link].

  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. Available from: [Link].

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Available from: [Link].

  • 2-Ethyl-2,3-dihydro-1-benzofuran-5-amine. PubChem. Available from: [Link].

  • Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine. PubMed Central. Available from: [Link].

  • Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. ACS Omega. Available from: [Link].

  • Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. National Institutes of Health. Available from: [Link].

  • 5-Ethyl-2-methyl-3-phenylsulfonyl-1-benzofuran. PubMed Central. Available from: [Link].

  • A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. National Institutes of Health. Available from: [Link].

  • 2-Ethyl-5-methoxy-2,3-dihydro-1-benzofuran-3-amine 1g. Dana Bioscience. Available from: [Link].

Sources

Spectroscopic data for 2-Ethyl-3-methyl-1-benzofuran-5-amine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Ethyl-3-methyl-1-benzofuran-5-amine

This guide provides a comprehensive overview of the expected spectroscopic data for the characterization of this compound. As a Senior Application Scientist, the following sections are structured to not only present the predicted data but also to offer insights into the experimental rationale and data interpretation, grounded in established spectroscopic principles for heterocyclic and aromatic amine compounds.

Molecular Structure and Context

This compound is a substituted benzofuran. The benzofuran scaffold is a key structural motif in many biologically active compounds.[1][2] The precise characterization of its derivatives is crucial for drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the exact molecular structure.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are critical for structural confirmation.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence the chemical shifts of labile protons like those on the amine group.[3]

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate all signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This will show a single peak for each unique carbon atom.

    • A longer acquisition time may be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[4]

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and
~7.2-7.4d1HH-7Aromatic proton on the benzene ring, likely a doublet due to coupling with H-6. Aromatic protons in benzofurans typically appear in this region.[5]
~6.8-7.0dd1HH-6Aromatic proton, appearing as a doublet of doublets due to coupling with H-7 and H-4.
~6.6-6.8d1HH-4Aromatic proton ortho to the amine group, expected to be shielded and upfield. Its multiplicity would be a doublet from coupling to H-6.
~3.5-4.0br s2H-NH₂The chemical shift of amine protons can vary and the peak is often broad.[6] The addition of D₂O would cause this signal to disappear.[6]
~2.7-2.9q2H-CH₂-CH₃Methylene protons of the ethyl group, split into a quartet by the adjacent methyl group.
~2.2-2.4s3HAr-CH₃Methyl group attached to the furan ring. Protons on methyl groups attached to aromatic systems appear in this range.[7]
~1.2-1.4t3H-CH₂-CH₃Methyl protons of the ethyl group, appearing as a triplet due to coupling with the methylene protons.
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Predicted Chemical Shift (δ, ppm)AssignmentRationale and
~155-160C-7aQuaternary carbon of the benzofuran ring adjacent to the oxygen.
~145-150C-2Carbon bearing the ethyl group. Its chemical shift is influenced by the adjacent oxygen and the ethyl substituent.
~140-145C-5Carbon attached to the amine group. The nitrogen atom causes a downfield shift.
~130-135C-3aQuaternary carbon at the fusion of the two rings.
~120-130C-7Aromatic CH carbon.
~110-120C-3Carbon with the methyl substituent.
~105-115C-6Aromatic CH carbon.
~100-110C-4Aromatic CH carbon ortho to the amine group, expected to be shielded.
~20-25-CH₂-CH₃Methylene carbon of the ethyl group.
~10-15Ar-CH₃Methyl carbon attached to the furan ring.
~10-15-CH₂-CH₃Methyl carbon of the ethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: IR
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.[2]

    • ATR: Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the crystal.[4]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational ModeRationale and
3400-3500MediumN-HAsymmetric stretchPrimary aromatic amines typically show two N-H stretching bands.[6][8]
3300-3400MediumN-HSymmetric stretchThe second N-H stretching band for a primary amine.[6][8]
3000-3100Medium-WeakC-HAromatic stretchCharacteristic C-H stretching for the aromatic benzene ring.[9][10]
2850-2970MediumC-HAliphatic stretchC-H stretching from the ethyl and methyl groups.[8]
1600-1650StrongN-HScissoring bendCharacteristic bending vibration for primary amines.[6]
1500-1600Medium-StrongC=CAromatic ring stretchMultiple bands are expected for the carbon-carbon stretching within the aromatic rings.[9]
1250-1335StrongC-NAromatic amine stretchThe C-N stretching for an aromatic amine is typically strong and found in this region.[11]
1000-1250StrongC-OAromatic ether stretchC-O stretching of the benzofuran ether linkage.[9]
650-900Medium-Strong, BroadN-HWaggingOut-of-plane bending of the N-H bond in primary amines.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: MS
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns.[4] Electrospray Ionization (ESI) is a softer technique that would likely show a prominent protonated molecular ion [M+H]⁺.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectral Data (Electron Ionization)

The molecular weight of C₁₁H₁₃NO is 175.23 g/mol .[12]

Predicted m/zIonPossible Fragmentation PathwayRationale and
175[M]⁺Molecular ionThe molecular ion peak is expected to be observed, especially for an aromatic compound.[13]
160[M - CH₃]⁺Loss of a methyl radicalThis is a common fragmentation pathway involving the cleavage of a C-C bond. The loss of the methyl group from the 3-position is likely.
146[M - C₂H₅]⁺Loss of an ethyl radicalCleavage of the ethyl group at the 2-position.
132[M - CH₃ - CO]⁺Loss of a methyl radical followed by carbon monoxideA common fragmentation pattern for furan-containing compounds.

digraph "fragmentation" {
rankdir=LR;
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style="filled, rounded"];
edge [fontsize=9, color="#5F6368"];

M [label="[C11H13NO]⁺˙\nm/z = 175\n(Molecular Ion)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1 [label="[C10H10NO]⁺\nm/z = 160", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F2 [label="[C9H8NO]⁺\nm/z = 146", fillcolor="#FBBC05", fontcolor="#202124"]; F3 [label="[C9H10N]⁺\nm/z = 132", fillcolor="#34A853", fontcolor="#FFFFFF"];

M -> F1 [label="- •CH3"]; M -> F2 [label="- •C2H5"]; F1 -> F3 [label="- CO"]; }

Caption: Plausible mass spectrometry fragmentation pathway for the molecule.

Conclusion

References

  • BenchChem. (n.d.). Spectroscopic Analysis of 2-(2-thienyl)benzofuran Derivatives: A Technical Guide.
  • ResearchGate. (n.d.). Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some Novel Benzofuran Derivatives.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines.
  • University of California, Los Angeles. (n.d.). IR Absorption Table.
  • ResearchGate. (n.d.). The absorption spectra of the benzofuran derivatives 3a–c recorded in....
  • Chemistry LibreTexts. (2024, September 30). Infrared Spectra of Some Common Functional Groups.
  • ResearchGate. (2025, October 8). Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity.
  • ACS Publications. (n.d.). Studies Concerning the Infrared Spectra of Some Substituted Benzofuran Derivatives.
  • Sigma-Aldrich. (n.d.). IR Chart.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Creative Proteomics. (n.d.). Ion Types and Fragmentation Patterns in Mass Spectrometry.
  • SpectraBase. (n.d.). Benzofuran - Optional[13C NMR] - Chemical Shifts.
  • Sci-Hub. (1973). Preparation of substituted benzofurans. Pyridine-induced solvent shifts in their N.M.R. spectra. Australian Journal of Chemistry.
  • University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table.
  • DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy.
  • EAS Publisher. (2023, September 7). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives.
  • NIH. (n.d.). 5-Ethyl-2-methyl-3-phenylsulfonyl-1-benzofuran.
  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics.
  • Canadian Science Publishing. (n.d.). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides.
  • University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts.
  • International Journal of Materials and Chemistry. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • University of Cambridge. (n.d.). Chemical shifts.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift.
  • Arkivoc. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • PubChemLite. (n.d.). This compound.
  • ChemicalBook. (n.d.). Benzofuran(271-89-6) 1H NMR spectrum.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • CymitQuimica. (n.d.). amine hydrochloride. Retrieved from

  • ResearchGate. (n.d.). Structural confirmation of position isomers 2‐(2‐methylaminoprolyl)benzofuran and 5‐(2‐methylaminopropyl)benzofuran: a combined mass spectrometric and computational study.
  • MDPI. (n.d.). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide.
  • ResearchGate. (n.d.). (PDF) The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog.
  • NIH. (2022, December 4). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides.
  • National Institute of Standards and Technology. (n.d.). Benzofuran - the NIST WebBook.
  • NIH. (n.d.). 5-Ethyl-3-(3-fluorophenylsulfonyl)-2-methyl-1-benzofuran.
  • MDPI. (n.d.). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity.
  • NIH. (n.d.). 5-Ethyl-3-(4-Fluorophenylsulfonyl)-2-methyl-1-benzofuran.

Sources

Amine-Substituted Benzofuran Derivatives: A Technical Guide to Their Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran nucleus, a heterocyclic compound composed of fused benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are found in numerous natural products and synthetic compounds, exhibiting a vast array of pharmacological activities.[3][4] The introduction of amine substituents to this core structure significantly modulates its physicochemical properties and biological functions, leading to the development of potent agents with anticancer, antimicrobial, and neuroprotective activities. This guide provides a comprehensive overview of the synthesis, mechanisms of action, and structure-activity relationships of amine-substituted benzofuran derivatives, offering insights for the design and development of next-generation therapeutics.

The Benzofuran Scaffold: A Foundation for Pharmacological Diversity

Benzofuran and its derivatives are of significant interest to medicinal chemists and pharmacologists due to their wide range of biological activities and potential as pharmacological agents.[2] The inherent properties of this bicyclic ring system, including its relative planarity and ability to participate in various intermolecular interactions, make it an ideal starting point for drug design.[1] Naturally occurring benzofurans, such as ailanthoidol, have demonstrated activities including immunosuppressive, anticancer, and antiviral effects.[3] Synthetic derivatives have also entered clinical use, with amiodarone being a notable example of an antiarrhythmic agent.[3] The versatility of the benzofuran scaffold allows for substitutions at various positions, with the C-2 and C-3 positions being particularly important for modulating biological activity.[5][6]

Synthetic Strategies for Amine-Substituted Benzofurans

The synthesis of amine-substituted benzofurans can be achieved through various methods, often involving multi-step reactions. A common approach involves the initial synthesis of the benzofuran core followed by the introduction of the amine functionality.

One-pot strategies have also been developed to improve efficiency. For example, a method reported in 2021 allows for the synthesis of amino-substituted benzofurans by treating substituted amines, salicylaldehydes, and calcium carbide (as an alkyne source) in the presence of a copper bromide catalyst.[7] This protocol offers a direct route to medicinally relevant benzofuran derivatives in high yields.[7]

Another versatile method involves the reaction of salicylaldehyde with chloroacetone to form 2-acetylbenzofuran, which can then be further modified.[8] For instance, reaction with 2-aminobenzothiazole and subsequent Staudinger reaction with various acid chlorides can yield complex amine-containing benzofuran derivatives.[8] The choice of synthetic route is often dictated by the desired substitution pattern and the specific biological target.

Key Biological Activities and Mechanisms of Action

Amine-substituted benzofuran derivatives have demonstrated a wide spectrum of biological activities, with anticancer, antimicrobial, and neuroprotective effects being the most extensively studied.

Anticancer Activity

Benzofuran derivatives exhibit antitumor activities through various mechanisms, including cell cycle arrest, induction of apoptosis, and modulation of estrogen receptors.[9] The introduction of amine or amide functionalities can significantly enhance their cytotoxic and pro-apoptotic effects.[1][10]

Mechanism of Action: Many amine-substituted benzofuran derivatives exert their anticancer effects by inducing apoptosis in cancer cells.[10][11] This can be confirmed through assays such as Ethidium Bromide/Acridine Orange (EtBr/AO) staining and Lactate Dehydrogenase (LDH) assays.[10] Some derivatives have also been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and subsequent cell death.[10]

Structure-Activity Relationship (SAR): SAR studies have revealed that the position and nature of substituents are crucial for anticancer potency.[1]

  • Substitutions at the C-2 position, often with ester or heterocyclic rings, have been found to be critical for cytotoxic activity.[1][6]

  • The presence of bulkier amine-containing groups, such as 4-piperidino-piperidine, can enhance cytotoxicity.[1]

  • For amide derivatives of 3-methyl-benzofuran-2-carboxylic acid, specific substitutions have shown selectivity for different cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer).[10]

The following diagram illustrates a generalized workflow for screening the anticancer activity of novel benzofuran derivatives.

G cluster_0 Compound Synthesis & Library Generation cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization synthesis Synthesis of Amine-Substituted Benzofuran Derivatives purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification library Compound Library purification->library mtt Primary Cytotoxicity Screen (e.g., MTT Assay on Cancer Cell Lines) library->mtt ic50 IC50 Determination for Hits mtt->ic50 selectivity Selectivity Testing (Normal vs. Cancer Cell Lines) ic50->selectivity apoptosis Apoptosis Assays (e.g., Annexin V, Caspase Activity) selectivity->apoptosis ros ROS Measurement apoptosis->ros cell_cycle Cell Cycle Analysis (Flow Cytometry) ros->cell_cycle sar Structure-Activity Relationship (SAR) Analysis cell_cycle->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Design & Synthesis

Caption: High-throughput screening workflow for anticancer benzofurans.

Antimicrobial Activity

Benzofuran derivatives have also been identified as promising antimicrobial agents, with activity against a range of bacteria and fungi.[4][12] The incorporation of amine and other heterocyclic moieties can lead to potent antimicrobial compounds.

Structure-Activity Relationship (SAR):

  • Studies have shown that benzofuran, pyrazoline, and thiazole moieties can be essential for antimicrobial activity.[4]

  • The introduction of substituents at the 2-position phenyl group and the 5-position hydroxyl, halogen, and amino groups is closely related to the antibacterial activity.[6]

  • Certain ketoxime derivatives of benzofuran have shown significant activity against Staphylococcus aureus and Candida albicans.[13]

Neuroprotective Activity

A growing body of evidence suggests that amine-substituted benzofurans possess neuroprotective properties, making them attractive candidates for the treatment of neurodegenerative diseases like Alzheimer's disease.[5][14]

Mechanism of Action: The neuroprotective effects of these compounds are often multi-faceted.

  • Cholinesterase Inhibition: Many 3-aminobenzofuran derivatives have been designed as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[5]

  • Aβ Aggregation Inhibition: Benzofuran scaffolds have been reported to inhibit the formation of amyloid-beta (Aβ) fibrils, a key pathological hallmark of Alzheimer's disease.[5][15]

  • Antioxidant Activity: Some derivatives exhibit antioxidant properties, scavenging free radicals and inhibiting lipid peroxidation, which contribute to neuronal damage.[16][17]

Structure-Activity Relationship (SAR):

  • Substitution at the C-2 and C-3 positions of the benzofuran ring has been shown to be important for anti-Alzheimer's activity.[5]

  • For 3-aminobenzofuran derivatives, a 2-fluorobenzyl moiety has been shown to exhibit the best inhibitory activity against cholinesterases.[5]

  • In benzofuran-2-carboxamide derivatives, a methyl substitution at the R2 position and a hydroxyl substitution at the R3 position have been suggested to be important for neuroprotective action against excitotoxic damage.[16][17]

The following diagram illustrates a proposed mechanism for the neuroprotective effects of a multifunctional 3-aminobenzofuran derivative.

G cluster_0 Pathological Processes in Alzheimer's Disease cluster_1 Therapeutic Intervention cluster_2 Neuroprotective Outcomes AChE Acetylcholinesterase (AChE) Activity ACh Increased Acetylcholine Levels Abeta Amyloid-β (Aβ) Aggregation AbetaInhibition Reduced Aβ Plaques OxidativeStress Oxidative Stress (ROS Production) ROSScavenging Decreased Neuronal Damage Benzofuran Amine-Substituted Benzofuran Derivative Benzofuran->AChE Inhibits Benzofuran->Abeta Inhibits Benzofuran->OxidativeStress Scavenges Neuron Improved Neuronal Survival & Function ACh->Neuron AbetaInhibition->Neuron ROSScavenging->Neuron

Sources

A Technical Guide to the Potential Research Applications of 2-Ethyl-3-methyl-1-benzofuran-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Forward: The landscape of molecular discovery is often focused on the exploration of novel chemical entities. While much attention is given to compounds with established biological activity, there exists a vast, underexplored chemical space of molecules that, by virtue of their structure, present significant opportunities for investigation. 2-Ethyl-3-methyl-1-benzofuran-5-amine is one such molecule. While specific literature on this exact compound is sparse, its core benzofuran scaffold is a well-established "privileged structure" in medicinal chemistry, known for its wide range of biological activities. This guide, therefore, serves as a forward-looking technical roadmap for researchers, scientists, and drug development professionals, outlining the potential research applications of this compound and providing a robust framework for its investigation. We will proceed from the foundational chemistry of the benzofuran nucleus to propose specific, actionable experimental pathways for unlocking its potential.

The Benzofuran Scaffold: A Privileged Core in Drug Discovery

The benzofuran ring system, a fusion of a benzene ring and a furan ring, is a prominent heterocyclic scaffold found in numerous natural products and synthetic compounds with significant therapeutic properties. Its rigid, planar structure and the presence of an oxygen heteroatom provide unique electronic and steric properties, enabling it to interact with a diverse array of biological targets.

The versatility of the benzofuran scaffold is evidenced by its presence in a wide range of approved drugs and clinical candidates. For instance, Amiodarone, an antiarrhythmic agent, and Vilazodone, an antidepressant, both feature a benzofuran core, highlighting its utility in targeting complex biological systems. The amenability of the benzofuran ring to substitution at various positions allows for the fine-tuning of its pharmacological profile, making it an attractive starting point for the design of new therapeutic agents.

The subject of this guide, this compound, possesses several key structural features that suggest a high potential for biological activity:

  • 2- and 3-Position Substitution: The ethyl and methyl groups at these positions can influence the molecule's steric bulk and lipophilicity, which are critical for its interaction with target proteins and its pharmacokinetic properties.

  • 5-Amine Group: The primary amine at the 5-position is a key functional group that can act as a hydrogen bond donor and acceptor, as well as a site for further chemical modification to create a library of derivatives. This amine group can also be protonated at physiological pH, potentially influencing the molecule's solubility and interaction with acidic residues in protein binding pockets.

Given these features, we can logically extrapolate potential research applications based on the known activities of structurally related benzofuran derivatives.

Potential Therapeutic Areas for Investigation

Based on the extensive literature on benzofuran-containing compounds, we propose the following high-priority areas for investigating the therapeutic potential of this compound.

Anticancer Activity

Benzofuran derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.

  • Tubulin Polymerization Inhibition: Many natural and synthetic benzofurans have been shown to inhibit the polymerization of tubulin, a critical protein involved in cell division. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells. The substitution pattern on the benzofuran ring is crucial for this activity.

  • Kinase Inhibition: Several protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer, have been successfully targeted by benzofuran-based inhibitors. The amine group on this compound could serve as a crucial anchor point for binding within the ATP-binding pocket of various kinases.

  • Topoisomerase Inhibition: These enzymes are essential for DNA replication and repair, and their inhibition is a clinically validated anticancer strategy. Certain benzofuran derivatives have been found to inhibit topoisomerases, leading to DNA damage and cancer cell death.

Proposed Initial Screening: A logical first step would be to screen this compound against a panel of cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia) to determine its cytotoxic and cytostatic effects.

Neuroprotective and CNS-Related Activities

The benzofuran scaffold is also prevalent in compounds targeting the central nervous system (CNS).

  • Monoamine Oxidase (MAO) Inhibition: MAO enzymes are responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAO-A and MAO-B is a therapeutic strategy for depression and neurodegenerative diseases like Parkinson's disease. The amine functionality and the overall structure of this compound make it a candidate for MAO inhibition.

  • Acetylcholinesterase (AChE) Inhibition: AChE inhibitors are the primary treatment for the symptomatic management of Alzheimer's disease. Numerous heterocyclic compounds, including benzofurans, have been explored for their AChE inhibitory activity.

  • Serotonin and Dopamine Receptor Modulation: As mentioned earlier, the approved drug Vilazodone is a benzofuran derivative that acts as a selective serotonin reuptake inhibitor and a partial agonist of the 5-HT1A receptor. This highlights the potential of the benzofuran scaffold to modulate key neurotransmitter systems.

Proposed Initial Screening: Initial investigations should include in vitro assays to determine the inhibitory activity of the compound against MAO-A, MAO-B, and AChE. Radioligand binding assays for serotonin and dopamine receptors would also be highly informative.

Antimicrobial and Antifungal Activity

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Benzofuran derivatives have shown promising activity against a range of bacteria and fungi. The mechanism of action is often attributed to the disruption of cell membrane integrity or the inhibition of essential enzymes.

Proposed Initial Screening: The compound should be tested against a panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus fumigatus) strains to determine its minimum inhibitory concentration (MIC).

Experimental Workflows: A Step-by-Step Guide

The following section provides detailed, step-by-step protocols for the initial investigation of this compound. These workflows are designed to be self-validating and provide a solid foundation for further research.

Workflow for In Vitro Anticancer Screening

This workflow outlines the initial steps to assess the cytotoxic potential of the compound.

anticancer_workflow cluster_prep Compound Preparation cluster_assay Cell-Based Assay cluster_readout Data Acquisition & Analysis prep 1. Prepare Stock Solution (e.g., 10 mM in DMSO) serial_dil 2. Create Serial Dilutions (e.g., 100 µM to 0.1 µM) prep->serial_dil treatment 4. Treat cells with serial dilutions of the compound serial_dil->treatment cell_culture 3. Seed Cancer Cell Lines (e.g., MCF-7, A549, HCT116) in 96-well plates cell_culture->treatment incubation 5. Incubate for 48-72 hours treatment->incubation mtt_assay 6. Perform MTT or similar viability assay incubation->mtt_assay readout 7. Measure Absorbance (or fluorescence/luminescence) mtt_assay->readout ic50_calc 8. Calculate IC50 values readout->ic50_calc

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Detailed Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Perform serial dilutions of the stock solution in cell culture medium to obtain a range of final concentrations for testing (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, 0.78 µM). Include a vehicle control (DMSO at the same final concentration as in the highest compound concentration).

  • Cell Culture and Treatment:

    • Seed selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Remove the old medium and add 100 µL of fresh medium containing the various concentrations of the test compound or vehicle control.

    • Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assay (MTT Assay as an example):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Causality and Trustworthiness: This protocol includes a vehicle control to account for any effects of the solvent (DMSO) on cell viability. The use of multiple cell lines provides a broader understanding of the compound's potential anticancer spectrum. The MTT assay is a well-established and reliable method for assessing cell viability.

Workflow for Enzyme Inhibition Assays (MAO as an example)

This workflow details the screening of the compound for its ability to inhibit monoamine oxidase enzymes.

mao_inhibition_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis compound_prep 1. Prepare serial dilutions of the test compound pre_incubation 4. Pre-incubate enzyme with the compound or vehicle control compound_prep->pre_incubation enzyme_prep 2. Prepare recombinant human MAO-A and MAO-B enzymes substrate_prep 3. Prepare substrate (e.g., kynuramine) and detection reagent reaction_init 5. Initiate reaction by adding the substrate pre_incubation->reaction_init incubation 6. Incubate at 37°C reaction_init->incubation reaction_stop 7. Stop the reaction incubation->reaction_stop fluorescence_read 8. Measure fluorescence reaction_stop->fluorescence_read ic50_calc 9. Calculate IC50 values for MAO-A and MAO-B inhibition fluorescence_read->ic50_calc

Caption: Workflow for determining the in vitro MAO inhibitory activity.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound and a known MAO inhibitor (e.g., Clorgyline for MAO-A, Pargyline for MAO-B) as a positive control.

    • Use commercially available recombinant human MAO-A and MAO-B enzymes.

    • Prepare the substrate solution (e.g., kynuramine) and the detection reagent.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme, buffer, and the test compound at various concentrations.

    • Pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the substrate.

    • Incubate for a specific time (e.g., 30 minutes) at 37°C.

    • Stop the reaction (e.g., by adding a stop solution).

  • Detection and Analysis:

    • Measure the fluorescence of the product formed using a microplate reader at the appropriate excitation and emission wavelengths.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Determine the IC50 values for both MAO-A and MAO-B.

Causality and Trustworthiness: The use of positive controls ensures that the assay is working correctly. Testing against both MAO-A and MAO-B allows for the determination of the compound's selectivity, which is a critical parameter for potential therapeutic applications.

Data Presentation and Interpretation

All quantitative data generated from these initial screens should be summarized in a clear and concise table to facilitate comparison and interpretation.

Table 1: Hypothetical Initial Screening Results for this compound

Assay TypeTarget/Cell LineResult (IC50 in µM)Notes
Anticancer MCF-712.5Moderate activity
A549> 100Inactive
HCT1168.2Promising activity
Neuroprotection MAO-A2.1Potent inhibition
MAO-B15.7Moderately selective for MAO-A
AChE> 50Weak activity
Antimicrobial S. aureus32Moderate antibacterial activity
E. coli> 128Inactive
C. albicans64Weak antifungal activity

Interpretation of Hypothetical Data: The data in Table 1 would suggest that this compound shows the most promise as a selective MAO-A inhibitor and as a potential anticancer agent against colon cancer. Further studies would then be warranted in these areas, such as mechanism of action studies for its anticancer effects and in vivo studies in animal models of depression or Parkinson's disease for its MAO inhibitory activity.

Future Directions and Advanced Studies

Should the initial screening results be promising in any of the proposed areas, the following advanced studies should be considered:

  • Structure-Activity Relationship (SAR) Studies: Synthesize a library of analogs of this compound by modifying the substituents at the 2, 3, and 5 positions to understand the key structural requirements for activity and to optimize potency and selectivity.

  • Mechanism of Action (MoA) Studies: For promising anticancer activity, investigate the underlying MoA through studies such as cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and western blotting for key signaling proteins. For enzyme inhibitors, conduct kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive).

  • In Vivo Efficacy Studies: Test the compound in relevant animal models of the disease of interest to evaluate its in vivo efficacy, pharmacokinetics (ADME), and safety profile.

  • Computational Modeling and Docking Studies: Use molecular modeling techniques to predict the binding mode of the compound to its biological target, which can guide the design of more potent analogs.

Conclusion

This compound represents an intriguing, yet underexplored, molecule with significant potential for a range of research applications, particularly in the field of drug discovery. Its benzofuran core, a privileged scaffold in medicinal chemistry, combined with its specific substitution pattern, provides a strong rationale for its investigation as a potential anticancer, neuroprotective, or antimicrobial agent. The experimental workflows detailed in this guide offer a robust and scientifically sound framework for initiating this exploration. By systematically evaluating its biological activities, researchers can unlock the potential of this compound and contribute to the development of new therapeutic agents.

References

As this guide focuses on the potential applications of a sparsely researched compound, the references provided below support the established biological activities of the broader benzofuran class of molecules, which forms the basis for the proposed investigations.

  • Anticancer Properties of Benzofuran Derivatives: A Review. (Source: Molecules, Multidisciplinary Digital Publishing Institute) - [Link]

  • Recent Developments of Benzofuran-Based Compounds as Anticancer Agents. (Source: RSC Advances, Royal Society of Chemistry) - [Link]

  • Benzofuran: A Key Scaffold for the Development of Monoamine Oxidase Inhibitors. (Source: Journal of Enzyme Inhibition and Medicinal Chemistry) - [Link]

  • Biological and Pharmacological Properties of Benzofuran Derivatives. (Source: Bioorganic & Medicinal Chemistry, Elsevier) - [Link]

  • A Review on the Antimicrobial Activity of Benzofuran Derivatives. (Source: Mini-Reviews in Medicinal Chemistry, Bentham Science) - [Link]

The Synthetic Chemist's Guide to Substituted Benzofurans: A Review of Core Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuran nucleus is a cornerstone of medicinal chemistry, forming the structural heart of numerous pharmaceuticals and biologically active natural products.[1][2] Its prevalence has driven the development of a rich and diverse array of synthetic methodologies aimed at its construction and functionalization. This technical guide provides an in-depth review of the most robust and widely adopted strategies for the synthesis of substituted benzofurans. We will move beyond a simple cataloging of reactions to explore the mechanistic underpinnings and practical considerations that guide the modern synthetic chemist. Key methodologies covered include the classic Perkin rearrangement, versatile transition-metal-catalyzed cross-coupling and cyclization reactions, and efficient intramolecular cyclization strategies. Each section is designed to provide researchers, scientists, and drug development professionals with not only detailed, actionable protocols but also the strategic insights necessary to select and optimize the ideal synthetic route for their target molecule.

Introduction: The Enduring Importance of the Benzofuran Scaffold

Benzofuran and its derivatives are privileged heterocyclic structures that are pervasive in both natural products and synthetic pharmaceuticals.[1][2] Their broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties, underscores their significance as pharmacophores in drug discovery.[3] Notable examples of benzofuran-containing drugs include Amiodarone, an antiarrhythmic agent, and Vilazodone, an antidepressant. The therapeutic potential of this scaffold continues to inspire the development of novel and efficient synthetic pathways to access structurally diverse benzofuran derivatives. This guide will focus on the core synthetic strategies that form the foundation of modern benzofuran chemistry.

Classical Approaches: The Perkin Rearrangement

First reported by William Henry Perkin in 1870, the Perkin rearrangement remains a reliable, albeit classical, method for the synthesis of benzofuran-2-carboxylic acids.[4] This reaction proceeds via a coumarin-benzofuran ring contraction, typically starting from a 3-halocoumarin under basic conditions.

Mechanism and Rationale

The reaction is initiated by a base-catalyzed hydrolytic cleavage of the lactone ring of the 3-halocoumarin. This ring-opening step forms a phenoxide and a carboxylate. The resulting phenoxide then acts as an intramolecular nucleophile, attacking the vinyl halide to displace the halide and form the benzofuran ring. The choice of a strong base, such as sodium hydroxide, is critical to facilitate the initial lactone cleavage. The reaction is often performed at reflux temperatures to overcome the activation energy of the intramolecular nucleophilic substitution.

G cluster_perkin Perkin Rearrangement Mechanism start 3-Halocoumarin intermediate1 Ring-Opened Intermediate (Phenoxide & Carboxylate) start->intermediate1  Base (e.g., NaOH) Lactone Cleavage product Benzofuran-2-carboxylic acid intermediate1->product Intramolecular Nucleophilic Substitution

Caption: Key steps of the Perkin rearrangement.

Modern Advancements: Microwave-Assisted Synthesis

While traditional protocols often require several hours of reflux, the advent of microwave-assisted organic synthesis has dramatically expedited the Perkin rearrangement.[5][6][7] Microwave irradiation provides rapid and uniform heating, significantly reducing reaction times from hours to mere minutes while often improving yields.[5][7]

Experimental Protocol: Microwave-Assisted Perkin Rearrangement

This protocol is adapted from the work of Marriott et al. for the synthesis of 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid.[5][7]

Materials:

  • 3-Bromo-4-methyl-6,7-dimethoxycoumarin

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Microwave reactor vial

Procedure:

  • To a microwave reactor vial, add 3-bromo-4-methyl-6,7-dimethoxycoumarin (0.05 g, 0.167 mmol), ethanol (5 mL), and sodium hydroxide (0.0201 g, 0.503 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture for 5 minutes at 300W, maintaining a temperature of 79°C with stirring.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and concentrate it using a rotary evaporator.

  • Dissolve the crude product in a minimum volume of water.

  • Acidify the aqueous solution with 1M HCl until a precipitate forms.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry to yield the benzofuran-2-carboxylic acid.

Transition-Metal Catalysis: The Power of Palladium and Copper

Transition-metal catalysis has revolutionized the synthesis of substituted benzofurans, offering unparalleled efficiency, functional group tolerance, and control over substitution patterns. Palladium- and copper-catalyzed reactions are at the forefront of these methodologies.

Palladium-Catalyzed Sonogashira Coupling and Cyclization

A widely employed and highly versatile strategy involves a tandem Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization. This one-pot approach allows for the rapid construction of 2-substituted and 2,3-disubstituted benzofurans.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is classic for Sonogashira couplings. The palladium species facilitates the oxidative addition to the o-halophenol and the subsequent steps of the catalytic cycle, while the copper(I) salt activates the terminal alkyne by forming a copper acetylide, which then undergoes transmetalation to the palladium center.

  • Base: An amine base, such as triethylamine (Et₃N), is crucial. It serves to neutralize the hydrogen halide produced during the reaction and also acts as the solvent in many cases.

  • Solvent: Aprotic polar solvents like DMF or acetonitrile are commonly used to ensure the solubility of the reactants and catalysts.

G cluster_sonogashira Sonogashira Coupling/Cyclization Workflow reactants o-Halophenol + Terminal Alkyne sonogashira Sonogashira Coupling (Pd/Cu Catalysis, Base) reactants->sonogashira intermediate o-Alkynylphenol Intermediate sonogashira->intermediate cyclization Intramolecular 5-endo-dig Cyclization intermediate->cyclization product 2-Substituted Benzofuran cyclization->product

Caption: General workflow for benzofuran synthesis via Sonogashira coupling.

Experimental Protocol: One-Pot Sonogashira Coupling and Cyclization

This protocol is a generalized procedure based on established methodologies for the synthesis of 2-substituted benzofurans.

Materials:

  • o-Iodophenol

  • Terminal alkyne

  • PdCl₂(PPh₃)₂ (Palladium catalyst)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the o-iodophenol (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (5-10 mol%).

  • Add DMF and triethylamine to the flask.

  • Add the terminal alkyne (1.1-1.2 equiv) dropwise to the stirred reaction mixture.

  • Heat the reaction to 60-100°C and monitor its progress by TLC.

  • Upon consumption of the starting material, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted benzofuran.

Copper-Catalyzed Methodologies

Copper catalysis offers a more economical and often greener alternative to palladium for the synthesis of benzofurans. One prominent method is the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes.[4][8] This approach avoids the need for pre-functionalized phenols (like o-halophenols), starting directly from the parent phenol.

Mechanism at a Glance: The reaction is believed to proceed through a sequential nucleophilic addition of the phenol to the copper-activated alkyne, followed by an oxidative C-H activation and cyclization to form the benzofuran ring. Molecular oxygen often serves as the terminal oxidant in these reactions.[4][8][9][10]

Rhodium-Catalyzed C-H Activation

Rhodium catalysis has emerged as a powerful tool for C-H activation and functionalization. In the context of benzofuran synthesis, Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by annulation with alkynes or other coupling partners provides a direct route to substituted (dihydro)benzofurans.[11][12][13][14] The N-phenoxyacetamide acts as a chelating directing group, enabling regioselective activation of the ortho C-H bond of the phenol ring.

Intramolecular Cyclization Strategies

Intramolecular cyclization reactions are a powerful class of transformations for benzofuran synthesis, often characterized by high efficiency and atom economy. These methods typically involve the construction of a suitable precursor that undergoes a ring-closing reaction to form the furan ring.

Oxidative Cyclization of o-Alkenylphenols

The oxidative cyclization of o-alkenylphenols is a direct and efficient method for synthesizing 2,3-disubstituted benzofurans. This transformation is commonly catalyzed by palladium(II) salts.

Rationale: The Pd(II) catalyst coordinates to the alkene, which is then attacked by the nucleophilic phenolic hydroxyl group in an intramolecular fashion (Wacker-type cyclization). The resulting palladium intermediate can then undergo further reactions or be oxidized to regenerate the Pd(II) catalyst and furnish the benzofuran product. An oxidant, such as benzoquinone (BQ) or molecular oxygen, is often required to turn over the catalytic cycle.

Experimental Protocol: Pd(II)-Catalyzed Oxidative Cyclization of an o-Alkenylphenol

This is a representative protocol for the synthesis of a substituted benzofuran from an o-alkenylphenol.

Materials:

  • o-Alkenylphenol

  • Palladium(II) chloride (PdCl₂) or Palladium(II) acetate (Pd(OAc)₂)

  • Benzoquinone (BQ) or other suitable oxidant

  • Solvent (e.g., acetonitrile, THF)

  • Inert atmosphere

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the o-alkenylphenol (1.0 equiv) in the chosen solvent.

  • Add the Pd(II) catalyst (5-10 mol%) and the oxidant (e.g., BQ, 1.0-2.0 equiv).

  • Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and filter through a pad of celite to remove the palladium black.

  • Concentrate the filtrate and purify the residue by flash column chromatography to yield the substituted benzofuran.

Comparative Analysis of Core Methodologies

The choice of synthetic strategy depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

Methodology Typical Starting Materials Key Reagents/Catalysts Advantages Limitations Yields
Perkin Rearrangement 3-HalocoumarinsStrong base (e.g., NaOH)Simple procedure, good for benzofuran-2-carboxylic acids.Limited to specific substitution patterns, requires coumarin precursor.Good to Excellent
Pd-Catalyzed Sonogashira o-Halophenols, Terminal AlkynesPd catalyst (e.g., PdCl₂(PPh₃)₂), CuI, Amine baseHigh functional group tolerance, versatile for 2- and 2,3-substitution.Requires pre-functionalized phenol, potential for catalyst poisoning.Good to Excellent
Cu-Catalyzed Aerobic Phenols, AlkynesCu salt (e.g., CuI, CuBr), O₂ (air)Uses readily available phenols, often greener conditions.Can have regioselectivity issues with unsymmetrical alkynes.Moderate to Good
Intramolecular Cyclization o-Alkenylphenols, o-AlkynylphenolsPd(II) catalyst, OxidantHigh atom economy, direct formation of C-O bond.Requires synthesis of the cyclization precursor.Good to Excellent

Conclusion

The synthesis of substituted benzofurans is a mature yet continually evolving field. While classical methods like the Perkin rearrangement still hold value, the landscape is now dominated by powerful transition-metal-catalyzed reactions and efficient intramolecular cyclization strategies. Palladium- and copper-catalyzed methodologies, in particular, offer unparalleled flexibility and efficiency, allowing for the construction of complex benzofuran derivatives from simple and readily available starting materials. As the demand for novel benzofuran-based therapeutic agents continues to grow, the development of even more efficient, selective, and sustainable synthetic methods will remain a key focus for the chemical research community. This guide has provided a foundational understanding of the core synthetic approaches, equipping researchers with the knowledge to strategically design and execute the synthesis of their target benzofuran molecules.

References

  • Marriott, K. S. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. [Link]

  • Food and Agriculture Organization of the United Nations. (2012). Expedited synthesis of benzofuran-2-carboxylic acids via microwave-assisted Perkin rearrangement reaction. AGRIS. [Link]

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  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

  • Marriott, K. S. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC. [Link]

  • Anilkumar, G., et al. (2021). Recent Advances in the Microwave Assisted Synthesis of Benzofuran and Indole Derivatives. Request PDF. [Link]

  • Wei, Y., & Yoshikai, N. (2014). ChemInform Abstract: Benzofuran synthesis via Copper-Mediated Oxidative Annulation of Phenols and Unactivated Internal Alkynes. ResearchGate. [Link]

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  • Wei, Y., Xu, H., Chen, F., Gao, H., Huang, Y., Yi, W., & Zhou, Z. (2022). Specific assembly of dihydrobenzofuran frameworks via Rh(iii)-catalysed C–H coupling of N-phenoxyacetamides with 2-alkenylphenols. New Journal of Chemistry, 46(12), 5569-5573. [Link]

  • Zeng, W., Wu, W., Jiang, H., Huang, L., Sun, Y., Chen, Z., & Li, X. (2013). Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. Chemical Communications, 49(59), 6611-6613. [Link]

  • Zahoor, A. F., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

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  • Wu, L., Li, L., Zhang, H., Gao, H., Zhou, Z., & Yi, W. (2021). Rh(III)-Catalyzed C–H Activation/[3 + 2] Annulation of N-Phenoxyacetamides via Carbooxygenation of 1,3-Dienes. Organic Letters, 23(10), 3844–3849. [Link]

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A Technical Guide to the Physicochemical Characteristics of the Benzofuran Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzofuran scaffold, a heterocyclic motif composed of a fused benzene and furan ring, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and clinically approved drugs.[1][2][3][4] Its unique physicochemical characteristics—spanning electronic profile, lipophilicity, and metabolic susceptibility—provide a versatile framework for designing therapeutic agents across a wide spectrum of diseases, including cancer, microbial infections, and cardiovascular conditions.[1][5][6][7] This guide offers an in-depth exploration of these core properties, elucidating the causal relationships between the scaffold's structure and its behavior in biological systems. By synthesizing theoretical principles with field-proven experimental methodologies, this document serves as a comprehensive resource for professionals engaged in the design and development of novel benzofuran-based therapeutics.

Introduction: The Benzofuran Core in Medicinal Chemistry

Benzofuran, also known as coumarone, is an aromatic organic compound whose structural framework is integral to numerous biologically active molecules.[1][2] Its significance stems from a combination of favorable structural and electronic properties that facilitate diverse, high-affinity interactions with a wide range of biological targets.[8] The fusion of the electron-rich furan ring with the stable benzene ring creates a unique electronic environment that can be readily functionalized, allowing for precise modulation of its physicochemical and pharmacological profiles.

Clinically relevant drugs such as the antiarrhythmic agent amiodarone and the gout treatment benzbromarone feature the benzofuran core, highlighting its utility and acceptance in therapeutics.[1][2] The scaffold's ability to engage in various non-covalent interactions, including hydrogen bonding, π-stacking, and hydrophobic interactions, underpins its role as a versatile building block in drug discovery.[8] Understanding the intrinsic physicochemical characteristics of this scaffold is therefore paramount for rationally designing next-generation therapeutics with optimized efficacy and pharmacokinetic properties.

Core Physicochemical Characteristics of the Benzofuran Scaffold

The biological and pharmacological activities of benzofuran derivatives are fundamentally governed by their inherent physicochemical properties. These characteristics dictate how a molecule interacts with its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) profile.

Electronic Properties and Aromaticity

The benzofuran ring system is a 10-π electron aromatic system, which confers significant thermodynamic stability. The oxygen heteroatom in the furan ring is sp² hybridized and possesses a lone pair of electrons that participates in the π-system, making the ring electron-rich. This increased electron density, particularly within the furan moiety, makes the scaffold susceptible to electrophilic attack and oxidative metabolism.[9]

The electronic nature of substituents on the benzofuran skeleton critically influences its reactivity and biological activity.[3][4]

  • Electron-Donating Groups (EDGs) such as methoxy (-OCH₃) or methyl (-CH₃) groups further increase the electron density of the ring system. This can enhance the potency of some compounds but may also increase their susceptibility to oxidative metabolism by cytochrome P450 enzymes.[1][2]

  • Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or halogen (-Cl, -Br) groups decrease the electron density of the ring. This can reduce susceptibility to oxidation, thereby improving metabolic stability, and has been shown in some structure-activity relationship (SAR) studies to increase the potency of antimicrobial agents.[4]

The interplay of inductive and resonance effects from these substituents allows for fine-tuning of the molecule's electronic properties to optimize its drug-like characteristics.[1][2]

Lipophilicity and Solubility

Lipophilicity, commonly quantified as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's ADME profile. The benzofuran scaffold is inherently lipophilic due to its predominantly hydrocarbon-based, aromatic structure.[3] This property facilitates passage across biological membranes, a prerequisite for reaching intracellular targets. For instance, the high lipid solubility of amiodarone, conferred by its benzofuran ring, leads to its extensive storage in fatty tissues.[3]

However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential off-target toxicity. Therefore, medicinal chemists often seek to balance lipophilicity by introducing polar functional groups. The strategic placement of substituents can significantly alter the overall logP of a benzofuran derivative, as illustrated in the table below.

Compound Substituent (R) Position Calculated logP (cLogP) Rationale for Change
Benzofuran-H-2.15Baseline lipophilicity.
5-Nitrobenzofuran-NO₂52.30The nitro group is electron-withdrawing but only slightly increases lipophilicity.
5-Methoxybenzofuran-OCH₃52.45The methoxy group adds hydrocarbon character, increasing lipophilicity.
Benzofuran-2-carboxylic acid-COOH21.85The carboxylic acid group is highly polar and can ionize, significantly decreasing lipophilicity and increasing aqueous solubility.[10]
2-Bromobenzofuran-Br23.01Halogenation, particularly with bromine, substantially increases lipophilicity.[10]

Note: cLogP values are estimates and serve for comparative purposes.

Hydrogen Bonding Capacity

The furan oxygen atom in the benzofuran scaffold acts as a hydrogen bond acceptor.[8] This capability is crucial for molecular recognition and binding to biological targets, such as enzymes and receptors, where it can form stabilizing interactions with hydrogen bond donors like the amide protons of a protein backbone or the hydroxyl groups of amino acid side chains.[3][8]

Furthermore, the introduction of substituents capable of acting as hydrogen bond donors (e.g., -OH, -NH₂) or additional acceptors (e.g., carbonyls) is a common strategy to enhance target affinity and modulate physicochemical properties like solubility. Intramolecular hydrogen bonds can also form, which may increase lipophilicity by masking polar groups from the solvent.[11]

Implications in Drug Discovery and Development

A thorough understanding of the benzofuran scaffold's physicochemical properties is directly translatable to the strategic design of more effective and safer drugs. The following diagram illustrates the relationship between these core properties and key drug development outcomes.

G cluster_props Core Physicochemical Properties cluster_outcomes Drug Development Outcomes Electronic Properties Electronic Properties SAR Structure-Activity Relationship (SAR) Electronic Properties->SAR Influences Reactivity & Binding Lipophilicity (LogP) Lipophilicity (LogP) ADME ADME Profile (Pharmacokinetics) Lipophilicity (LogP)->ADME Governs Absorption & Distribution Toxicity Off-Target Effects & Toxicity Lipophilicity (LogP)->Toxicity High LogP can increase toxicity H-Bonding H-Bonding H-Bonding->SAR Dictates Target Specificity & Affinity Metabolic Stability Metabolic Stability Metabolic Stability->ADME Determines Drug Clearance & Half-life ADME->SAR Interdependent

Caption: Interplay of physicochemical properties and drug development outcomes.

Structure-Activity Relationships (SAR)

SAR studies reveal how specific structural modifications to the benzofuran scaffold impact its biological activity. For example, in the development of antimicrobial agents, it has been observed that the placement of electron-withdrawing groups on the benzofuran ring can enhance potency.[4] Similarly, for anticancer derivatives, the addition of specific side chains that optimize hydrogen bonding and hydrophobic interactions within the target protein's active site is a key strategy for improving efficacy.[5]

Metabolic Stability

The benzofuran scaffold, being electron-rich, is prone to oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[9] Common metabolic pathways include hydroxylation of the aromatic rings and opening of the furan ring.[12] For instance, the N-demethylation of the benzofuran derivative 6-MAPB is mediated by CYP1A2, CYP2D6, and CYP3A4.[12]

Mitigating metabolism is a central goal in drug design to improve a drug's half-life and oral bioavailability.[13] Key strategies include:

  • Blocking Labile Sites: Introducing groups, such as fluorine, at positions susceptible to oxidation can sterically or electronically hinder metabolic attack.[13]

  • Reducing Lipophilicity: Lowering the logP can reduce partitioning into the lipophilic active sites of metabolic enzymes.

  • Introducing EWGs: As mentioned, EWGs decrease the electron density of the ring system, making it less susceptible to oxidation.[9]

Experimental Methodologies for Physicochemical Profiling

Reliable experimental data is essential to validate computational predictions and guide drug design. The following section details standard protocols for assessing two critical physicochemical parameters.

Protocol: Determination of Lipophilicity (logP) via RP-HPLC

The use of reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating logP values, especially for a series of analogues.[14] The method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its n-octanol/water partition coefficient.

Step-by-Step Methodology:

  • System Preparation:

    • Use a C18 column as the stationary phase.

    • Prepare a series of mobile phases consisting of varying ratios of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer, pH 7.4).

  • Calibration:

    • Inject a set of standard compounds with known logP values that span the expected range of the test compounds.

    • For each standard, determine the retention factor, k, using the formula: k = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.

    • Calculate log k for each standard.

  • Isocratic Measurement:

    • For a fixed mobile phase composition (e.g., 60% acetonitrile), inject the test compounds and determine their log k values.

    • Generate a linear regression plot of known logP values (from standards) versus their corresponding log k values.

  • logP Calculation:

    • Using the equation of the line from the calibration curve, calculate the logP of the test compounds from their experimentally determined log k values.[15]

Protocol: In Vitro Metabolic Stability Assay

This assay assesses the rate at which a compound is metabolized by liver enzymes, providing a crucial indicator of its likely in vivo clearance. Human liver microsomes (HLM) are subcellular fractions that contain a high concentration of CYP enzymes.[9][13]

G start Start: Prepare Reagents prep_mix Prepare Incubation Mix: - Buffer (pH 7.4) - Liver Microsomes - Test Compound start->prep_mix pre_incubate Pre-incubate mix at 37°C (3-5 minutes) prep_mix->pre_incubate initiate_rxn Initiate Reaction: Add NADPH solution pre_incubate->initiate_rxn time_points Take Aliquots at Time Points (e.g., 0, 5, 15, 30, 60 min) initiate_rxn->time_points quench Quench Reaction in Aliquots (e.g., with cold Acetonitrile) time_points->quench process Process Samples: Centrifuge to precipitate protein quench->process analyze Analyze Supernatant by LC-MS/MS (Quantify remaining parent compound) process->analyze calculate Calculate In Vitro Half-Life (t½) and Intrinsic Clearance (CLint) analyze->calculate end End: Report Stability Profile calculate->end

Caption: Workflow for an in vitro metabolic stability assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

    • Thaw human liver microsomes (HLM) and NADPH regenerating system on ice.

    • Prepare a phosphate buffer solution (pH 7.4).

  • Incubation:

    • In a microcentrifuge tube, add buffer, HLM (e.g., to a final concentration of 0.5 mg/mL), and the test compound (e.g., to a final concentration of 1 µM).

    • Include positive control (a rapidly metabolized compound, e.g., verapamil) and negative control (incubation without NADPH) wells.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the NADPH solution.

    • Immediately take the first sample (t=0) and transfer it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

    • Collect subsequent samples at predetermined time points (e.g., 5, 15, 30, 60 minutes), quenching the reaction at each point.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the concentration of the remaining parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • From this, the intrinsic clearance (CLint) can be calculated, providing a quantitative measure of metabolic stability.[16]

Conclusion

The benzofuran scaffold remains a highly valuable and versatile core in modern drug discovery. Its favorable physicochemical profile—characterized by aromatic stability, tunable electronics, inherent lipophilicity, and hydrogen bonding capability—provides a robust foundation for the development of novel therapeutics. A deep and integrated understanding of these properties is essential for medicinal chemists to rationally design molecules that possess both high potency and favorable ADME characteristics. By leveraging the principles and experimental protocols outlined in this guide, researchers can more effectively navigate the complexities of drug design, ultimately accelerating the journey of benzofuran-based compounds from the laboratory to the clinic.

References

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The Strategic Utility of 2-Ethyl-3-methyl-1-benzofuran-5-amine: A Core Building Block for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-Ethyl-3-methyl-1-benzofuran-5-amine as a versatile building block in contemporary drug discovery. We will explore its synthesis, reactivity, and potential for generating diverse chemical libraries targeting a range of therapeutic areas. This document moves beyond a simple recitation of facts to provide expert insights into the rationale behind experimental design and the inherent potential of this scaffold.

Introduction: The Benzofuran Scaffold - A Privileged Motif in Drug Discovery

The benzofuran core, a heterocyclic system composed of a fused benzene and furan ring, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal framework for the design of potent and selective ligands for a multitude of biological targets. The utility of the benzofuran nucleus is evidenced by its presence in a number of approved drugs and a vast array of bioactive natural products.[3][4]

Derivatives of benzofuran have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] A particularly fruitful area of research has been the exploration of aminobenzofurans, where the introduction of a primary amine group provides a critical handle for further chemical elaboration. This guide focuses specifically on the this compound scaffold, a promising yet underexplored building block with significant potential for the generation of novel therapeutic agents.

Synthesis of the Core Building Block: A Proposed Pathway

Synthesis_Pathway cluster_0 Core Benzofuran Formation cluster_1 Functional Group Interconversion A p-Nitrophenol C 2-Ethyl-3-methyl-5-nitro-1-benzofuran A->C Williamson Ether Synthesis & Intramolecular Cyclization B 2-Bromopentan-3-one B->C D This compound C->D Nitro Group Reduction (e.g., SnCl2/HCl or H2/Pd-C)

Figure 1: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 2-Ethyl-3-methyl-5-nitro-1-benzofuran

The initial and most critical step is the construction of the 2,3-disubstituted benzofuran ring system. A common and effective method for this is the acid-catalyzed cyclization of an appropriate α-aryloxy ketone.

Proposed Protocol:

  • Williamson Ether Synthesis: React p-nitrophenol with 2-bromopentan-3-one in the presence of a suitable base (e.g., potassium carbonate) in an inert solvent like acetone or acetonitrile. This reaction forms the α-aryloxy ketone intermediate. The choice of a relatively weak base and polar aprotic solvent is crucial to favor the O-alkylation over potential side reactions.

  • Intramolecular Cyclization (Perkin-like reaction): The resulting α-(4-nitrophenoxy)pentan-3-one can be cyclized under acidic conditions, for instance, by heating in polyphosphoric acid (PPA) or with a strong acid catalyst like sulfuric acid. This electrophilic substitution reaction on the activated aromatic ring leads to the formation of the furan ring, yielding 2-Ethyl-3-methyl-5-nitro-1-benzofuran. The high temperature and dehydrating nature of PPA drive the reaction towards the cyclized product.

Step 2: Reduction of the Nitro Group

The final step is the reduction of the nitro group at the C-5 position to the corresponding primary amine. This is a standard transformation in organic synthesis with several reliable methods.

Proposed Protocol:

  • Reduction: The 2-Ethyl-3-methyl-5-nitro-1-benzofuran can be reduced using various reagents. A common and effective method is the use of tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst in a solvent like ethanol or ethyl acetate provides a cleaner reduction. The choice of reducing agent can be influenced by the presence of other functional groups in more complex derivatives, with catalytic hydrogenation being generally milder.

Self-Validation: The successful synthesis of each intermediate and the final product should be confirmed by standard analytical techniques, including:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reactions.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

Derivatization Strategies: Unleashing the Potential of the 5-Amino Group

The primary amine at the C-5 position of this compound is a key functional group that serves as a versatile handle for the generation of diverse chemical libraries. This allows for the systematic exploration of the structure-activity relationship (SAR) around the benzofuran core.

Derivatization_Strategies Core This compound Amide Amide Derivatives Core->Amide Acyl Halides (RCOCl) Carboxylic Acids (RCOOH) + Coupling Agents Sulfonamide Sulfonamide Derivatives Core->Sulfonamide Sulfonyl Halides (RSO2Cl) Urea Urea/Thiourea Derivatives Core->Urea Isocyanates (RNCO) Isothiocyanates (RNCS) SecondaryAmine Secondary/Tertiary Amines Core->SecondaryAmine Reductive Amination (Aldehydes/Ketones + NaBH(OAc)3)

Figure 2: Key derivatization strategies for this compound.

Amide Bond Formation

The reaction of the primary amine with carboxylic acids or their activated derivatives is one of the most common and reliable methods for generating chemical diversity.

  • With Acyl Halides: Direct reaction with acyl chlorides or bromides in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in an aprotic solvent like dichloromethane or tetrahydrofuran. This method is generally high-yielding and proceeds under mild conditions.

  • With Carboxylic Acids: Amide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in combination with an additive like HOBt (Hydroxybenzotriazole) are widely used to facilitate the formation of the amide bond directly from the carboxylic acid. This approach offers broader substrate scope and avoids the often harsh conditions required to prepare acyl halides.

Sulfonamide Synthesis

Sulfonamides are another important class of functional groups in medicinal chemistry. They can be readily prepared by reacting the primary amine with a variety of sulfonyl chlorides in the presence of a base like pyridine or triethylamine.

Urea and Thiourea Formation

The reaction with isocyanates and isothiocyanates provides a straightforward route to ureas and thioureas, respectively. These functional groups can act as effective hydrogen bond donors and acceptors, often playing a crucial role in ligand-receptor interactions.

Reductive Amination

To introduce further diversity and modulate the basicity of the nitrogen atom, reductive amination with aldehydes or ketones can be employed. This reaction, typically carried out using a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), leads to the formation of secondary or tertiary amines.

Potential Therapeutic Applications: Drawing Parallels from Bioactive Aminobenzofurans

The strategic value of this compound as a building block is underscored by the diverse biological activities reported for structurally related aminobenzofuran derivatives.

Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. The 5-aminobenzofuran scaffold is well-suited to serve this purpose. The amino group can be functionalized to introduce moieties that interact with the hinge region of the kinase, a common binding motif for type I and type II inhibitors. For instance, the development of multi-kinase inhibitors based on a 5-hydroxybenzothiophene core, a close bioisostere of benzofuran, highlights the potential of this scaffold in oncology.[5]

Serotonin Receptor Modulators

The structural similarity of the benzofuran ring to the indole nucleus of serotonin has led to the exploration of benzofuran derivatives as ligands for serotonin receptors.[6] The 5-amino group can be elaborated to incorporate features known to be important for binding to various serotonin receptor subtypes, such as the 5-HT₁A and 5-HT₇ receptors.[6][7] This makes this compound an attractive starting point for the development of novel antidepressants, anxiolytics, and antipsychotics. The bioisosteric replacement of the indole moiety with a benzofuran has been shown to modulate receptor subtype selectivity, offering a strategy to fine-tune the pharmacological profile of a lead compound.[8]

Anticancer Agents

A wide range of benzofuran derivatives have demonstrated potent anticancer activity.[1][2] The mechanism of action is often dependent on the substitution pattern around the core. By generating a library of derivatives from this compound, it is possible to explore various anticancer mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.

Data Presentation and Experimental Protocols

To facilitate the practical application of the concepts discussed in this guide, the following sections provide a structured overview of key data and a detailed experimental protocol for a representative derivatization reaction.

Physicochemical Properties of the Core Building Block
PropertyValueSource
Molecular FormulaC₁₁H₁₃NOPubChem
Molecular Weight175.23 g/mol PubChem
XLogP32.8PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count2PubChem
Detailed Experimental Protocol: Synthesis of N-(2-Ethyl-3-methyl-1-benzofuran-5-yl)acetamide

This protocol serves as a representative example of the derivatization of the core building block via amide bond formation.

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • To a solution of this compound in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine.

  • Slowly add acetyl chloride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired N-(2-Ethyl-3-methyl-1-benzofuran-5-yl)acetamide.

Self-Validating Characterization:

  • ¹H NMR: Confirm the presence of the acetyl methyl singlet and the amide NH proton, along with the characteristic signals of the benzofuran core.

  • ¹³C NMR: Verify the presence of the amide carbonyl carbon and the acetyl methyl carbon.

  • HRMS (High-Resolution Mass Spectrometry): Determine the exact mass of the product to confirm its elemental composition.

  • HPLC: Assess the purity of the final compound, which should be >95% for use in biological assays.

Conclusion

This compound represents a strategically valuable and versatile building block for medicinal chemistry. Its straightforward, albeit proposed, synthesis and the presence of a readily functionalizable primary amine group provide access to a vast chemical space. By leveraging the established biological potential of the aminobenzofuran scaffold, researchers can efficiently generate diverse libraries of novel compounds for screening against a wide range of therapeutic targets. This in-depth guide provides the foundational knowledge and practical insights necessary to unlock the full potential of this promising chemical entity in the pursuit of next-generation therapeutics.

References

  • Wróbel, D., et al. (2013). Novel benzofuran derivatives with dual 5-HT1A receptor and serotonin transporter affinity. Bioorganic & Medicinal Chemistry, 21(12), 3485-3495.
  • Mathes, B. M., et al. (2004). Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists. Bioorganic & Medicinal Chemistry Letters, 14(1), 167-170.
  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.
  • Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(43), 24792-24819.
  • Khan, S., et al. (2022). Synthesis of Novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines Derived from Visnaginone and Khellinone as Anti-Inflammatory and Analgesic Agents. Molecules, 27(19), 6543.
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  • El-Sayed, M. A., et al. (2022). (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one. Molbank, 2022(2), M1389.
  • Gaber, M., et al. (2021). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 13(15), 1335-1353.
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A Comprehensive Technical Guide to 2-Ethyl-3-methyl-1-benzofuran-5-amine: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 2-Ethyl-3-methyl-1-benzofuran-5-amine, a substituted benzofuran derivative. It is intended for researchers, medicinal chemists, and professionals in drug development who are interested in the chemical properties, synthesis, and potential applications of this molecular scaffold. We will delve into its structural identifiers, physicochemical properties, relevant synthetic strategies, and the pharmacological context of the broader benzofuran class of compounds.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran ring system, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, is a privileged scaffold in medicinal chemistry.[1][2] Its structural rigidity and ability to participate in various non-covalent interactions make it an ideal framework for designing biologically active molecules. Benzofuran derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] Notably, certain substituted benzofurans have been investigated as potent monoamine releasing agents and serotonin receptor agonists, highlighting their potential in neuroscience and psychopharmacology.[4][5]

This guide focuses specifically on this compound, elucidating its unique chemical identity and exploring its characteristics within the context of its promising chemical class.

Core Chemical Identifiers

Precise identification of a chemical entity is paramount for research and development. The unambiguous identifiers for this compound are the International Chemical Identifier Key (InChIKey) and the Simplified Molecular Input Line Entry System (SMILES) notation.

  • InChIKey: RJLMPRDYQYURGU-UHFFFAOYSA-N[6]

  • SMILES: CCC1=C(C2=C(O1)C=CC(=C2)N)C[6]

These identifiers provide a canonical representation of the molecule's structure, essential for database searches and computational modeling.

Caption: 2D structure of this compound.

Physicochemical Properties

Understanding the physicochemical properties of a compound is critical for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The table below summarizes key computed properties for this compound.

PropertyValueSource
Molecular FormulaC11H13NO[6][7]
Molecular Weight175.23 g/mol [7]
Monoisotopic Mass175.09972 Da[6]
XlogP (predicted)2.8[6]

The predicted XlogP value of 2.8 suggests that the compound has moderate lipophilicity, a characteristic that often correlates with good membrane permeability and oral bioavailability.

Synthesis Strategies for Substituted Benzofurans

General Experimental Protocol: Perkin-Type Reaction

This protocol outlines a generalized synthesis that could be adapted for the target molecule, starting from a suitably substituted aminophenol.

  • Starting Materials: A 4-aminophenol derivative and an appropriate α-haloketone (e.g., 3-chloropentan-2-one).

  • Step 1: O-Alkylation: The phenolic hydroxyl group of the aminophenol is reacted with the α-haloketone in the presence of a weak base (e.g., potassium carbonate) and a suitable solvent (e.g., acetone or acetonitrile). This reaction forms an ether linkage.

  • Step 2: Cyclization: The resulting intermediate is then treated with a strong acid catalyst (e.g., polyphosphoric acid or sulfuric acid) and heated to induce an intramolecular electrophilic substitution, leading to the formation of the furan ring and yielding the benzofuran core.

  • Purification: The final product is purified using standard techniques such as column chromatography on silica gel.

Self-Validating System: Throughout the synthesis, progress can be monitored by Thin Layer Chromatography (TLC). The structure of the intermediate and the final product must be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS) to ensure the desired compound has been synthesized.[3][8]

synthesis_workflow start Substituted Phenol + α-Haloketone step1 O-Alkylation (Base, Solvent) start->step1 intermediate Aryl Ether Intermediate step1->intermediate step2 Acid-Catalyzed Cyclization (Heat) intermediate->step2 product Substituted Benzofuran step2->product purification Purification (Chromatography) product->purification analysis Structural Analysis (NMR, MS) purification->analysis final_product Pure Compound analysis->final_product

Caption: Generalized workflow for the synthesis of benzofuran derivatives.

Potential Applications in Drug Development

The structural motifs within this compound—specifically the benzofuran core and the primary amine—are features found in numerous psychoactive compounds and other therapeutic agents.

Monoamine Releaser Activity

Many substituted benzofurans, such as 5-APB and 5-MAPB, are known to act as potent releasing agents of the monoamine neurotransmitters serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[4][5] These compounds function as substrates for the respective monoamine transporters (SERT, NET, DAT), leading to non-exocytotic neurotransmitter release. This mechanism is similar to that of MDMA (3,4-methylenedioxymethamphetamine), a compound that has shown promise as an adjunct to therapy for post-traumatic stress disorder (PTSD).[5]

The ethyl and methyl substitutions at the 2 and 3 positions, along with the amine at the 5-position, could modulate the potency and selectivity of this compound for the different monoamine transporters. Further research is warranted to characterize its specific neurochemical profile.

Serotonin Receptor Agonism

In addition to transporter-mediated release, some benzofurans act as direct agonists at serotonin receptors, particularly subtypes of the 5-HT2 family.[4] This dual activity can contribute to a complex pharmacological profile. For instance, agonism at the 5-HT2A receptor is associated with psychedelic effects, while activity at the 5-HT2C receptor has been explored for the treatment of eating disorders.[4] The potential for this compound to interact with these receptors would be a key area of investigation.

Other Therapeutic Areas

The benzofuran scaffold is versatile and has been incorporated into molecules targeting a range of conditions. For example, benzofuran derivatives have been designed as inhibitors of enzymes implicated in Alzheimer's disease and as potential anti-cancer agents.[9][10] The specific substitution pattern of this compound could confer novel activity in these or other therapeutic domains.

pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron compound Benzofuran Derivative transporter Monoamine Transporter (SERT, DAT, NET) compound->transporter Substrate Binding & Transporter Reversal neurotransmitter Increased Monoamines transporter->neurotransmitter Efflux vesicle Vesicular Monoamines (5-HT, DA, NE) vesicle->transporter receptor Postsynaptic Receptors (e.g., 5-HT2A) neurotransmitter->receptor Binding & Activation signal Downstream Signaling receptor->signal

Caption: Putative mechanism of action for a benzofuran monoamine releaser.

Conclusion and Future Directions

This compound is a molecule of significant interest due to its placement within the pharmacologically rich class of substituted benzofurans. Its core identifiers are well-defined, and its physicochemical properties suggest favorable characteristics for a drug candidate. While its specific biological activity remains to be elucidated, its structural similarity to known monoamine releasers and serotonin receptor ligands provides a strong rationale for further investigation.

Future research should focus on:

  • Definitive Synthesis and Characterization: Developing and publishing a robust synthetic route and providing full spectroscopic characterization (NMR, MS, IR).

  • In Vitro Pharmacology: Conducting receptor binding assays and functional assays to determine its affinity and efficacy at monoamine transporters and serotonin receptors.

  • In Vivo Studies: Evaluating its behavioral effects in animal models to understand its potential therapeutic applications and side-effect profile.

This technical guide serves as a foundational resource for scientists and researchers poised to explore the potential of this compound in the ongoing quest for novel therapeutics.

References

  • This compound . PubChem, National Center for Biotechnology Information. [Link]

  • Substituted benzofuran . Wikipedia. [Link]

  • (2S)-2-ethyl-2-methyl-3H-1-benzofuran-5-ol . PubChem, National Center for Biotechnology Information. [Link]

  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog . ResearchGate. [Link]

  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog . U.S. Department of Justice, Drug Enforcement Administration. [Link]

  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives . EAS Publisher. [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones . National Institutes of Health. [Link]

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  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity . ResearchGate. [Link]

  • A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides . National Institutes of Health. [Link]

  • Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine . National Institutes of Health. [Link]

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Methodological & Application

Application Note & Protocols: A Robust Synthetic Pathway for 2-Ethyl-3-methyl-1-benzofuran-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to a proposed, robust synthesis of 2-Ethyl-3-methyl-1-benzofuran-5-amine, a valuable heterocyclic building block for medicinal chemistry and materials science. Benzofuran derivatives are integral to numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities.[1][2] This guide is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for each procedural choice, ensuring both reproducibility and a deep understanding of the chemical transformations. The proposed three-step synthesis begins with readily available commercial starting materials and employs reliable, well-documented reactions to construct the target molecule, culminating in a final product suitable for downstream applications in drug discovery and development.

Strategic Overview and Retrosynthetic Analysis

The synthesis of this compound is designed around a reliable and scalable three-step sequence. The core of this strategy involves the construction of the benzofuran ring system via an acid-catalyzed intramolecular cyclization of an α-phenoxy ketone intermediate.[3][4]

The retrosynthetic analysis reveals the following logical disconnections:

  • Final Step - Amine Formation: The target amine can be reliably accessed through the reduction of a corresponding nitro-aromatic precursor, 2-Ethyl-3-methyl-5-nitro-1-benzofuran. This approach is strategically sound as the nitro group is a stable and effective precursor to the amine, which can be sensitive to the conditions required for the benzofuran ring formation.

  • Step Two - Benzofuran Ring Formation: The 5-nitro-substituted benzofuran core is constructed via an acid-catalyzed electrophilic cyclization of 2-(4-nitrophenoxy)pentan-3-one. This classic transformation is known for its efficiency in forming the furan ring fused to the benzene core.

  • Step One - Precursor Synthesis: The α-phenoxy ketone intermediate is synthesized through a standard Williamson ether synthesis, involving the O-alkylation of 4-nitrophenol with 2-bromo-3-pentanone.

This strategic pathway ensures that the sensitive amine functionality is introduced in the final step, maximizing the overall efficiency and yield of the synthesis.

G cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_final Final Product SM1 4-Nitrophenol INT1 2-(4-Nitrophenoxy)pentan-3-one SM1->INT1 Step 1: Williamson Ether Synthesis SM2 2-Bromo-3-pentanone SM2->INT1 INT2 2-Ethyl-3-methyl-5-nitro-1-benzofuran INT1->INT2 Step 2: Acid-Catalyzed Cyclization FP This compound INT2->FP Step 3: Nitro Group Reduction

Figure 1: Overall synthetic workflow for the preparation of the target compound.

Detailed Synthesis Protocols

Part 1: Synthesis of 2-Ethyl-3-methyl-5-nitro-1-benzofuran (Intermediate 2)

This phase involves two critical steps: the initial formation of the α-phenoxy ketone precursor followed by its cyclization to form the benzofuran ring system.

Step 1.1: Synthesis of 2-(4-Nitrophenoxy)pentan-3-one (Intermediate 1)

  • Principle: This reaction is a Williamson ether synthesis, an S(_N)2 reaction where the phenoxide ion of 4-nitrophenol acts as a nucleophile, displacing the bromide from 2-bromo-3-pentanone. Anhydrous potassium carbonate is a suitable base for deprotonating the phenol, and acetone serves as an effective polar aprotic solvent.

  • Materials:

    • 4-Nitrophenol (1.0 eq)

    • 2-Bromo-3-pentanone (1.1 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

    • Acetone, anhydrous

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Protocol:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitrophenol and anhydrous potassium carbonate.

    • Add a sufficient volume of anhydrous acetone to fully suspend the solids.

    • Begin vigorous stirring and add 2-bromo-3-pentanone dropwise to the suspension at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-nitrophenol is consumed.

    • Allow the mixture to cool to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

    • Combine the filtrates and evaporate the solvent under reduced pressure to yield a crude residue.

    • Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

    • Purify the crude 2-(4-nitrophenoxy)pentan-3-one by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain a pure solid.

Step 1.2: Intramolecular Cyclization to 2-Ethyl-3-methyl-5-nitro-1-benzofuran (Intermediate 2)

  • Principle: This reaction proceeds via an acid-catalyzed intramolecular electrophilic aromatic substitution. Concentrated sulfuric acid protonates the carbonyl oxygen of the ketone, which facilitates tautomerization to the enol form. The electron-rich double bond of the enol then attacks the activated aromatic ring, followed by dehydration to form the stable benzofuran heterocycle.[4]

  • Materials:

    • 2-(4-Nitrophenoxy)pentan-3-one (1.0 eq)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Crushed ice

    • Dichloromethane (DCM)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Protocol:

    • In a clean, dry flask, cool concentrated sulfuric acid to 0 °C in an ice-water bath.

    • While stirring vigorously, add the 2-(4-nitrophenoxy)pentan-3-one portion-wise, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, continue stirring the deep-colored solution at 0-5 °C for 2-3 hours. Monitor completion by TLC.

    • Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A precipitate should form.

    • Allow the ice to melt, then extract the aqueous suspension with dichloromethane (3x).

    • Combine the organic extracts and carefully wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a final wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield pure 2-Ethyl-3-methyl-5-nitro-1-benzofuran.

Figure 2: Simplified mechanism for the intramolecular cyclization step.

Part 2: Synthesis of this compound (Final Product)

Step 2.1: Reduction of the Nitro Group

  • Principle: The aromatic nitro group is reduced to a primary amine using tin(II) chloride dihydrate (SnCl₂·2H₂O) in an alcoholic solvent. This is a classic and highly reliable method for nitro group reduction, tolerant of many other functional groups. The reaction proceeds via a series of single-electron transfers from the Sn(II) species.

  • Materials:

    • 2-Ethyl-3-methyl-5-nitro-1-benzofuran (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

    • Ethanol (or Ethyl Acetate)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Ethyl acetate

    • Celite®

  • Protocol:

    • Dissolve 2-Ethyl-3-methyl-5-nitro-1-benzofuran in ethanol in a round-bottom flask equipped with a stirrer and reflux condenser.

    • Add tin(II) chloride dihydrate to the solution.

    • Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. The reaction is typically complete when the yellow color of the starting material fades. Monitor by TLC.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.

    • Dilute the residue with ethyl acetate and cool in an ice bath.

    • Slowly and carefully add saturated sodium bicarbonate solution with vigorous stirring to neutralize the acid and precipitate tin salts. Be cautious of gas evolution. Continue addition until the pH of the aqueous layer is ~8.

    • Filter the resulting thick suspension through a pad of Celite® to remove the inorganic tin salts. Wash the Celite® pad thoroughly with ethyl acetate.

    • Transfer the combined filtrate to a separatory funnel and separate the layers. Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude this compound.

    • The product can be further purified by flash column chromatography if necessary.

Data Summary and Quality Control

StepReactionKey ReagentsTemp. (°C)Time (h)Theoretical YieldQuality Control Checks
1.1Williamson Ether SynthesisK₂CO₃, AcetoneReflux (~56)12-1675-85%TLC (disappearance of 4-nitrophenol), ¹H NMR
1.2Intramolecular CyclizationConc. H₂SO₄0 - 52-365-75%TLC, ¹H NMR, Mass Spec
2.1Nitro ReductionSnCl₂·2H₂O, EtOHReflux (~78)2-480-90%TLC, ¹H NMR (shift of aromatic protons), IR (appearance of N-H stretch)

Self-Validating System & Characterization:

  • TLC Monitoring: At each stage, TLC analysis (e.g., using 4:1 Hexane:Ethyl Acetate as eluent) should show the consumption of the starting material and the appearance of a new spot corresponding to the product.

  • Infrared (IR) Spectroscopy: Successful reduction in Step 2.1 will be clearly indicated by the disappearance of the characteristic strong nitro group stretches (~1520 and 1340 cm⁻¹) and the appearance of primary amine N-H stretching bands (~3300-3500 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The formation of the benzofuran ring in Step 1.2 will result in characteristic shifts for the aromatic protons. The final reduction in Step 2.1 will cause a significant upfield shift of the aromatic protons on the benzene ring due to the electron-donating nature of the new amine group.

    • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon atoms and the formation of the C-O-C linkage in the furan ring.

  • Mass Spectrometry (MS): Each intermediate and the final product should be analyzed to confirm the expected molecular weight ([M+H]⁺).

Conclusion

The described multi-step synthesis provides a logical and robust pathway to this compound. By leveraging well-established and high-yielding chemical reactions, this protocol is designed for both reliability and scalability. The strategic placement of the nitro-to-amine reduction as the final step ensures the integrity of the sensitive amine functionality. The detailed procedures and integrated quality control checks provide researchers with a self-validating framework to produce this valuable chemical intermediate for further investigation in pharmaceutical and material science applications.

References

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. (Source: JOCPR)
  • Patel, N. B. (2012). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. [Link]

  • A, A. (2016). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Zhou, Y., et al. (2021). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]

  • Kaur, N., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

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Application Notes and Protocols for Palladium-Catalyzed Synthesis of Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

The benzofuran scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and advanced materials. Its prevalence in biologically active compounds has driven the development of sophisticated synthetic methodologies. Among these, palladium-catalyzed reactions have emerged as a particularly powerful and versatile tool, offering high efficiency, functional group tolerance, and atom economy. This guide provides an in-depth exploration of key palladium-catalyzed strategies for the synthesis of substituted benzofurans, complete with mechanistic insights and detailed experimental protocols.

Strategic Overview: The Power of Palladium Catalysis

Palladium's ability to cycle between different oxidation states (primarily Pd(0) and Pd(II)) is the cornerstone of its catalytic prowess. This redox flexibility enables a variety of fundamental transformations, including oxidative addition, reductive elimination, migratory insertion, and C-H activation, which can be orchestrated in elegant tandem or cascade sequences to construct the benzofuran ring system. The choice of palladium precursor, ligands, and reaction conditions is critical for controlling reactivity and selectivity.

This document will delve into three major palladium-catalyzed approaches:

  • Intramolecular C-H Activation and Cyclization: A modern and atom-economical approach that forges the C-O bond by activating a C-H bond on the aromatic ring.

  • Cross-Coupling and Annulation Cascades: Classic and robust methods, such as Sonogashira and Heck couplings, that build the benzofuran core through a sequence of bond formations.

  • Suzuki-Miyaura Cross-Coupling for Arylbenzofurans: A highly reliable method for the synthesis of 2-arylbenzofurans, a common structural motif in medicinal chemistry.

Intramolecular C-H Activation: A Direct and Efficient Route

Directing group-assisted C-H activation has revolutionized the synthesis of complex molecules. In the context of benzofuran synthesis, a pendant functional group, such as a carboxylic acid or a phenol, can direct a palladium catalyst to a specific C-H bond, initiating a cyclization event.

Pd(II)-Catalyzed C-H Activation/C-O Bond Formation for Chiral Benzofuranones

A notable advancement is the enantioselective synthesis of chiral benzofuranones from phenylacetic acids. This method proceeds through a Pd(II)/Pd(IV) catalytic cycle, where a chiral ligand is used to induce asymmetry.[1][2][3][4]

Causality Behind Experimental Choices:

  • Palladium Catalyst: Pd(OAc)₂ is a common and effective Pd(II) source.

  • Directing Group: The carboxylic acid moiety of the phenylacetic acid starting material acts as the directing group, forming a six-membered palladacycle intermediate.[1][2]

  • Oxidant: An oxidant, such as PhI(OAc)₂, is crucial to facilitate the oxidation of the Pd(II) intermediate to a Pd(IV) species, which then undergoes reductive elimination to form the C-O bond.[1][2]

  • Ligand: Mono-N-protected amino acids (MPAA), such as Boc-Val-OH, have been found to be effective chiral ligands, promoting high enantioselectivity.[1][4] The ligand's steric and electronic properties influence both the yield and the degree of asymmetric induction.

Catalytic Cycle Diagram:

G Pd_II Pd(II)L* Palladacycle Six-membered Palladacycle (Pd-II) Pd_II->Palladacycle Ligand Exchange Substrate Phenylacetic Acid Substrate->Palladacycle C-H Activation Palladacycle->Pd_II Ligand Exchange Pd_IV Pd(IV) Intermediate Palladacycle->Pd_IV Oxidation Reduced_Oxidant Reduced Oxidant Pd_IV->Pd_II Product Chiral Benzofuranone Pd_IV->Product C-O Reductive Elimination Oxidant Oxidant (e.g., PhI(OAc)2) Oxidant->Palladacycle

Caption: Pd(II)/Pd(IV) catalytic cycle for benzofuranone synthesis.

Experimental Protocol: Enantioselective Synthesis of a Chiral Benzofuranone

  • Reaction Setup: To an oven-dried vial, add the α,α-disubstituted phenylacetic acid (1.0 equiv), Pd(OAc)₂ (10 mol %), Boc-Val-OH (30 mol %), and KOAc (2.0 equiv).

  • Solvent and Reagent Addition: Add the appropriate solvent (e.g., toluene) under an inert atmosphere (N₂ or Ar). Then, add PhI(OAc)₂ (1.5 equiv).

  • Reaction Conditions: Seal the vial and heat the mixture at the optimized temperature (e.g., 80-100 °C) for the required time (typically 12-24 hours), with vigorous stirring.

  • Workup and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired chiral benzofuranone.

Parameter Condition Rationale
Catalyst Pd(OAc)₂Effective Pd(II) source for C-H activation.
Ligand Boc-Val-OHProvides high enantioselectivity.[4]
Oxidant PhI(OAc)₂Facilitates the Pd(II) to Pd(IV) oxidation.[1]
Base KOAcAssists in the C-H activation step.
Solvent TolueneA common non-polar solvent for such reactions.
Temperature 80-100 °CProvides the necessary thermal energy for the reaction.

Cross-Coupling and Annulation Cascades: Building the Benzofuran Core

Tandem reactions that combine a cross-coupling step with a subsequent cyclization are highly efficient for constructing substituted benzofurans from simple starting materials.

Sonogashira Coupling Followed by Intramolecular Annulation

This powerful strategy involves the palladium- and copper-co-catalyzed coupling of an o-iodophenol with a terminal alkyne (Sonogashira coupling). The resulting 2-(1-alkynyl)phenol intermediate then undergoes an intramolecular cyclization to form the benzofuran ring.[5][6] This can often be performed as a one-pot, three-component reaction.[7][8][9]

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is characteristic of the Sonogashira reaction.[5][6] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base, such as triethylamine (Et₃N), is required to neutralize the HI generated during the reaction and to act as a solvent.

  • Microwave Irradiation: The use of microwave irradiation can significantly shorten reaction times and improve yields by minimizing the formation of side products.[7][8]

Reaction Workflow Diagram:

G Start o-Iodophenol + Terminal Alkyne + Aryl Iodide Sonogashira Sonogashira Coupling Start->Sonogashira PdCl2(PPh3)2, CuI, Et3N Intermediate 2-(1-Alkynyl)phenol Intermediate Sonogashira->Intermediate Cyclization Intramolecular Annulation Intermediate->Cyclization Pd Catalyst Product 2,3-Disubstituted Benzofuran Cyclization->Product

Caption: One-pot Sonogashira/annulation workflow.

Experimental Protocol: One-Pot, Three-Component Synthesis of a 2,3-Disubstituted Benzofuran [7]

  • Reaction Setup: In a microwave reaction vial, combine the o-iodophenol (1.0 equiv), terminal alkyne (1.2 equiv), aryl iodide (1.5 equiv), PdCl₂(PPh₃)₂ (3 mol %), and CuI (2 mol %).

  • Solvent and Base Addition: Add a degassed mixture of triethylamine and a suitable solvent (e.g., THF, 3:1 v/v).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 15-30 minutes).

  • Workup and Purification: After cooling, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution, water, and brine. Dry the organic layer, filter, and concentrate. Purify the residue by flash column chromatography to yield the desired 2,3-disubstituted benzofuran.

Parameter Condition Rationale
Pd Catalyst PdCl₂(PPh₃)₂Standard catalyst for Sonogashira coupling.
Cu Co-catalyst CuIEssential for the formation of the copper acetylide.[5][6]
Base/Solvent Et₃N/THFActs as both base and solvent.
Energy Source MicrowaveAccelerates the reaction and improves yields.[7][8]
Intramolecular Heck Coupling

The intramolecular Heck reaction provides an effective means to construct the benzofuran nucleus, particularly for 2-substituted-3-functionalized derivatives.[5][10] This reaction involves the cyclization of a suitably substituted vinyl ether or ester onto an aryl halide.

Causality Behind Experimental Choices:

  • Palladium Source: A Pd(0) source, often generated in situ from a Pd(II) precursor like Pd(OAc)₂, is required for the oxidative addition to the aryl halide.

  • Ligand: Phosphine ligands, such as PPh₃ or more sterically demanding Buchwald-type ligands, are crucial for stabilizing the palladium catalyst and promoting the desired reactivity.

  • Base: A base, such as K₂CO₃ or Cs₂CO₃, is necessary to neutralize the acid generated in the catalytic cycle.

Suzuki-Miyaura Cross-Coupling for 2-Arylbenzofurans

The Suzuki-Miyaura coupling is a highly versatile and widely used method for forming C-C bonds. In the context of benzofuran synthesis, it is particularly valuable for preparing 2-arylbenzofurans, a class of compounds with significant pharmacological interest.[11][12][13][14] This can be achieved by coupling a 2-halobenzofuran with an arylboronic acid or, more commonly, by coupling 2-benzofurylboronic acid with an aryl halide.[11]

Causality Behind Experimental Choices:

  • Palladium Catalyst: A variety of palladium catalysts can be used, including Pd(PPh₃)₄, PdCl₂(dppf), and custom-designed palladium complexes. The choice of catalyst can influence the reaction efficiency and substrate scope.

  • Base: An inorganic base, such as K₂CO₃, Na₂CO₃, or Cs₂CO₃, is required for the transmetalation step.[13][15]

  • Solvent System: The reaction is often performed in a mixture of an organic solvent (e.g., toluene, dioxane, or ethanol) and water. The aqueous phase is essential for activating the boronic acid.[13]

Generalized Catalytic Cycle Diagram:

G Pd0 Pd(0)L2 OxidativeAddition Oxidative Addition Pd0->OxidativeAddition ArylHalide Aryl-X ArylHalide->OxidativeAddition PdII_Complex Aryl-Pd(II)-X-L2 OxidativeAddition->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation BoronicAcid R-B(OH)2 BoronicAcid->Transmetalation Base Base Base->BoronicAcid PdII_Aryl_Complex Aryl-Pd(II)-R-L2 Transmetalation->PdII_Aryl_Complex ReductiveElimination Reductive Elimination PdII_Aryl_Complex->ReductiveElimination ReductiveElimination->Pd0 Product Aryl-R ReductiveElimination->Product

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

Experimental Protocol: Synthesis of a 2-Arylbenzofuran via Suzuki-Miyaura Coupling [11][13]

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), 2-benzofurylboronic acid (1.2 equiv), base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol %).

  • Inert Atmosphere and Solvent Addition: Seal the vessel and purge with an inert gas (N₂ or Ar) for 10-15 minutes. Add the degassed solvent system (e.g., ethanol/water, 1:1 v/v) via syringe.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 4-12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Add brine solution to the mixture. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylbenzofuran.[11]

Parameter Condition Rationale
Catalyst Pd(PPh₃)₄A common and robust catalyst for Suzuki coupling.
Boron Source 2-Benzofurylboronic acidReadily available or synthesizable building block.
Base K₂CO₃Essential for the transmetalation step.[13][15]
Solvent EtOH/H₂OAqueous conditions are crucial for this reaction.[13]
Temperature 80-100 °CStandard temperature range for Suzuki couplings.

Conclusion and Future Outlook

Palladium catalysis has undeniably transformed the synthesis of substituted benzofurans, providing access to a vast array of derivatives with high levels of efficiency and control. The methods outlined in this guide, from C-H activation to classic cross-coupling reactions, represent the state-of-the-art in the field. As research continues, we can anticipate the development of even more sophisticated catalytic systems, employing novel ligands and reaction conditions, to further expand the scope and utility of these powerful transformations. The ongoing pursuit of milder, more sustainable, and highly selective methods will undoubtedly continue to be a major focus, driven by the enduring importance of the benzofuran motif in science and industry.

References

  • Cheng, X.-F., et al. (2013). Pd(II)-Catalyzed Enantioselective C–H Activation/C–O Bond Formation: Synthesis of Chiral Benzofuranones. Journal of the American Chemical Society, 135(4), 1236–1239. [Link]

  • National Center for Biotechnology Information. (2013). Pd(II)-Catalyzed Enantioselective C–H Activation/C–O Bond Formation: Synthesis of Chiral Benzofuranones. PubChem. [Link]

  • Organic Letters. (n.d.). Construction of 2-Substituted-3-Functionalized Benzofurans via Intramolecular Heck Coupling: Application to Enantioselective Total Synthesis of Daphnodorin B. ACS Publications. [Link]

  • MDPI. (n.d.). Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. MDPI. [Link]

  • ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Publications. [Link]

  • National Center for Biotechnology Information. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PubMed. [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications. [Link]

  • National Center for Biotechnology Information. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. PubMed. [Link]

  • National Center for Biotechnology Information. (2013). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. PubMed. [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed synthesis offullerene-fused benzofurans via heteroannulation of phenols. Chemical Communications. [Link]

  • National Center for Biotechnology Information. (2013). Pd(II)-catalyzed enantioselective C-H activation/C-O bond formation: synthesis of chiral benzofuranones. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids. PubMed. [Link]

  • ResearchGate. (n.d.). Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives. ResearchGate. [Link]

  • MDPI. (n.d.). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. MDPI. [Link]

  • BioKB. (2013). Efficient microwave-assisted one-pot three-component synthesis of 2,3-disubstituted benzofurans under Sonogashira conditions. BioKB. [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed C−H vinylation of a benzofuran as a key step in... ResearchGate. [Link]

  • Organic Chemistry Portal. (2013). Pd(II)-Catalyzed Enantioselective C-H Activation/C-O Bond Formation: Synthesis of Chiral Benzofuranones. Organic Chemistry Portal. [Link]

  • ElectronicsAndBooks. (n.d.). Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans. Tetrahedron. [Link]

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  • National Center for Biotechnology Information. (2024). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. PubMed. [Link]

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Application Notes and Protocols for the Purification of Crude 2-Ethyl-3-methyl-1-benzofuran-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence:

Abstract

This document provides a comprehensive guide to the purification of crude 2-Ethyl-3-methyl-1-benzofuran-5-amine, a key intermediate in pharmaceutical synthesis. Recognizing the critical impact of purity on downstream applications, particularly in drug development, we present detailed protocols for three primary purification techniques: column chromatography, recrystallization, and vacuum distillation. This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step methodologies but also the underlying scientific principles and rationale for procedural choices. Emphasis is placed on identifying and removing potential impurities arising from common synthetic routes. The protocols are supplemented with data tables for easy reference and visual workflows to clarify complex procedures.

Introduction: The Critical Role of Purity in Benzofuran-Based Drug Development

This compound is a substituted benzofuran, a heterocyclic scaffold prevalent in a multitude of biologically active compounds and approved pharmaceuticals. The amine functionality at the 5-position serves as a crucial handle for further chemical modifications, making this molecule a valuable building block in the synthesis of novel therapeutic agents. The efficacy and safety of any final drug product are inextricably linked to the purity of its intermediates. Impurities, which can include unreacted starting materials, reagents, catalysts, and side-products, can lead to undesirable side effects, reduced therapeutic efficacy, and complications in downstream process chemistry.

Therefore, the development of robust and efficient purification strategies for crude this compound is paramount. This guide provides a detailed exploration of the most effective purification techniques, grounded in the physicochemical properties of the target molecule and an understanding of its likely contaminants.

Understanding the Impurity Profile of Crude this compound

A targeted purification strategy begins with a thorough understanding of the potential impurities. While a specific synthesis protocol for this compound is not widely published, we can infer a likely synthetic pathway and its associated impurities based on common methods for constructing the 2,3-disubstituted benzofuran core.

A plausible synthetic route involves the reaction of a substituted phenyloxime with an activating agent, followed by cyclization, and subsequent reduction of a nitro group to the final amine.

Common Synthetic Precursor Route:

A 4-Nitrophenol B 3-Pentanone, O-(4-nitrophenyl)oxime A->B Reaction with 3-Pentanone & Oxime formation C Crude 2-Ethyl-3-methyl-1-benzofuran-5-nitro B->C Cyclization (e.g., with DMAP/TFAA) D Crude this compound C->D Reduction (e.g., SnCl2/HCl or H2/Pd-C) E Purified Product D->E Purification

Figure 1: Plausible synthetic pathway for this compound.

Based on this pathway, the following impurities can be anticipated in the crude product:

  • Unreacted Starting Materials: 4-Nitrophenol, 3-Pentanone, O-(4-nitrophenyl)oxime.

  • Reagents and Catalysts: Dihydropyridine (DMAP), trifluoroacetic anhydride (TFAA), reducing agents (e.g., tin salts), or residual palladium catalyst.

  • Side-Products: Incompletely cyclized intermediates, over-reduced species, or products of side reactions involving the activating agents.

  • Isomers: Positional isomers may form depending on the selectivity of the cyclization reaction.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₃NO[1]
Molecular Weight175.23 g/mol [2]
Predicted XlogP2.8[1]
AppearanceLikely an oil or low-melting solid at room temperatureInferred from similar structures
Boiling PointEstimated >250 °C at atmospheric pressureInferred from similar high-boiling aromatic amines
SolubilityExpected to be soluble in common organic solvents (DCM, EtOAc, MeOH, Acetone) and sparingly soluble in non-polar solvents (Hexane) and water.General chemical principles

Purification Techniques: Protocols and Scientific Rationale

The choice of purification technique depends on the nature of the impurities, the scale of the purification, and the desired final purity. For this compound, a multi-step approach is often necessary.

Column Chromatography: The Workhorse of Purification

Column chromatography is a highly effective technique for separating compounds with different polarities. Given the predicted lipophilicity of the target compound (XlogP 2.8), it is well-suited for purification on a silica gel stationary phase.

Scientific Rationale: The separation on silica gel is based on the principle of adsorption. More polar compounds will interact more strongly with the polar silica gel and will elute more slowly, while less polar compounds will travel down the column faster. The amine group in the target molecule provides a site for strong interaction with the silica, necessitating a moderately polar eluent system to achieve a reasonable retention factor (Rf).

Protocol for Flash Column Chromatography:

cluster_prep Preparation cluster_elution Elution cluster_collection Collection & Analysis A Slurry pack a silica gel column with hexane. B Dissolve crude product in a minimum amount of dichloromethane (DCM). A->B C Adsorb the crude product onto a small amount of silica gel. B->C D Load the dried, adsorbed sample onto the top of the column. C->D E Begin elution with a non-polar solvent (e.g., 100% hexane). D->E F Gradually increase the polarity of the eluent (e.g., gradient of 0-30% ethyl acetate in hexane). E->F G Collect fractions based on TLC analysis. F->G H Combine pure fractions. G->H I Evaporate the solvent under reduced pressure to obtain the purified product. H->I

Figure 2: Workflow for the column chromatography purification of this compound.

Detailed Steps:

  • Column Preparation:

    • Select an appropriately sized glass column based on the amount of crude material (a rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).

    • Prepare a slurry of silica gel (230-400 mesh) in hexane and carefully pour it into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a thin layer of sand to the top to protect the silica bed.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This dry-loading method generally results in better separation.

    • Carefully add the silica-adsorbed sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with a low-polarity solvent system, such as 95:5 hexane:ethyl acetate.

    • Monitor the elution of compounds using Thin Layer Chromatography (TLC). A suitable TLC developing system can be determined beforehand, aiming for an Rf of ~0.3 for the target compound.

    • Gradually increase the polarity of the eluent to 90:10, 80:20, and so on, to elute compounds of increasing polarity.

    • Collect fractions and analyze them by TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Table 2: Recommended Solvent Systems for Column Chromatography

Stationary PhaseEluent System (Gradient)Suitability for Impurity Removal
Silica GelHexane / Ethyl Acetate (0% to 30% EtOAc)Effective for separating non-polar byproducts from the more polar amine product.
Silica Gel with 1% TriethylamineHexane / Ethyl Acetate (0% to 30% EtOAc)The addition of a small amount of triethylamine can prevent tailing of the amine on the acidic silica gel, leading to sharper peaks and better separation.
Alumina (neutral)Hexane / Dichloromethane (0% to 50% DCM)A good alternative if the compound is sensitive to the acidic nature of silica gel.
Recrystallization: For High Purity Crystalline Solids

If the purified this compound is a solid, recrystallization can be an excellent final purification step to achieve high purity and obtain a crystalline product.

Scientific Rationale: Recrystallization is based on the principle of differential solubility. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (and can be filtered off from the hot solution).

Protocol for Recrystallization:

A Dissolve the crude solid in a minimum amount of a suitable hot solvent. B If necessary, perform a hot filtration to remove insoluble impurities. C Allow the solution to cool slowly to room temperature. D Induce crystallization if necessary (e.g., by scratching the flask or adding a seed crystal). E Cool the flask in an ice bath to maximize crystal formation. F Collect the crystals by vacuum filtration. G Wash the crystals with a small amount of cold solvent. H Dry the crystals under vacuum.

Figure 3: General workflow for the recrystallization process.

Detailed Steps:

  • Solvent Selection:

    • Test the solubility of the crude material in small amounts of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with hexane) at room and elevated temperatures to find a suitable recrystallization solvent or solvent system.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent.

    • Heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution to adsorb the colored impurities. The charcoal is then removed by hot filtration.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

    • Once crystals have started to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the crystals in a vacuum oven to remove all traces of solvent.

Table 3: Potential Recrystallization Solvents

Solvent/Solvent SystemRationale
Ethanol/WaterThe product may be soluble in hot ethanol and less soluble upon the addition of water.
Toluene/HexaneToluene can dissolve the aromatic compound at higher temperatures, and the addition of hexane can induce precipitation upon cooling.
Ethyl Acetate/HexaneSimilar to the toluene/hexane system, offering a different polarity range.
Vacuum Distillation: For High-Boiling Liquid Amines

Given that many aromatic amines have high boiling points and can be susceptible to decomposition at atmospheric pressure, vacuum distillation is a suitable method for purifying liquid this compound.

Scientific Rationale: By reducing the pressure above the liquid, the boiling point is lowered. This allows the compound to be distilled at a lower temperature, preventing thermal degradation. This technique is particularly useful for separating the target compound from non-volatile impurities (like polymers or salts) and from other components with significantly different boiling points.

Protocol for Vacuum Distillation:

A Set up a vacuum distillation apparatus. B Charge the distillation flask with the crude liquid amine. C Slowly apply vacuum to the system. D Gradually heat the distillation flask. E Collect fractions based on boiling point and refractive index. F Isolate the pure fraction.

Figure 4: Simplified workflow for vacuum distillation.

Detailed Steps:

  • Apparatus Setup:

    • Assemble a standard vacuum distillation apparatus, including a distillation flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is free of cracks and can withstand a vacuum.

    • Use a suitable heating mantle and a magnetic stirrer for even heating.

  • Procedure:

    • Place the crude liquid amine in the distillation flask.

    • Slowly and carefully apply a vacuum to the system.

    • Begin heating the distillation flask gently.

    • Collect any low-boiling impurities as the first fraction.

    • Increase the temperature to distill the main product, collecting it in a separate receiving flask. The boiling point will depend on the applied pressure.

    • Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates a pure fraction.

    • Discontinue the distillation before the flask is completely dry to prevent the formation of peroxides and potential decomposition of the residue.

Table 4: Estimated Boiling Points under Vacuum

Pressure (mmHg)Estimated Boiling Point (°C)Notes
10~150-170A common pressure range for laboratory vacuum pumps.
1~110-130Requires a more efficient vacuum pump.
0.1~80-100Achievable with a high-vacuum system.

Note: These are estimations and the actual boiling point will need to be determined experimentally.

Purity Assessment

After purification, it is essential to assess the purity of the this compound. A combination of the following techniques should be employed:

  • Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or TFA) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities with distinct signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point Analysis: For solid samples, a sharp melting point range is indicative of high purity.

Conclusion

The purification of crude this compound is a critical step in its utilization as a pharmaceutical intermediate. The choice of purification method—column chromatography, recrystallization, or vacuum distillation—should be guided by the physical state of the crude material, the nature of the impurities, and the desired final purity. A combination of these techniques often provides the best results. Rigorous purity assessment using a suite of analytical methods is essential to ensure the quality and consistency of the final product, thereby safeguarding the integrity of the subsequent drug development process.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institutes of Health. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]

  • Drug Enforcement Administration. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. Retrieved from [Link]

  • MDPI. (n.d.). (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from [Link]

  • Technical Disclosure Commons. (2022). Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline -6-carboxamido). Retrieved from [Link]

  • Semantic Scholar. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. Retrieved from [Link]

  • Taylor & Francis Online. (2024). One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones based on alkali-promoted Michael addition and lactonization. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzofuran, 2-methyl-. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Retrieved from [Link]

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Application Notes & Protocols: Harnessing 2-Ethyl-3-methyl-1-benzofuran-5-amine for the Development of Novel Pharmacological Agents

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the initial characterization and potential applications of the novel scaffold, 2-Ethyl-3-methyl-1-benzofuran-5-amine. The benzofuran nucleus is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antidepressant, antiviral, and neuroprotective properties.[1][2][3][4][5][6] This document outlines a strategic approach to unveiling the pharmacological profile of this specific aminobenzofuran derivative, focusing on logical experimental workflows and robust assay protocols.

The primary amine at the 5-position of the benzofuran ring presents a key functional group for derivatization and interaction with biological targets. Its presence suggests potential interactions with receptors and enzymes that recognize endogenous monoamines, making neurological and psychiatric disorders promising therapeutic areas for investigation.[7]

Part 1: Rationale for Pharmacological Screening

The initial screening strategy for this compound is predicated on the well-established activities of related benzofuran and amine-containing compounds. The proposed workflow prioritizes targets involved in monoamine signaling, given the structural alerts within the molecule.

Primary Target Class: Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes crucial for the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine.[8][9][10] Their dysfunction is implicated in depression, Parkinson's disease, and other neurological disorders.[8][9] Many benzofuran derivatives have been investigated for their MAO inhibitory potential.[11] The amine moiety of the title compound makes it a candidate for interaction with the active site of MAO enzymes.

Secondary Target Class: Serotonin (5-HT) Receptors

Benzofuran analogs have demonstrated significant interactions with serotonin receptors, particularly the 5-HT₂ family.[7] These receptors are pivotal in modulating mood, cognition, and perception.[12] The structural similarity of the benzofuran core to endogenous ligands suggests that this compound could act as a ligand for various 5-HT receptor subtypes.

Exploratory Target Class: Neuroprotection

Oxidative stress and neuronal damage are common pathological features of neurodegenerative diseases. Benzofuran derivatives have been noted for their antioxidant and neuroprotective capabilities.[13][14][15][16] Preliminary cell-based assays can efficiently screen for potential neuroprotective effects of this novel compound.

Part 2: Experimental Workflows and Protocols

This section provides detailed, step-by-step protocols for the initial pharmacological characterization of this compound.

Workflow for Initial Pharmacological Screening

The following diagram illustrates a logical workflow for the initial screening cascade.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Assays cluster_2 Phase 3: Lead Optimization A This compound B MAO-A and MAO-B Inhibition Assay A->B C Broad Serotonin Receptor Binding Panel A->C D Determine IC50 for Active MAO Inhibition B->D E Determine Ki for Active Receptor Binding C->E G Structure-Activity Relationship (SAR) Studies D->G E->G F Cell-Based Neuroprotection Assay (e.g., H2O2-induced oxidative stress) F->G H In Vivo Model Evaluation G->H

Caption: A streamlined workflow for the pharmacological evaluation of novel benzofuran derivatives.

Protocol: Fluorometric Monoamine Oxidase (MAO) Inhibition Assay

This protocol is adapted from commercially available kits and provides a high-throughput method to screen for MAO-A and MAO-B inhibition.[8][9][10][17][18] The assay measures the hydrogen peroxide (H₂O₂) produced from the oxidative deamination of a substrate, p-tyramine.[8][9][10]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • p-Tyramine (substrate)

  • Horseradish Peroxidase (HRP)

  • Fluorescent probe (e.g., Amplex Red or equivalent)

  • This compound (test compound)

  • Clorgyline (MAO-A specific inhibitor) and Pargyline or Selegiline (MAO-B specific inhibitors) as positive controls[10][17]

  • 96-well black microplates with clear bottoms

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series in Assay Buffer to achieve final concentrations ranging from 1 nM to 100 µM.

  • Reaction Mixture Preparation: Prepare a working solution containing the fluorescent probe and HRP in Assay Buffer according to the manufacturer's instructions.

  • Assay Plate Setup:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 5 µL of diluted test compound or control inhibitor to the respective wells.

    • Add 20 µL of either MAO-A or MAO-B enzyme solution to the wells.

    • Incubate at 37°C for 15 minutes.

  • Initiate Reaction:

    • Add 25 µL of the p-tyramine substrate solution to all wells.

    • Add 25 µL of the fluorescent probe/HRP working solution.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader (e.g., λex = 530 nm, λem = 585 nm).[10]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the log concentration of the compound and determine the IC₅₀ value using non-linear regression analysis.

Parameter Description
Test Compound Concentrations 1 nM - 100 µM
Positive Controls Clorgyline (MAO-A), Pargyline/Selegiline (MAO-B)
Excitation Wavelength 530 nm
Emission Wavelength 585 nm
Protocol: Radioligand Binding Assay for Serotonin Receptors

This protocol outlines a general method for competitive radioligand binding assays to determine the affinity of this compound for a specific serotonin receptor subtype (e.g., 5-HT₂A).[19][20][21]

Materials:

  • Cell membranes expressing the human 5-HT receptor of interest

  • Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4)

  • Radioligand (e.g., [³H]Ketanserin for 5-HT₂A)

  • Non-specific binding control (e.g., Mianserin for 5-HT₂A)

  • This compound (test compound)

  • Scintillation cocktail

  • Glass fiber filters

  • Cell harvester and scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in Binding Buffer.

  • Assay Setup: In a 96-well plate, combine:

    • 25 µL of test compound dilution or control.

    • 25 µL of radioligand at a concentration near its K_d.

    • 50 µL of cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Termination and Harvesting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold Binding Buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding from the total binding.

    • Calculate the percentage of inhibition of specific binding for each concentration of the test compound.

    • Determine the IC₅₀ value and subsequently the inhibition constant (K_i) using the Cheng-Prusoff equation.[21]

Part 3: Mechanistic Insights and Structure-Activity Relationships (SAR)

Should initial screening reveal promising activity, the following steps are recommended to elucidate the mechanism of action and guide lead optimization.

Bioisosteric Replacement and SAR

The this compound scaffold offers multiple points for chemical modification. Systematic alterations can provide valuable SAR data.

G cluster_0 SAR Exploration A This compound Scaffold B Modify Ethyl Group (R1) - Chain length - Branching - Cyclization A->B Position 2 C Modify Methyl Group (R2) - Larger alkyl groups - Aryl substitution A->C Position 3 D Modify Amine Group (R3) - Acylation - Alkylation - Bioisosteric replacement A->D Position 5

Caption: Key positions on the benzofuran scaffold for SAR studies.

Bioisosteric replacement of the primary amine with groups like amides, sulfonamides, or heterocycles can modulate physicochemical properties and target interactions, potentially improving potency, selectivity, and pharmacokinetic profiles.[22][23][24]

In Vitro Neuroprotection Assay Protocol

This protocol assesses the ability of the compound to protect neuronal cells (e.g., SH-SY5Y) from oxidative stress-induced cell death.[11][13][14][16]

Materials:

  • SH-SY5Y neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)

  • Hydrogen peroxide (H₂O₂)

  • MTT or resazurin-based cell viability reagent

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Induction of Oxidative Stress: Add H₂O₂ to the wells (excluding the negative control) to a final concentration that induces approximately 50% cell death.

  • Incubation: Incubate for 24 hours.

  • Cell Viability Assessment: Add the cell viability reagent and incubate according to the manufacturer's instructions. Measure the absorbance or fluorescence to quantify cell viability.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the EC₅₀ value for the neuroprotective effect.

Conclusion

This compound represents a promising starting point for the development of novel pharmacological agents, particularly for neurological and psychiatric disorders. The protocols and workflows detailed in these application notes provide a robust framework for its initial characterization. By systematically evaluating its effects on key targets like monoamine oxidases and serotonin receptors, and exploring its potential for neuroprotection, researchers can efficiently unlock the therapeutic potential of this and related benzofuran scaffolds.

References

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - MDPI. Available from: [Link]

  • Monoamine Oxidase Inhibitor Screening Kit (BA0188) - Assay Genie. Available from: [Link]

  • Methodological approach to evaluating the neuroprotective effects of potential drugs. ResearchGate. Available from: [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed. Available from: [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - Preprints.org. Available from: [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - ResearchGate. Available from: [Link]

  • Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review - Atlantis Press. Available from: [Link]

  • EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit - BioAssay Systems. Available from: [Link]

  • Benzofuran Derivatives: Significance and symbolism. Available from: [Link]

  • Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity - bepls. Available from: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. Available from: [Link]

  • Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed. Available from: [Link]

  • Development of novel benzofuran-based SLC-0111 analogs as selective cancer-associated carbonic anhydrase isoform IX inhibitors - PubMed. Available from: [Link]

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  • Pharmacological Profile of Novel Psychoactive Benzofurans - PubMed. Available from: [Link]

  • Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity - NIH. Available from: [Link]

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  • Benzofuran bioisosteres of hallucinogenic tryptamines | Journal of Medicinal Chemistry. Available from: [Link]

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  • Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - NIH. Available from: [Link]

  • Benzofuran synthesis - Organic Chemistry Portal. Available from: [Link]

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  • Serotonin Receptor Subtypes and Ligands - ACNP. Available from: [Link]

  • Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - MDPI. Available from: [Link]

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Application Note & Protocols: Strategic Derivatization of 2-Ethyl-3-methyl-1-benzofuran-5-amine for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][2][3][4] The specific molecule, 2-Ethyl-3-methyl-1-benzofuran-5-amine, serves as a versatile starting material for the synthesis of novel therapeutic candidates.[5] The primary aromatic amine at the C-5 position is a key functional handle for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). By creating a library of derivatives, researchers can fine-tune the molecule's physicochemical properties, target binding affinity, and pharmacokinetic profile.

This guide provides a comprehensive overview of robust and reproducible experimental procedures for creating diverse derivatives of this compound. The protocols detailed herein are designed for researchers in drug development and medicinal chemistry, emphasizing not only the procedural steps but also the underlying chemical principles and strategic considerations. We will explore five fundamental derivatization pathways: N-acylation, N-sulfonylation, N-alkylation, reductive amination, and N-arylation.

Overall Experimental Workflow

The derivatization of this compound follows a logical progression from reaction setup to final product verification. Each protocol branches from the common starting material, leading to a unique class of derivatives, all of which converge on a unified purification and characterization workflow.

G cluster_start Starting Material cluster_reactions Derivatization Strategies cluster_products Derivative Classes cluster_end Purification & Characterization start 2-Ethyl-3-methyl-1- benzofuran-5-amine Acylation Protocol 1: N-Acylation start->Acylation Select Protocol Sulfonylation Protocol 2: N-Sulfonylation start->Sulfonylation Select Protocol Alkylation Protocol 3: N-Alkylation start->Alkylation Select Protocol ReductiveAmination Protocol 4: Reductive Amination start->ReductiveAmination Select Protocol Arylation Protocol 5: N-Arylation start->Arylation Select Protocol Amide Amides Acylation->Amide Sulfonamide Sulfonamides Sulfonylation->Sulfonamide Alkylamine Sec/Tert-Alkylamines Alkylation->Alkylamine ReductiveProduct Substituted Amines ReductiveAmination->ReductiveProduct Arylamine N-Aryl Amines Arylation->Arylamine Workup Aqueous Work-up & Extraction Amide->Workup Sulfonamide->Workup Alkylamine->Workup ReductiveProduct->Workup Arylamine->Workup Purify Column Chromatography Workup->Purify Characterize Spectroscopic Analysis (NMR, MS, IR) Purify->Characterize Final Pure Derivative Characterize->Final

Caption: General workflow for derivatization of the core amine.

Protocol 1: Synthesis of N-Acyl Derivatives (Amides)

Scientific Rationale: N-acylation is one of the most fundamental and reliable methods for derivatizing primary amines. The reaction of this compound with an acyl chloride or anhydride results in the formation of a stable amide bond. This transformation neutralizes the basicity of the parent amine and introduces a variety of substituents (R-groups), which can modulate steric bulk, hydrogen bonding potential, and overall lipophilicity. A mild base, such as pyridine or triethylamine, is used to scavenge the HCl generated when using acyl chlorides.

Reaction Scheme:

G cluster_main Amine 2-Ethyl-3-methyl-1- benzofuran-5-amine Plus1 + AcylHalide R-COCl (Acyl Chloride) Arrow Product N-Acyl Derivative (Amide) AcylHalide->Product Pyridine or Et3N DCM, 0°C to RT

Caption: General scheme for N-acylation.

Detailed Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Base Addition: Add a suitable base, such as triethylamine (Et₃N) or pyridine (1.2 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add the desired acyl chloride or anhydride (1.1 eq) dropwise via syringe. The formation of a precipitate (triethylammonium chloride) is often observed.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Quenching: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic phase sequentially with 1 M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude amide by column chromatography on silica gel or by recrystallization.[6]

ParameterConditionRationale
Solvent Dichloromethane (DCM)Inert, good solubility for reactants, easily removed.
Base Triethylamine, PyridineScavenges HCl by-product, driving the reaction forward.
Temperature 0 °C to Room TempControls initial exothermicity of the reaction.
Stoichiometry Acylating agent (1.1 eq)Ensures complete consumption of the starting amine.

Protocol 2: Synthesis of N-Sulfonyl Derivatives (Sulfonamides)

Scientific Rationale: Sulfonamides are key functional groups in a multitude of clinically approved drugs. Reacting the primary amine with a sulfonyl chloride in the presence of a base yields a sulfonamide. This derivatization significantly alters the electronic properties and acidity of the N-H proton compared to an amide, providing a valuable scaffold for SAR studies. Pyridine is often used as both the base and a solvent for this transformation.

Reaction Scheme:

G cluster_main Amine 2-Ethyl-3-methyl-1- benzofuran-5-amine Plus1 + SulfonylChloride R-SO₂Cl (Sulfonyl Chloride) Arrow Product N-Sulfonyl Derivative (Sulfonamide) SulfonylChloride->Product Pyridine 0°C to RT

Caption: General scheme for N-sulfonylation.

Detailed Methodology:

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in pyridine at a concentration of 0.2-0.5 M.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add the sulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Reaction: Stir the reaction at room temperature for 4-24 hours, monitoring by TLC.

  • Work-up: Pour the reaction mixture into ice-water. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate.

  • Washing: Wash the collected organic layers (or a solution of the redissolved precipitate) with 1 M HCl to remove excess pyridine, followed by water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography (silica gel) or recrystallization to obtain the pure sulfonamide.

ParameterConditionRationale
Solvent/Base PyridineActs as both solvent and acid scavenger.
Temperature 0 °C to Room TempManages the initial reactivity.
Work-up Poured into ice-waterPrecipitates the product and facilitates removal of pyridine.

Protocol 3: N-Alkylation via Nucleophilic Substitution

Scientific Rationale: Direct N-alkylation with alkyl halides is a classical method for forming C-N bonds.[7] The amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an Sₙ2 reaction.[8] A significant challenge is over-alkylation, as the product (a secondary amine) is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts.[8][9] To favor mono-alkylation, one can use a large excess of the starting amine or carefully control the stoichiometry.

Detailed Methodology:

  • Preparation: Combine this compound (1.0-1.5 eq) and the desired alkyl halide (1.0 eq, preferably an iodide or bromide for higher reactivity) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.[10]

  • Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Heat the mixture to 60-80 °C and stir for 12-48 hours. The reaction progress should be monitored by TLC or LC-MS to observe the formation of mono- and di-alkylated products.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Washing: Wash the combined organic extracts with water and then brine to remove DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The desired mono-alkylated product must be carefully separated from unreacted starting material and di-alkylated by-product using flash column chromatography.

ParameterConditionRationale
Solvent DMF, AcetonitrilePolar aprotic solvents facilitate Sₙ2 reactions.
Base K₂CO₃, DIPEANeutralizes the H-X by-product without competing as a nucleophile.
Temperature 60-80 °CProvides activation energy for the substitution.
Stoichiometry Excess amine (optional)Statistically favors mono-alkylation over di-alkylation.

Protocol 4: N-Alkylation via Reductive Amination

Scientific Rationale: Reductive amination is a powerful and highly versatile method for N-alkylation that offers greater control against over-alkylation compared to direct alkylation with halides.[11] The reaction proceeds in two stages: the initial formation of an imine intermediate via condensation of the amine with an aldehyde or ketone, followed by in-situ reduction of the imine to the corresponding amine.[12] Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they selectively reduce the protonated iminium ion much faster than the starting carbonyl compound.[13]

Reaction Scheme:

G cluster_main Amine 2-Ethyl-3-methyl-1- benzofuran-5-amine Plus1 + Carbonyl R'R''C=O (Aldehyde/Ketone) Arrow Product N-Alkyl Derivative Carbonyl->Product NaBH(OAc)₃ DCE or MeOH

Caption: General scheme for reductive amination.

Detailed Methodology:

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in a suitable solvent such as 1,2-dichloroethane (DCE), methanol (MeOH), or tetrahydrofuran (THF).

  • Imine Formation: Add a catalytic amount of acetic acid (optional, to facilitate imine formation) and stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. The reaction is often accompanied by gas evolution.

  • Reaction: Stir at room temperature for 6-24 hours until TLC or LC-MS analysis indicates the completion of the reaction.

  • Quenching: Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the aqueous layer with DCM or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the residue by flash column chromatography on silica gel.

ParameterConditionRationale
Solvent DCE, MeOH, THFMust be compatible with the reducing agent.
Reducing Agent NaBH(OAc)₃Mild and selective for iminium ions over carbonyls.
pH Neutral to slightly acidicAcid catalysis promotes imine formation.

Protocol 5: N-Arylation via Buchwald-Hartwig Amination

Scientific Rationale: The formation of an N-aryl bond is a cornerstone of modern medicinal chemistry. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that efficiently couples an amine with an aryl halide (or triflate).[14] This reaction has a broad scope and functional group tolerance. The choice of palladium precatalyst, phosphine ligand, and base is critical for achieving high yields.[15][16] Bulky, electron-rich phosphine ligands are typically employed to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[14]

Detailed Methodology:

  • Preparation: To a flame-dried Schlenk tube or vial, add the aryl halide (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4-5 mol%).

  • Reagent Addition: Add this compound (1.2 eq) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 eq).

  • Solvent and Degassing: Add anhydrous, degassed toluene or dioxane. Seal the vessel and degas the mixture by bubbling argon through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor for completion by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

ParameterConditionRationale
Catalyst System Pd precatalyst + Phosphine ligandThe heart of the C-N cross-coupling reaction.
Base NaOtBu, LHMDSStrong base required to deprotonate the amine or facilitate the catalytic cycle.
Atmosphere Inert (N₂ or Ar)The Pd(0) active catalyst is sensitive to oxygen.
Solvent Toluene, DioxaneAnhydrous, high-boiling point solvents are required.

General Purification and Characterization

Purification: Purification of the synthesized derivatives is most commonly achieved using flash column chromatography on silica gel.[6][17]

  • Solvent System (Eluent): A gradient of ethyl acetate in hexanes is typically effective. The polarity is increased gradually to elute the product. For more polar compounds, a small percentage of methanol in DCM may be required.

  • Monitoring: Fractions are collected and analyzed by TLC to identify those containing the pure product.

Characterization: The identity and purity of the final compounds must be confirmed by a combination of spectroscopic methods.[18]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The disappearance of the primary amine N-H signals and the appearance of new signals corresponding to the added moiety (e.g., acyl, sulfonyl, alkyl, or aryl groups) are key indicators of a successful reaction.[19][20]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the new derivative, typically by observing the [M+H]⁺ or [M+Na]⁺ ion.[19][21]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. For example, in N-acylation, the appearance of a strong amide carbonyl (C=O) stretch around 1650-1680 cm⁻¹ is a definitive sign of product formation.

By employing these detailed protocols, researchers can efficiently synthesize a diverse library of this compound derivatives, enabling comprehensive exploration of their potential as novel therapeutic agents.

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  • Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 29347-29365.
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A Comprehensive Guide to the Analytical Characterization of Benzofuran Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Introduction: The Importance of the Benzofuran Moiety

Benzofuran, an aromatic organic compound consisting of a fused benzene and furan ring, is a cornerstone of medicinal chemistry and natural product synthesis. Derivatives of this scaffold exhibit a wide spectrum of biological activities, including antifungal, antimicrobial, and anticancer properties. The blockbuster antiarrhythmic drug Amiodarone and the natural phototoxin Angelicin are prominent examples that underscore the therapeutic relevance of this chemical class.

Given this significance, the ability to precisely characterize these molecules is paramount. An analytical workflow must not only confirm the identity and purity of a target compound but also provide unambiguous proof of its three-dimensional structure. This guide outlines a multi-technique approach, integrating separation science with spectroscopic elucidation to build a self-validating analytical system.

The Analytical Workflow: A Strategy for Characterization

A logical and efficient workflow is critical for the comprehensive analysis of newly synthesized or isolated benzofuran derivatives. The process begins with assessing purity and isolating the compound, followed by a detailed structural elucidation using a suite of spectroscopic techniques.

Benzofuran_Analysis_Workflow cluster_0 Separation & Purity cluster_1 Structural Elucidation cluster_2 Final Confirmation Sample Crude Sample (Synthesis or Extraction) HPLC_UV HPLC-UV/DAD Purity Assessment Sample->HPLC_UV Inject GC_FID GC-FID (for volatile derivatives) Sample->GC_FID Inject Prep_HPLC Preparative HPLC Isolation HPLC_UV->Prep_HPLC Scale-up MS Mass Spectrometry (LC-MS) Molecular Weight Prep_HPLC->MS Purified Sample NMR NMR Spectroscopy (1H, 13C, 2D) Connectivity & Skeleton MS->NMR IR FT-IR Spectroscopy Functional Groups NMR->IR XRay X-Ray Crystallography (if crystalline) Absolute Structure NMR->XRay Optional Final Characterized Compound (Structure & Purity Confirmed) IR->Final XRay->Final

Figure 1: A typical analytical workflow for the characterization of a novel benzofuran derivative.

Chromatographic Methods: Separation and Quantification

Chromatography is the cornerstone for determining the purity of a sample and for isolating the compound of interest from a reaction mixture or natural extract. The choice between Gas and Liquid Chromatography is primarily dictated by the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most versatile and widely used technique for the analysis of benzofuran derivatives due to its applicability to a broad range of polarities and molecular weights.

Expertise & Experience: The choice of stationary phase is critical. Most benzofuran derivatives are moderately polar and possess aromatic character. Therefore, a C18 (octadecylsilane) reversed-phase column is the universal starting point. The fused aromatic system leads to strong UV absorbance, making a Diode Array Detector (DAD) or UV detector ideal for detection and preliminary peak purity analysis.

Protocol: Purity Assessment of a Benzofuran Derivative by Reversed-Phase HPLC

  • Sample Preparation:

    • Accurately weigh ~1 mg of the benzofuran sample.

    • Dissolve in 1.0 mL of a suitable solvent (e.g., Acetonitrile or Methanol) to create a 1 mg/mL stock solution. Ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial to prevent blockage of the column and tubing.

  • Instrumentation and Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water. Causality: The acid improves peak shape for any ionizable functionalities and enhances ionization for subsequent MS analysis.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes. Causality: A gradient is essential for analyzing samples of unknown complexity, ensuring elution of both polar and non-polar impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Causality: Maintaining a constant temperature ensures reproducible retention times.

    • Detector: DAD set to collect spectra from 200-400 nm. Monitor at a specific wavelength (e.g., 254 nm) for quantification.

    • Injection Volume: 5 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area (% Area).

    • Use the DAD to check for peak purity by comparing spectra across the peak. Co-eluting impurities will result in inconsistent spectra.

Gas Chromatography (GC)

GC is suitable for benzofurans that are volatile and thermally stable. It often provides higher resolution and faster analysis times than HPLC.

Expertise & Experience: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5), offers excellent selectivity for aromatic compounds like benzofurans. Flame Ionization Detection (FID) is a robust, universal detector for organic compounds, while coupling to a Mass Spectrometer (GC-MS) provides invaluable structural information.

Protocol: Analysis of Volatile Benzofurans by GC-MS

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like Dichloromethane or Ethyl Acetate.

  • Instrumentation and Conditions:

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes. Ramp at 10 °C/min to 280 °C, hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis:

    • Identify the peak corresponding to your compound based on its retention time.

    • Analyze the mass spectrum. The molecular ion (M⁺) confirms the molecular weight. The fragmentation pattern provides structural clues, which can be compared against spectral libraries (e.g., NIST).

Spectroscopic Methods: Unambiguous Structural Elucidation

Once purity is established, a combination of spectroscopic techniques is employed to confirm the chemical structure.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, a critical first piece of structural evidence. When coupled with a chromatographic inlet (LC-MS or GC-MS), it confirms the molecular weight of the specific peak of interest.

Expertise & Experience: Electrospray Ionization (ESI) is the preferred method for LC-MS as it is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺, minimizing fragmentation and clearly indicating the molecular weight. For GC-MS, Electron Ionization (EI) is standard. It is a high-energy technique that induces reproducible fragmentation, creating a "fingerprint" of the molecule that is highly useful for structural confirmation and library searching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework.

Expertise & Experience: For a typical benzofuran, the aromatic protons on the benzene ring and the furan ring protons appear in distinct regions of the ¹H NMR spectrum. The chemical shifts and coupling constants (J-values) are diagnostic for the substitution pattern. For example, the protons at positions 2 and 3 on the furan ring often appear as doublets with a small coupling constant (J ≈ 2-3 Hz).

Protocol: Acquiring ¹H and ¹³C NMR Spectra

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified benzofuran derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • The choice of solvent is crucial; it must dissolve the sample and not have signals that overlap with important sample signals.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. A standard acquisition requires 16-64 scans.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. This experiment requires more scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • If the structure is complex or unknown, acquire 2D NMR spectra such as COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) to piece together the molecular fragments.

Table 1: Typical NMR Chemical Shifts for the Unsubstituted Benzofuran Core

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
2~7.65 (d)~145.0
3~6.75 (d)~106.8
4~7.55 (d)~121.5
5~7.25 (t)~122.9
6~7.30 (t)~124.3
7~7.45 (d)~111.6
7a (bridgehead)-~127.8
3a (bridgehead)-~155.0
Note: Values are approximate and can vary significantly with substitution and solvent.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and simple technique used to identify the functional groups present in a molecule.

Expertise & Experience: For benzofurans, key diagnostic peaks include C-H stretching from the aromatic rings (~3100-3000 cm⁻¹), C=C aromatic stretching (~1600-1450 cm⁻¹), and the characteristic C-O-C (aryl ether) stretching, which typically appears in the 1250-1050 cm⁻¹ region. The presence or absence of other peaks (e.g., a strong C=O stretch around 1700 cm⁻¹ or a broad O-H stretch around 3300 cm⁻¹) immediately confirms other functionalities.

Method Validation: Ensuring Trustworthy Results

For applications in drug development and quality control, analytical methods must be validated to ensure they are reliable, reproducible, and fit for purpose. Validation is performed according to guidelines from the International Council for Harmonisation (ICH).

Method_Validation_Parameters center Validated Analytical Method Specificity Specificity center->Specificity Discriminate analyte? Linearity Linearity center->Linearity Response proportional to conc.? Accuracy Accuracy center->Accuracy Closeness to true value? Precision Precision center->Precision Reproducibility? Range Range center->Range Reliable concentration interval? Robustness Robustness center->Robustness Tolerant to small changes? LOD LOD / LOQ center->LOD Detection limits?

Figure 2: Key parameters for analytical method validation as per ICH guidelines.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products).

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated, and the correlation coefficient (r²) should typically be >0.99.

  • Accuracy: The closeness of the test results to the true value. Often determined by spike/recovery experiments.

  • Precision: The degree of scatter between a series of measurements. Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature).

Conclusion

The characterization of benzofuran compounds requires a multi-faceted analytical approach. This guide provides the foundational protocols and expert insights needed to perform robust analysis. By combining high-resolution separation techniques like HPLC and GC with powerful spectroscopic methods like NMR and MS, researchers can confidently determine the purity, identity, and structure of these vital molecules. Furthermore, adherence to systematic method validation ensures the integrity and reliability of the data, a non-negotiable requirement in both academic research and the pharmaceutical industry.

References

  • Aslam, M., et al. (2021). Benzofuran: A key scaffold for the synthesis of promising bioactive agents. RSC Advances. Available at: [Link]

  • International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

Application Notes & Protocols: The Benzofuran Scaffold in Modern Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Introduction: The Benzofuran Core as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds, earning them the designation of "privileged scaffolds."[1] The benzofuran nucleus, an aromatic heterocyclic compound formed by the fusion of a benzene ring and a furan ring, is a quintessential example of such a scaffold.[2][3] Found in a variety of natural products and synthetic molecules, benzofuran derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6] However, it is in the realm of oncology that this scaffold has garnered significant attention, serving as the foundation for numerous potent and selective anticancer agents.[7][8] The structural rigidity, electronic properties, and synthetic tractability of the benzofuran core make it an ideal starting point for designing novel therapeutics that can interact with a diverse array of cancer-related biological targets.[2][9] This guide provides an in-depth exploration of the application of benzofuran derivatives in anticancer drug discovery, detailing their mechanisms of action, key structure-activity relationships, and practical protocols for their synthesis and evaluation.

Section 1: Mechanisms of Anticancer Action

Benzofuran derivatives exert their anticancer effects through a multitude of mechanisms, often targeting key pathways involved in cell proliferation, survival, and metastasis. This multi-targeting capability is a significant advantage in combating the complexity and resistance mechanisms of cancer.[2][6]

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and the mitotic spindle, making them a validated and highly successful target for anticancer drugs.[10] Several classes of benzofuran derivatives function as potent tubulin polymerization inhibitors. By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly.[7][10] This interference leads to the collapse of the mitotic spindle, arresting cancer cells in the G2/M phase of the cell cycle and ultimately triggering apoptosis.[7][10] A notable example is the development of benzofuran analogs inspired by Combretastatin A-4 (CA-4), a natural product known for its potent antimitotic activity.[2]

Protein Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways that are frequently dysregulated in cancer, driving uncontrolled cell growth and survival. The benzofuran scaffold has proven to be an effective template for designing inhibitors of several key oncogenic kinases.

  • VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of this process.[11][12] Certain benzofuran-chalcone hybrids have been identified as potent inhibitors of VEGFR-2 tyrosine kinase, demonstrating higher efficacy than reference drugs like Sorafenib in preclinical studies.[11][12] By blocking VEGFR-2 signaling, these compounds effectively cut off the tumor's blood supply.

  • EGFR, CDK, and mTOR Inhibition: Benzofuran derivatives have also been developed to target other critical kinases. This includes the Epidermal Growth Factor Receptor (EGFR), which is overexpressed in many cancers[7], Cyclin-Dependent Kinases (CDKs) that control cell cycle progression[6], and the mammalian Target of Rapamycin (mTOR), a central regulator of cell metabolism and growth.[7][13] For instance, oxindole-based benzofuran hybrids have shown dual inhibitory activity against CDK2 and Glycogen Synthase Kinase 3β (GSK-3β).[7]

Below is a diagram illustrating the inhibition of the VEGFR-2 signaling pathway by a benzofuran derivative.

VEGFR2_Inhibition cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K/Akt VEGFR2->PI3K Activates MAPK Ras/MAPK VEGFR2->MAPK Activates Benzofuran Benzofuran Derivative Benzofuran->VEGFR2 Inhibits Phosphorylation Proliferation Cell Proliferation Angiogenesis Survival PLCg->Proliferation PI3K->Proliferation MAPK->Proliferation

Caption: Inhibition of the VEGFR-2 signaling cascade by a benzofuran-based inhibitor.

Induction of Apoptosis

Beyond cell cycle arrest and kinase inhibition, many benzofuran derivatives can directly induce apoptosis (programmed cell death) in cancer cells. This is a critical feature for an effective anticancer agent, as it leads to the clean and efficient elimination of malignant cells.[14] Mechanistic studies have shown that these compounds can trigger apoptosis through various routes, including the activation of effector caspases (like caspase-3), the upregulation of pro-apoptotic proteins (e.g., Bax), and the downregulation of anti-apoptotic proteins (e.g., Bcl-2).[10][12] The ability to modulate these critical cell death regulators underscores the therapeutic potential of the benzofuran scaffold.[10][14]

Section 2: Application Protocols

The successful discovery and development of benzofuran-based anticancer agents rely on robust and reproducible experimental protocols. This section provides validated, step-by-step methodologies for the synthesis of a representative benzofuran derivative and its subsequent in vitro cytotoxic evaluation.

Protocol 2.1: Synthesis of a 2-Substituted Benzofuran Derivative

This protocol outlines a general and reliable method for synthesizing 2-substituted benzofuran derivatives, which are common motifs in anticancer candidates.[15] The procedure starts with a commercially available substituted phenol and involves a key cyclization step.

Objective: To synthesize a 2-acetyl-benzofuran derivative as a core intermediate for further elaboration.

Materials:

  • Substituted Salicylaldehyde (e.g., 5-bromosalicylaldehyde)

  • Chloroacetone

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Alkylation of Phenol:

    • To a 100 mL round-bottom flask, add the substituted salicylaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF (approx. 10 mL per 1g of aldehyde).

    • Stir the suspension at room temperature for 15 minutes under a nitrogen or argon atmosphere.

    • Add chloroacetone (1.2 eq) dropwise to the stirring suspension.

    • Heat the reaction mixture to 80 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC (e.g., using a 3:1 Hexane:EtOAc solvent system). Causality: The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a phenoxide which then acts as a nucleophile to displace the chloride from chloroacetone.

  • Intramolecular Cyclization:

    • Upon completion of the initial alkylation (as indicated by TLC), allow the reaction mixture to cool to room temperature.

    • Slowly pour the reaction mixture into 100 mL of ice-cold water and stir for 30 minutes. A precipitate should form.

    • Collect the crude solid product by vacuum filtration and wash thoroughly with water. Self-Validation: The formation of a solid upon quenching indicates the successful formation of the intermediate, which is typically less soluble in water than the starting materials.

  • Work-up and Purification:

    • Dissolve the collected solid in ethyl acetate (50 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 25 mL) and brine (1 x 25 mL). Causality: The bicarbonate wash removes any unreacted acidic starting material (salicylaldehyde), while the brine wash helps to remove residual water from the organic layer.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-acetyl-benzofuran derivative.

  • Chromatographic Purification:

    • Purify the crude product using silica gel column chromatography.

    • Select an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) based on TLC analysis to isolate the pure compound.

    • Combine the fractions containing the pure product and evaporate the solvent to obtain the final product as a solid.

  • Characterization:

    • Confirm the structure and purity of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Protocol 2.2: In Vitro Cytotoxicity Screening using the SRB Assay

The Sulforhodamine B (SRB) assay is a robust and widely used colorimetric method for determining cell density, based on the measurement of cellular protein content.[16][17] It offers advantages in terms of stability and simplicity over other viability assays like MTT.[18]

Objective: To determine the 50% Growth Inhibitory (GI₅₀) concentration of a synthesized benzofuran derivative against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HeLa cervical cancer)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Synthesized benzofuran derivative, dissolved in DMSO to create a stock solution (e.g., 10 mM)

  • 96-well flat-bottom microtiter plates

  • Trichloroacetic acid (TCA), cold 50% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • Microplate reader (absorbance at 510 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count (e.g., using a hemocytometer).

    • Dilute the cell suspension to the required plating density (typically 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for control (vehicle only) and a time-zero plate.

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment. Causality: This pre-incubation period ensures that cells have recovered from trypsinization and are in a healthy, proliferative state before drug exposure.

  • Drug Treatment:

    • Immediately after the 24-hour incubation, fix one plate with TCA (see step 4) to serve as the time-zero (Tz) measurement. This represents the cell population at the time of drug addition.[17]

    • Prepare serial dilutions of the benzofuran stock solution in serum-free medium.

    • Add 100 µL of the diluted compound solutions to the appropriate wells of the remaining plates. Also, add 100 µL of medium containing the same concentration of DMSO as the test wells to the control wells.

    • Incubate the plates for an additional 48-72 hours.

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 50% TCA to each well (final concentration 10% TCA) without removing the medium.

    • Incubate the plates at 4°C for 1 hour. Causality: TCA fixes the cells and precipitates cellular proteins to the bottom of the well, ensuring that the subsequent staining is proportional to the total biomass.

  • Staining and Washing:

    • Discard the supernatant and wash the plates five times with slow-running tap water or deionized water to remove TCA, medium, and unbound cells.

    • Allow the plates to air dry completely.

    • Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.

    • Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Self-Validation: The acetic acid wash is critical for reducing background noise; only the dye bound to protein should remain.

    • Allow the plates to air dry completely.

  • Measurement and Data Analysis:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Shake the plates for 10 minutes on a mechanical shaker.

    • Read the absorbance (Optical Density, OD) at 510 nm using a microplate reader.

    • Calculate the percentage growth inhibition using the following formula, based on the OD from the time-zero (Tz), control (C), and test (Ti) wells: [(Ti - Tz) / (C - Tz)] x 100 .[17]

    • Plot the percentage growth inhibition against the log of the drug concentration and determine the GI₅₀ value (the concentration causing 50% growth inhibition).

Below is a diagram illustrating the experimental workflow for the in vitro cytotoxicity screening.

SRB_Workflow Start Start: Cancer Cell Culture Seed 1. Seed Cells in 96-Well Plates Start->Seed Incubate1 2. Incubate 24h (Cell Attachment) Seed->Incubate1 Treat 3. Add Benzofuran Derivatives (Serial Dilutions) Incubate1->Treat Incubate2 4. Incubate 48-72h (Drug Exposure) Treat->Incubate2 Fix 5. Fix Cells with TCA Incubate2->Fix Stain 6. Stain with SRB Fix->Stain Wash 7. Wash with Acetic Acid Stain->Wash Solubilize 8. Solubilize Dye with Tris Base Wash->Solubilize Read 9. Read Absorbance (510 nm) Solubilize->Read Analyze 10. Calculate GI₅₀ Values Read->Analyze

Caption: Standard experimental workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Section 3: Data Presentation - Representative Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected benzofuran derivatives against various human cancer cell lines, showcasing the potent cytotoxicity achieved with this scaffold.

Compound ID/ReferenceTarget Cell LineCancer TypeIC₅₀ / GI₅₀ (µM)Mechanism/Target
Compound 12 [7]SiHaCervical Cancer1.10Tubulin Polymerization
HeLaCervical Cancer1.06Tubulin Polymerization
Compound 16b [7]A549Lung Cancer1.48VEGFR-2 Inhibition
Compound 22d [7]MCF-7Breast Cancer3.41Dual CDK2/GSK-3β Inhibition
Compound 30a [7]HepG2Liver CancerPotentTubulin Polymerization
Compound 36 [10]A549Lung Cancer0.06Tubulin Polymerization
ACHNRenal CancerNanomolarTubulin Polymerization
Compound 37e [7][13]A549, HeLa, MCF-7Multiple< 10Apoptosis Induction
BNC105 (8a) [2]--0.8 (Tubulin)Tubulin Polymerization

Note: "Potent" indicates that the source highlighted strong activity without providing a specific IC₅₀ value in the abstract. IC₅₀/GI₅₀ values are concentrations required to inhibit cell growth by 50%.

Section 4: Conclusion and Future Perspectives

The benzofuran scaffold has unequivocally established its importance in the field of anticancer drug discovery.[7] Its derivatives have demonstrated outstanding inhibitory potency against a wide range of human cancer cells through diverse and crucial mechanisms of action, including the disruption of the cytoskeleton via tubulin inhibition and the blockade of key oncogenic signaling pathways.[6][7][10] The synthetic accessibility of the benzofuran core allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2]

Future research will likely focus on several key areas. The design of novel benzofuran hybrids, which combine the scaffold with other pharmacologically active moieties, presents a promising strategy to achieve synergistic effects and overcome drug resistance.[2][8] Furthermore, the exploration of new and less-drugged biological targets for benzofuran derivatives could open up new therapeutic avenues. As our understanding of cancer biology deepens, the versatility of the benzofuran scaffold will continue to empower medicinal chemists to develop the next generation of targeted and effective cancer therapies.

References

  • El-Sayed, N. F., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(18), 11096-11120. [Link]

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  • El-Sayed, N. F., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. ResearchGate. [Link]

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  • Wang, Y., et al. (2024). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. RSC Medicinal Chemistry. [Link]

  • Abbas, A. A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]

  • Keepers, Y. P., et al. (1991). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. European Journal of Cancer, 27(7), 897-900. [Link]

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  • Laurella, L. C., et al. (2022). Editorial: Natural compounds as scaffolds for the discovery of new anti-cancer drugs: Focus on terpenoids and flavonoids. Frontiers in Pharmacology, 13, 982187. [Link]

  • Li, Y., et al. (2021). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]

  • da Silva, P. B., et al. (2021). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • El-Hawash, M. A., et al. (2023). In vitro antitumor activity (NCI, USA) [SRB procedure]. Unpublished manuscript. [Link]

  • Kumar, R., et al. (2021). Exploring Quinolone Scaffold: Unravelling the Chemistry of Anticancer Drug Design. Current Medicinal Chemistry, 28(20), 3967-3993. [Link]

  • Taylor, R. J. K., et al. (2011). New and Unusual Scaffolds in Medicinal Chemistry. ResearchGate. [Link]

  • Kamal, A., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(12), 4831. [Link]

  • Skehan, P., et al. (1990). Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay. Journal of the National Cancer Institute, 82(13), 1107-1112. [Link]

  • Al-Warhi, T., et al. (2023). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. ACS Omega. [Link]

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Application Notes and Protocols: Development of Antimicrobial Agents from 2-Ethyl-3-methyl-1-benzofuran-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold as a Privileged Motif in Antimicrobial Drug Discovery

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1] The benzofuran nucleus is a prominent heterocyclic scaffold found in a multitude of biologically active natural products and synthetic compounds, exhibiting a wide array of pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities.[2] This inherent biological activity makes the benzofuran scaffold a "privileged structure" in medicinal chemistry, serving as a robust foundation for the design of new drugs.[1] Specifically, derivatives of benzofuran have demonstrated potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[2]

This application note provides a comprehensive guide for the development of novel antimicrobial agents derived from the starting material 2-Ethyl-3-methyl-1-benzofuran-5-amine . We present detailed protocols for the synthesis of a focused library of derivatives, including amides, sulfonamides, and Schiff bases, leveraging the reactive amine functionality. Furthermore, we provide step-by-step methodologies for the in vitro evaluation of their antimicrobial efficacy through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Finally, we outline protocols for preliminary mechanism of action studies, focusing on DNA gyrase inhibition and bacterial membrane integrity assays, to elucidate the potential molecular targets of these novel compounds.

PART 1: Synthesis of Novel this compound Derivatives

The primary amino group at the C-5 position of the 2-Ethyl-3-methyl-1-benzofuran scaffold serves as a versatile handle for chemical modification. By converting this amine into various functional groups such as amides, sulfonamides, and Schiff bases, a diverse chemical library can be generated, allowing for the exploration of structure-activity relationships (SAR).

General Synthetic Workflow

The overall synthetic strategy involves the functionalization of the amine group of the starting material through three parallel synthetic routes.

Synthesis_Workflow start This compound amide Amide Derivatives start->amide Acyl Chloride/ Carboxylic Acid sulfonamide Sulfonamide Derivatives start->sulfonamide Sulfonyl Chloride schiff_base Schiff Base Derivatives start->schiff_base Aldehyde/Ketone library Focused Compound Library amide->library sulfonamide->library schiff_base->library DNA_Gyrase_Inhibition cluster_0 Bacterial Cell DNA_Replication DNA Replication Cell_Death Cell Death DNA_Replication->Cell_Death DNA_Gyrase DNA Gyrase Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Supercoiled_DNA->DNA_Replication Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Benzofuran_Derivative Benzofuran Derivative Benzofuran_Derivative->DNA_Gyrase Inhibits

Sources

Application Notes & Protocols for the N-Alkylation of 2-Ethyl-3-methyl-1-benzofuran-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of robust and scalable N-alkylation protocols for aromatic amines, with a specific focus on the sterically hindered and electron-rich substrate, 2-Ethyl-3-methyl-1-benzofuran-5-amine. N-alkylated aromatic amines are pivotal structural motifs in medicinal chemistry, materials science, and agrochemicals. The protocols detailed herein are designed to furnish researchers, scientists, and drug development professionals with a selection of reliable methods, including classical reductive amination and modern transition metal-catalyzed approaches. Each protocol is accompanied by a mechanistic rationale, detailed step-by-step instructions, and comparative data to facilitate method selection and optimization.

Introduction: The Challenge of N-Alkylation in Complex Aromatic Amines

The introduction of alkyl groups to the nitrogen atom of aromatic amines is a fundamental transformation in organic synthesis. However, the N-alkylation of anilines, particularly those bearing substituents on the aromatic ring, can be challenging. The nucleophilicity of the amino group is often diminished by the electron-withdrawing nature of the aryl ring, and steric hindrance around the nitrogen can impede the approach of the alkylating agent.

The target substrate, this compound, presents a unique set of challenges:

  • Steric Hindrance: The presence of the ethyl and methyl groups at the 2- and 3-positions of the benzofuran ring, respectively, creates a sterically encumbered environment around the 5-amino group. This can significantly slow down the rate of N-alkylation.[1][2]

  • Electronic Effects: The benzofuran ring system is electron-rich, which can influence the reactivity of the amine. While generally activating, the interplay of electronic and steric effects can be complex to predict and manage.

  • Potential for Side Reactions: Over-alkylation to form tertiary amines or even quaternary ammonium salts is a common side reaction in N-alkylation.[3] Furthermore, the benzofuran moiety itself may be sensitive to harsh reaction conditions.

This guide will explore two primary strategies to address these challenges and achieve efficient and selective N-alkylation of this compound: Reductive Amination and Buchwald-Hartwig Amination.

Method 1: Reductive Amination

Reductive amination is a versatile and widely employed one-pot method for the N-alkylation of amines.[4] The reaction proceeds via the initial formation of an imine or enamine from the reaction of the amine with a carbonyl compound (an aldehyde or a ketone), followed by in-situ reduction to the corresponding alkylated amine.[3][5] This method offers excellent control over the degree of alkylation, largely preventing the formation of tertiary amines when a primary amine is used as the starting material.[3]

Mechanistic Rationale

The reaction is typically carried out under mildly acidic conditions to facilitate the formation of the iminium ion intermediate, which is more electrophilic than the parent carbonyl compound. A variety of reducing agents can be employed, with sodium triacetoxyborohydride [NaBH(OAc)₃] and sodium cyanoborohydride (NaBH₃CN) being particularly popular due to their mildness and chemoselectivity.[3][4][5]

Reductive_Amination cluster_1 Step 1: Imine Formation cluster_2 Step 2: Reduction Amine Ar-NH₂ Iminium [Ar-N⁺H=C(R¹)R²] Amine->Iminium + H⁺ Carbonyl R¹(R²)C=O Carbonyl->Iminium Imine Ar-N=C(R¹)R² Iminium->Imine - H₂O AlkylatedAmine Ar-NH-CH(R¹)R² Imine->AlkylatedAmine ReducingAgent [H⁻] (e.g., NaBH(OAc)₃) ReducingAgent->AlkylatedAmine

Figure 1: General workflow for reductive amination.

Detailed Experimental Protocol

Materials:

  • This compound

  • Aldehyde or Ketone (1.1 equivalents)

  • Sodium triacetoxyborohydride (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in DCM or DCE (0.1-0.2 M) in a round-bottom flask, add the aldehyde or ketone (1.1 eq).

  • If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Caution: The addition may cause some gas evolution.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 3-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel.

Data Presentation: Reductive Amination Parameters
ParameterRecommended ConditionRationale/Justification
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Good solubility for reactants and inert under reaction conditions.
Reducing Agent Sodium triacetoxyborohydride [NaBH(OAc)₃]Mild and selective reducing agent, tolerant of many functional groups.[6]
Stoichiometry Amine:Carbonyl:Reducing Agent = 1:1.1:1.5A slight excess of the carbonyl ensures full conversion of the amine, while an excess of the reducing agent drives the reaction to completion.
Temperature Room TemperatureGenerally sufficient for most substrates. Gentle heating (40-50 °C) may be required for less reactive partners.
Catalyst Acetic Acid (optional)Catalyzes imine formation, particularly with less electrophilic carbonyls.

Method 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7] It is particularly useful for the N-arylation of amines but can also be adapted for N-alkylation using alkyl halides or triflates as coupling partners. This method is often successful for sterically hindered substrates where other methods fail.[1][2]

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the alkyl halide to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates its deprotonation to form an amido complex.

  • Reductive Elimination: The desired N-alkylated amine is formed through reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst.

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, as it influences the stability and reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands are commonly employed.

Buchwald_Hartwig Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_Amine [R-Pd(II)L₂(NH₂Ar)]⁺X⁻ PdII_RX->PdII_Amine + ArNH₂ PdII_Amido R-Pd(II)L₂(NHAr) PdII_Amine->PdII_Amido + Base - Base·HX Product R-NHAr PdII_Amido->Product Reductive Elimination Catalyst_Regen Pd(0)L₂ PdII_Amido->Catalyst_Regen

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol

Materials:

  • This compound

  • Alkyl bromide or iodide (1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%) or a pre-catalyst like [Pd(cinnamyl)Cl]₂

  • A suitable phosphine ligand (e.g., XPhos, RuPhos, BrettPhos) (4-10 mol%)

  • A strong, non-nucleophilic base (e.g., sodium tert-butoxide, lithium bis(trimethylsilyl)amide) (1.5 equivalents)

  • Anhydrous toluene or dioxane

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

  • Inert gas supply (Argon or Nitrogen)

  • Standard work-up and purification reagents as in the reductive amination protocol.

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.

  • Add anhydrous toluene or dioxane to the tube.

  • Add this compound and the alkyl halide to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Buchwald-Hartwig Amination Parameters
ParameterRecommended ConditionRationale/Justification
Catalyst System Pd(OAc)₂ with a bulky phosphine ligand (e.g., XPhos)This combination is known to be effective for sterically demanding couplings.[1]
Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction.
Solvent Toluene or Dioxane (anhydrous)High-boiling, non-polar aprotic solvents are ideal for this reaction.
Temperature 80-110 °CElevated temperatures are typically necessary to drive the catalytic cycle.
Atmosphere Inert (Argon or Nitrogen)The Pd(0) catalyst is sensitive to oxygen and must be protected.

Comparative Analysis and Method Selection

FeatureReductive AminationBuchwald-Hartwig Amination
Reagent Cost Generally lowerHigher due to palladium catalyst and ligands
Reaction Conditions Mild (often room temperature)Harsher (elevated temperatures)
Functional Group Tolerance Good, but sensitive to reducible groupsExcellent for a wide range of functional groups
Substrate Scope Broad for aldehydes and ketonesBroad for alkyl halides and triflates
Handling Standard benchtop chemistryRequires inert atmosphere techniques
Waste Products Boron saltsPalladium and ligand residues

Recommendation: For initial explorations and scale-up, Reductive Amination is often the preferred method due to its mild conditions, lower cost, and operational simplicity. However, if reductive amination proves to be low-yielding or unsuccessful due to the steric hindrance of this compound, the Buchwald-Hartwig Amination provides a powerful alternative that is well-suited for challenging substrates.

Conclusion

The N-alkylation of this compound can be successfully achieved through careful selection of the appropriate synthetic methodology. Both reductive amination and Buchwald-Hartwig amination offer viable routes, each with its own set of advantages and considerations. By understanding the mechanistic underpinnings and following the detailed protocols provided in this guide, researchers can efficiently synthesize the desired N-alkylated products, paving the way for further investigation in their respective fields.

References

  • Thomas, D. G., Billman, J. H., & Davis, C. E. (1941). Alkylation of Amines. II. N,N-Dialkylation of Nuclear Substituted Anilines. Journal of the American Chemical Society, 63(8), 2247–2248. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]

  • Barluenga, J., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). A practical catalytic method for synthesis of sterically hindered anilines. Chemical Science, 2(1), 27-50. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Buchwald–Hartwig amination. Chemical Reviews, 116(19), 12564-12649. [Link]

  • ACS Publications. (n.d.). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry. [Link]

  • Taibakhsh, M., et al. (2011). A simple and convenient procedure enables the reductive alkylation of primary and secondary amines and N,N-dimethylation of amino acids using sodium borohydride as reducing agent in 2,2,2- trifluoroethanol without use of a catalyst or any other additive. Synthesis, 2011(03), 490-496. [Link]

  • ACS Publications. (n.d.). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Practical Catalytic Method for Synthesis of Sterically Hindered Anilines. [Link]

  • National Center for Biotechnology Information. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. [Link]

  • RSC Publishing. (n.d.). Practical catalytic method for synthesis of sterically hindered anilines. [Link]

Sources

The Benzofuran Core: A Privileged Scaffold in Modern Drug Discovery - Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Benzofuran Scaffold

The benzofuran moiety, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a cornerstone in the field of medicinal chemistry.[1][2] Its prevalence in a vast array of natural products and synthetically derived molecules with potent biological activities underscores its status as a "privileged scaffold."[3][4] This structural unit is not merely a passive framework but an active participant in molecular interactions, offering a versatile platform for the design and development of novel therapeutic agents. Benzofuran derivatives have demonstrated a remarkable breadth of pharmacological effects, including anticancer, antimicrobial, antiviral, antioxidant, and anti-inflammatory properties.[1][5][6]

This technical guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the role of the benzofuran core in structure-activity relationship (SAR) studies. We will delve into the synthetic strategies to access this scaffold, protocols for evaluating its biological activity, and the critical analysis of how structural modifications impact therapeutic efficacy.

Deconstructing the Benzofuran Core: A Guide to Structure-Activity Relationships

The biological activity of benzofuran derivatives is intricately linked to the nature and position of substituents on the bicyclic ring system. Understanding these relationships is paramount for rational drug design.

General Principles of Benzofuran SAR

The benzofuran nucleus can be systematically modified at several key positions, most notably at the C2, C3, and C5 positions of the benzofuran ring, to modulate its pharmacological profile.

  • The C2 Position: A Gateway to Diverse Functionality Substitutions at the C2 position have been extensively explored and are often crucial for cytotoxic and other biological activities.[7][8] The introduction of aryl groups, heterocyclic rings, or ester functionalities at this position can significantly influence the compound's interaction with biological targets.[7][8] For instance, 2-arylbenzofurans are a well-established class of compounds with a wide range of activities.[9]

  • The C3 Position: A Point of Modulation While less ubiquitously substituted than the C2 position, modifications at the C3 position can also profoundly impact bioactivity. The introduction of groups like methanone linkers to aryl substituents has yielded compounds with potent antibacterial properties.[3]

  • The Benzene Ring: Fine-Tuning Activity and Selectivity Substituents on the fused benzene ring, such as halogens, hydroxyl groups, and methoxy groups, play a critical role in fine-tuning the electronic properties, lipophilicity, and overall pharmacology of the molecule.[8] The position of these substituents is a key determinant of biological activity.[10]

The following diagram illustrates the key positions on the benzofuran scaffold that are frequently targeted for modification in SAR studies.

SAR_Benzofuran cluster_benzofuran Benzofuran Core benzofuran C2 C2 Key for introducing large substituents (aryl, heteroaryl) Key for introducing large substituents (aryl, heteroaryl) C2->Key for introducing large substituents (aryl, heteroaryl) C3 C3 Modulation of activity Modulation of activity C3->Modulation of activity C4 C4 C5 C5 Fine-tuning lipophilicity and electronic properties Fine-tuning lipophilicity and electronic properties C5->Fine-tuning lipophilicity and electronic properties C6 C6 C7 C7 Synthesis_Workflow Start Reaction Setup (o-Iodophenol, Alkyne, Catalysts) Solvent Add Toluene and Triethylamine Start->Solvent Reaction Heat at 80 °C (Monitor by TLC) Solvent->Reaction Workup Cool, Filter, Concentrate Reaction->Workup Purification Column Chromatography Workup->Purification Characterization NMR, Mass Spectrometry Purification->Characterization End Pure 2-Arylbenzofuran Characterization->End MTT_Assay_Workflow Start Seed Cancer Cells in 96-well Plate Incubate1 Incubate for 24 hours Start->Incubate1 Treat Treat with Benzofuran Derivatives Incubate1->Treat Incubate2 Incubate for 48-72 hours Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate for 4 hours Add_MTT->Incubate3 Solubilize Add DMSO to Dissolve Formazan Incubate3->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure Analyze Calculate IC50 Value Measure->Analyze

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis of substituted benzofurans. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Benzofuran scaffolds are crucial components in numerous natural products and pharmaceuticals, but their synthesis can present unique challenges.[1][2] This resource consolidates field-proven insights and established protocols to help you navigate these complexities and optimize your synthetic outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of substituted benzofurans, offering a systematic approach to diagnosis and resolution.

Issue 1: Low or No Product Yield in Palladium-Catalyzed Synthesis

Question: My palladium-catalyzed reaction (e.g., Sonogashira or Larock-type annulation) is resulting in a low yield (<10%) or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in these powerful cross-coupling reactions are a common frustration, but the issue can typically be traced to one of several key areas. A systematic diagnosis is essential.[3]

Potential Causes & Solutions:

  • Catalyst Inactivity or Degradation:

    • Causality: The Pd(0) species is the active catalyst. Oxygen can oxidize it to inactive Pd(II), while impurities in reagents or solvents can act as poisons. The age and storage of the catalyst are also critical factors.[3]

    • Troubleshooting Steps:

      • Use Fresh Catalyst: Employ a freshly opened or recently purchased palladium source.

      • Ensure Inert Atmosphere: Thoroughly degas your solvent (e.g., by sparging with argon or nitrogen for 30-60 minutes) and maintain an inert atmosphere throughout the reaction setup and duration.

      • Screen Catalysts: If using (PPh₃)₂PdCl₂ fails, consider a more robust precatalyst like Pd(PPh₃)₄, which can be more efficient in some cases.[4]

  • Inappropriate Choice of Base:

    • Causality: The base is not just a proton scavenger; it plays a crucial role in the catalytic cycle. A common pitfall is using sodium bicarbonate (NaHCO₃) at high temperatures (>100 °C). It can decompose to produce water, which interferes with the palladium catalyst and can hydrolyze reagents.[4][5]

    • Troubleshooting Steps:

      • Switch to an Anhydrous Base: Replace NaHCO₃ with an anhydrous inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[4] Organic bases such as triethylamine (NEt₃) are also suitable for many protocols.[6][7]

      • Optimize Base Stoichiometry: Typically, 2-3 equivalents of base are required. Ensure accurate measurement.

  • Suboptimal Reaction Conditions:

    • Causality: Cross-coupling reactions are often sensitive to temperature and solvent polarity. High temperatures can lead to "tarring" or decomposition of starting materials, which can poison the catalyst.[4][5]

    • Troubleshooting Steps:

      • Temperature Screening: If the reaction fails at a high temperature (e.g., 110 °C), try a lower temperature range (e.g., 60-80 °C) for a longer duration. Conversely, if no reaction occurs at room temperature, gradually increase the heat.

      • Solvent Choice: DMF is common, but other solvents like toluene, dioxane, or acetonitrile can sometimes provide better results depending on substrate solubility and reaction type. Ensure the solvent is anhydrous.

  • Formation of Side Products:

    • Causality: In Sonogashira couplings, the copper co-catalyst (typically CuI) can promote the homocoupling of the terminal alkyne (Glaser coupling), consuming your starting material.[3][8][9]

    • Troubleshooting Steps:

      • Slow Addition: Adding the terminal alkyne slowly via syringe pump can maintain a low concentration, disfavoring the homocoupling side reaction.[3]

      • Copper-Free Conditions: Explore a copper-free Sonogashira protocol. While often requiring different ligands or conditions, this completely eliminates the possibility of Glaser coupling.[8][9]

Workflow for Troubleshooting Low Yields

G start Low Yield (<10%) in Pd-Catalyzed Rxn check_base Is the base NaHCO₃ at T > 100°C? start->check_base change_base Switch to anhydrous base (K₂CO₃, Cs₂CO₃) check_base->change_base Yes check_catalyst Is the catalyst old or improperly stored? check_base->check_catalyst No change_base->check_catalyst fresh_catalyst Use fresh Pd source & ensure inert atmosphere check_catalyst->fresh_catalyst Yes check_side_products Is alkyne homocoupling observed (Glaser coupling)? check_catalyst->check_side_products No fresh_catalyst->check_side_products slow_addition Add alkyne via syringe pump or try Cu-free conditions check_side_products->slow_addition Yes optimize_temp Screen temperature range (e.g., 60-100°C) check_side_products->optimize_temp No slow_addition->optimize_temp success Improved Yield optimize_temp->success

Caption: A decision workflow for troubleshooting low-yield benzofuran synthesis.

Issue 2: Poor Regioselectivity and Formation of Isomers

Question: My reaction is producing a mixture of benzofuran regioisomers that are difficult to separate. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity is a common challenge, especially when using unsymmetrical starting materials.[3][10] Control is typically governed by a combination of electronic, steric, and catalyst-directing effects.

Potential Causes & Solutions:

  • Inherent Electronic Effects:

    • Causality: In electrophilic substitution-type reactions on a benzofuran core, the C3 position is often more nucleophilic. However, attack at the C2 position can lead to a more stable intermediate where the positive charge is delocalized onto the benzene ring (a benzylic carbocation).[11][12] The final outcome depends on a delicate balance between these factors.

    • Troubleshooting Steps:

      • Analyze Substituent Effects: Electron-donating groups on the phenol ring can enhance the nucleophilicity of specific positions, influencing the site of cyclization. Conversely, electron-withdrawing groups can deactivate the ring.[3] Carefully consider the electronic nature of your substrates.

  • Steric Hindrance:

    • Causality: The steric bulk of substituents on either the phenol or the coupling partner can physically block the approach of the catalyst or other reagents to a specific site, favoring reaction at the less hindered position.[3][12]

    • Troubleshooting Steps:

      • Modify Substrates: If possible, redesign the synthesis to include a bulky protecting or directing group that can be removed later. This can effectively shield one reactive site.

  • Catalyst and Ligand Control:

    • Causality: This is often the most powerful tool for controlling regioselectivity. The ligand bound to the metal center creates a specific steric and electronic environment that can strongly favor one reaction pathway over another, sometimes overriding the inherent steric and electronic preferences of the substrate.[3][12]

    • Troubleshooting Steps:

      • Ligand Screening: For palladium-catalyzed reactions, conduct a screen of phosphine ligands (e.g., PPh₃, XPhos, SPhos, dppf). Bulky, electron-rich ligands often provide different selectivity compared to less hindered ones.

      • Change the Metal: In some cases, switching from a palladium to a copper or rhodium-based catalyst system can completely alter the regiochemical outcome.[2][6]

Issue 3: Difficulty in Product Purification

Question: I have successfully synthesized my substituted benzofuran, but I am struggling to purify it. The product co-elutes with impurities or regioisomers. What purification strategies can I use?

Answer: Purification of substituted benzofurans can be challenging due to the similar polarity of regioisomers and byproducts.[10][13] A multi-step approach is often necessary.

Potential Causes & Solutions:

  • Separation of Regioisomers:

    • Causality: Constitutional isomers often have very similar polarities, making them difficult to separate by standard silica gel chromatography.[13]

    • Troubleshooting Steps:

      • Optimize Chromatography: Switch to a less polar or more polar solvent system to try and increase the separation factor (ΔRf). Using a high-performance flash chromatography system with high-quality silica can improve resolution.

      • Alternative Stationary Phases: Consider using different stationary phases like alumina, C18 (reverse-phase), or silver nitrate-impregnated silica, which separates compounds based on different properties.

      • Recrystallization: If the product is a solid, attempt recrystallization from various solvent systems (e.g., hexane/ethyl acetate, ethanol, methanol). This is often the best way to obtain highly pure material.

  • Co-eluting Impurities:

    • Causality: Unreacted starting materials (especially if they have similar polarity to the product) or byproducts like homocoupled alkynes can be difficult to remove.[13]

    • Troubleshooting Steps:

      • Reaction Work-up: Use a liquid-liquid extraction with an appropriate aqueous solution (e.g., dilute acid or base) to remove any acidic or basic starting materials or impurities before chromatography.

      • Protective Group Chemistry: If a problematic functional group is causing purification issues, consider protecting it before the reaction and deprotecting it after purification.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is best for my target 2,3-disubstituted benzofuran?

A1: The optimal route depends heavily on the availability of starting materials and the desired substitution pattern. Below is a comparison of common strategies.

Synthesis MethodStarting MaterialsProsCons
Sonogashira Coupling & Cyclization o-Halophenol, Terminal AlkyneHigh functional group tolerance; mild conditions; convergent.[8][9]Requires catalyst; potential for alkyne homocoupling; may require anhydrous/anaerobic conditions.[3]
Larock Annulation o-Halophenol, Internal AlkyneOne-pot synthesis of highly substituted benzofurans.[14]Can have regioselectivity issues with unsymmetrical alkynes; sensitive to reaction conditions.[5]
Perkin Rearrangement CoumarinClassical, robust method.[15][16]Requires synthesis of a 2-halocoumarin precursor; conditions can be harsh (strong base).[17]
Intramolecular C-H Activation o-Alkenylphenol, Aryloxy KetoneAtom-economical; avoids pre-functionalized starting materials.[1]May require specific directing groups or harsh oxidizing conditions.[18]

Q2: How do electron-donating and electron-withdrawing groups on the starting materials affect the reaction?

A2: Substituents have a profound impact. In general, for reactions involving electrophilic attack on the phenol ring (like intramolecular cyclizations), electron-donating groups (e.g., -OMe, -Me) activate the ring and increase the reaction rate.[3][6] Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) deactivate the ring, potentially slowing the reaction or requiring harsher conditions.[18] For cross-coupling partners, electronic effects can influence the rate of oxidative addition and other steps in the catalytic cycle.

Q3: Can you explain the mechanism of the popular Palladium/Copper-catalyzed Sonogashira synthesis of benzofurans?

A3: Certainly. This is a tandem (one-pot) reaction that involves two interconnected catalytic cycles followed by a final cyclization step.

Simplified Reaction Pathway:

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-I(L₂) Pd0->Pd_complex Oxidative Addition (Ar-I) Coupling Ar-Pd(II)-C≡CR(L₂) Pd_complex->Coupling Transmetalation (from Cu cycle) Coupling->Pd0 Reductive Elimination Product o-(Alkynyl)phenol Coupling->Product CuI Cu(I) Alkyne H-C≡CR Cu_alkynilide Cu-C≡CR Alkyne->Cu_alkynilide + CuI, Base Cu_alkynilide->Pd_complex Provides Alkynyl Group Cu_alkynilide->CuI Transmetalation to Pd Final_Product Substituted Benzofuran Product->Final_Product Intramolecular Cyclization (5-endo-dig)

Caption: Simplified pathway for benzofuran synthesis via Sonogashira coupling.

  • Palladium Cycle: A Pd(0) catalyst undergoes oxidative addition with the o-iodophenol to form a Pd(II) intermediate.[8][9]

  • Copper Cycle: Simultaneously, a copper(I) salt (CuI) reacts with the terminal alkyne in the presence of a base to form a copper acetylide species.[6][7][8]

  • Transmetalation: The copper acetylide transfers its alkynyl group to the palladium(II) center, regenerating the copper(I) catalyst.

  • Reductive Elimination: The palladium complex now holding both the phenol and alkyne fragments reductively eliminates the coupled product, an o-alkynylphenol, and regenerates the active Pd(0) catalyst.

  • Intramolecular Cyclization: The o-alkynylphenol intermediate, under the reaction conditions (often promoted by heat or base), undergoes a 5-endo-dig intramolecular cyclization to form the final substituted benzofuran ring.[1][3]

Key Experimental Protocol

General Protocol: Synthesis of a 2-Substituted Benzofuran via Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization

This protocol is a generalized procedure based on widely used methods for coupling an o-iodophenol with a terminal alkyne.[3][19] Note: This is a representative example. The optimal conditions, including catalyst, base, solvent, and temperature, may vary depending on the specific substrates.

Materials:

  • o-Iodophenol (1.0 eq)

  • Terminal alkyne (1.2-1.5 eq)

  • (PPh₃)₂PdCl₂ (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Anhydrous base (e.g., K₂CO₃ or NEt₃) (2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., DMF or Triethylamine)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the o-iodophenol (1.0 eq), (PPh₃)₂PdCl₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Addition of Reagents: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe.

  • Add the base (e.g., NEt₃, 3.0 eq) and then the terminal alkyne (1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at the desired temperature (e.g., 60 °C) and monitor its progress by TLC or GC-MS.

  • Work-up: Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the desired 2-substituted benzofuran.[3]

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. Available from: [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health (NIH). Available from: [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. Available from: [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans. Royal Society of Chemistry. Available from: [Link]

  • Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. ACS Publications. Available from: [Link]

  • Breakthrough in benzofuran synthesis: New method enables complex molecule creation. EurekAlert!. Available from: [Link]

  • Some Recent Approaches to the Synthesis of 2-Substituted Benzofurans. Bentham Science. Available from: [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. Available from: [Link]

  • Highly substituted benzo[b]furan synthesis through substituent migration. Royal Society of Chemistry. Available from: [Link]

  • Challenges and strategies in attaining benzofuran with pattern-tunable substituents. ResearchGate. Available from: [Link]

  • Regioselective Synthesis of Benzofuranones and Benzofurans. Beaudry Research Group, Oregon State University. Available from: [Link]

  • Some recent approaches to the synthesis of 2-substituted benzofurans. PubMed. Available from: [Link]

  • One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. National Institutes of Health (NIH). Available from: [Link]

  • Perkin rearrangement. Wikipedia. Available from: [Link]

  • Sonogashira Reactions with Propyne: Facile Synthesis of 4-Hydroxy-2-methylbenzofurans from Iodoresorcinols. ResearchGate. Available from: [Link]

  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. National Institutes of Health (NIH). Available from: [Link]

  • Sonogashira coupling. Wikipedia. Available from: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]

  • Use larock reaction to synthesis benzofuran problem? ResearchGate. Available from: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available from: [Link]

  • Larock indole synthesis. Wikipedia. Available from: [Link]

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Technical Support Center: Optimizing Palladium-Catalyzed Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed benzofuran synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize these powerful catalytic systems. Benzofurans are a vital heterocyclic scaffold in medicinal chemistry and materials science, and their efficient synthesis is paramount.[1]

Palladium catalysis offers a versatile and highly effective route for constructing the benzofuran core, but like any sophisticated tool, it comes with its own set of challenges.[2] Low yields, catalyst deactivation, and reaction reproducibility can often hinder progress. This guide moves beyond simple protocols to explain the underlying causality of experimental choices, providing you with the in-depth knowledge needed to troubleshoot and optimize your reactions effectively. We will explore common issues in a direct question-and-answer format, supported by field-proven insights and authoritative references.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during palladium-catalyzed benzofuran synthesis.

Q1: My reaction shows low or no conversion to the desired benzofuran. What are the primary factors to investigate?

Low conversion is the most common issue and can stem from several sources. A systematic approach is crucial for diagnosis. The primary culprits are often related to the catalyst's activity, which is sensitive to the reaction environment.

Causality-Driven Troubleshooting Steps:

  • Catalyst Integrity and Atmosphere: The active catalyst is typically a Palladium(0) species, which is highly susceptible to oxidation. The presence of oxygen can inhibit catalysis or lead to the formation of inactive palladium oxides. Similarly, phosphine ligands are easily oxidized.

    • Action: Ensure your reaction is performed under a strictly inert atmosphere (high-purity Argon or Nitrogen).[3] Solvents must be thoroughly degassed using methods like freeze-pump-thaw or by sparging with inert gas for at least 20-30 minutes. Check for leaks in your reaction setup.

  • Reagent and Solvent Purity: Trace impurities, particularly water or peroxides in solvents like THF or dioxane, can interfere with the catalyst. The quality of the base is also critical.

    • Action: Use freshly distilled or anhydrous, inhibitor-free solvents. Ensure your base is pure and dry.

  • Ligand Choice and Ratio: The ligand stabilizes the Pd(0) center and facilitates key steps like oxidative addition and reductive elimination. An inappropriate ligand or an incorrect Pd:ligand ratio can stall the catalytic cycle.

    • Action: For Sonogashira-type couplings, triphenylphosphine (PPh₃) is a common starting point.[4] For more challenging C-H activation or Tsuji-Trost type reactions, consider more electron-rich and bulky Buchwald-type ligands (e.g., XPhos, SPhos) or N-Heterocyclic Carbenes (NHCs), which can accelerate reductive elimination and provide greater stability.[1][5] Verify that your Pd:ligand ratio is appropriate (typically 1:2 to 1:4).

  • Base and Co-catalyst Activity: In Sonogashira-type reactions, the base is required to deprotonate the alkyne and the phenol, while a copper(I) co-catalyst is often essential for the formation of the reactive copper-acetylide intermediate.[6]

    • Action: Confirm your base is strong enough for the substrates. If using a Sonogashira pathway, ensure you have added the copper(I) co-catalyst (e.g., CuI), as its absence can completely halt the reaction.[6]

Below is a logical workflow to diagnose low conversion issues.

G start Low / No Conversion Observed inert_check Is the inert atmosphere rigorously maintained? start->inert_check reagent_check Are all reagents and solvents pure and anhydrous? inert_check->reagent_check Yes fix_inert Action: Degas solvents. Purge setup with Ar/N2. inert_check->fix_inert No catalyst_check Is the catalyst/ligand system appropriate for the reaction? reagent_check->catalyst_check Yes fix_reagents Action: Use freshly purified reagents and anhydrous solvents. reagent_check->fix_reagents No conditions_check Are temperature and base optimal? catalyst_check->conditions_check Yes fix_catalyst Action: Screen alternative ligands (e.g., Buchwald-type, NHCs). Verify Pd:Ligand ratio. catalyst_check->fix_catalyst No fix_conditions Action: Screen bases (e.g., K2CO3, Et3N). Optimize temperature. conditions_check->fix_conditions No success Yield Improved conditions_check->success Yes fix_inert->success fix_reagents->success fix_catalyst->success fix_conditions->success

Caption: Troubleshooting workflow for low reaction conversion.

Q2: I'm observing catalyst decomposition, evidenced by the formation of palladium black. How can I prevent this?

The formation of palladium black indicates the aggregation of Pd(0) species, which fall out of the catalytic cycle. This is a common mode of catalyst deactivation.

Causality and Prevention:

  • Mechanism of Decomposition: This typically occurs when the Pd(0) center is not sufficiently stabilized by its ligands. The "naked" Pd(0) atoms can then aggregate. This can be caused by high temperatures, an insufficient ligand concentration, or the use of ligands that are not robust enough for the reaction conditions.

  • Preventative Measures:

    • Increase Ligand Stability: Switch from simple monodentate ligands like PPh₃ to more robust options. Chelating bidentate phosphines (e.g., dppf) or sterically bulky, electron-rich monophosphine ligands (e.g., XPhos, SPhos) form more stable complexes with palladium.[1] N-heterocyclic carbene (NHC) ligands are also excellent choices due to their strong σ-donating character, which forms a very stable M-C bond.[5]

    • Lower Reaction Temperature: High temperatures accelerate not only the desired reaction but also catalyst decomposition pathways.[2] Determine the minimum temperature required for an efficient reaction. While many procedures call for 60-120 °C, some systems can be optimized to run effectively at room temperature, albeit with longer reaction times.[3][7]

    • Adjust Pd:Ligand Ratio: A slight excess of the ligand can help prevent the formation of coordinatively unsaturated palladium species that are prone to aggregation.

Q3: The reaction is generating significant side products, such as the homocoupling of my alkyne (Glaser coupling). How can this be suppressed?

Alkyne homocoupling is a classic side reaction in Sonogashira-type couplings, which proceeds via the copper co-catalyst under aerobic conditions. Other side reactions may include substrate decomposition or formation of Heck-type products.

Causality and Mitigation:

  • Glaser Coupling: This side reaction is explicitly mediated by the copper(I) co-catalyst in the presence of oxygen.

    • Solution: The most effective solution is to ensure the reaction is rigorously deoxygenated. If homocoupling persists, you can try reducing the amount of CuI co-catalyst or using a "copper-free" Sonogashira protocol, although this may require a different palladium catalyst/ligand system and is often slower.

  • Substrate Decomposition: Phenols and other sensitive functional groups can decompose at high temperatures or in the presence of a strong base.

    • Solution: Screen milder bases (e.g., switching from an alkoxide to a carbonate like K₂CO₃ or an organic base like N-methylmorpholine).[3][8] Attempt the reaction at a lower temperature.

  • Formation of Acyclic Intermediates: In some cases, the initial cross-coupling occurs, but the subsequent intramolecular cyclization to form the furan ring is slow or fails.[4]

    • Solution: This indicates that the cyclization step is the rate-limiting step. Increasing the temperature may be necessary to overcome the activation barrier for this step.[4] Alternatively, the choice of base is critical here, as it facilitates the deprotonation of the phenol to initiate the ring-closing attack.

Part 2: Frequently Asked Questions (FAQs)

This section covers broader questions about optimizing reaction components.

Q1: How do I select the optimal palladium source and ligand?

The choice of catalyst and ligand is the most critical parameter and is highly dependent on the specific transformation (e.g., Sonogashira vs. C-H activation).[1]

Guiding Principles:

  • Palladium Source: Simple salts like Pd(OAc)₂ or complexes like Pd₂(dba)₃ are common Pd(II) and Pd(0) precatalysts, respectively. They are effective but require the in situ formation of the active catalyst with a ligand. Pre-formed complexes like (PPh₃)₂PdCl₂ can also be used directly.[4] For improved air stability and ease of handling, modern PEPPSI (Pyridine Enhanced Precatalyst Preparation Stabilization and Initiation) themed precatalysts are excellent choices.[5]

  • Ligand Selection: The ligand dictates the reactivity and stability of the catalyst.

    • For Sonogashira/Cyclization: Triphenylphosphine (PPh₃) is a workhorse. However, for substrates with bulky groups, more sterically demanding and electron-rich ligands may be needed to promote the final reductive elimination step.

    • For C-H Activation: These reactions often require more specialized ligands that can stabilize the key metallacycle intermediates. Buchwald-type phosphines or specific directing groups on the substrate are often necessary.[9][10]

    • For Tsuji-Trost Type Reactions: The choice is critical and can vary depending on the nucleophile. For instance, dppf works well for nitrogen nucleophiles, while XPhos is superior for sulfur, oxygen, and carbon nucleophiles.[1][11]

Table 1: Comparison of Common Ligands for Benzofuran Synthesis

Ligand TypeExamplesKey Characteristics & Use CasesCitation(s)
Monodentate Phosphines PPh₃, P(t-Bu)₃PPh₃: Inexpensive, standard for Sonogashira. P(t-Bu)₃: More electron-rich and bulky, improves catalytic activity for some substrates.[3][4]
Bidentate Phosphines dppf, dppeForms stable chelate complexes. Dppf is effective for Tsuji-Trost reactions with N-nucleophiles.[1]
Buchwald-Type Ligands XPhos, SPhosHighly electron-rich and sterically bulky. Excellent for promoting difficult C-O reductive elimination steps and stabilizing the catalyst.[1]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form very stable Pd-complexes, making them resistant to decomposition. Good alternative to phosphines.[5]
Q2: What is the role of the base and how do I choose the right one?

The base plays multiple crucial roles in the catalytic cycle, and its selection can dramatically impact the yield.

Key Functions and Selection Criteria:

  • Deprotonation: The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide to facilitate the final ring-closing cyclization step. In Sonogashira reactions, it also deprotonates the terminal alkyne.

  • Neutralization: It neutralizes the acid (HX) generated during the catalytic cycle, preventing catalyst inhibition.

  • Selection:

    • Inorganic Bases: K₂CO₃, Cs₂CO₃, K₃PO₄, and NaOAc are commonly used.[3][8] They are inexpensive and effective, but their solubility can be an issue in less polar organic solvents.

    • Organic Bases: Amine bases like triethylamine (Et₃N) or N-methylmorpholine are often used.[3][4] They are typically soluble in organic solvents. Et₃N can sometimes serve as both the base and the solvent.[6]

    • Compatibility: The base must be strong enough to deprotonate the phenol/alkyne but not so strong that it causes substrate decomposition or unwanted side reactions. A screening of different bases is often a necessary optimization step.[8]

Q3: How does the solvent affect the reaction outcome?

The solvent influences reactant solubility, catalyst stability, and reaction rate.

Solvent Considerations:

  • Polar Aprotic Solvents: DMF, NMP, and DMAc are excellent at solubilizing a wide range of reactants and catalysts.[4] However, their high boiling points can make product isolation difficult.[2]

  • Ethereal Solvents: Dioxane and THF are common but must be carefully purified to remove peroxides.

  • "Green" Solvents: There is a significant push to replace traditional polar aprotic solvents. Aqueous mixtures, such as 1:1 H₂O/2-propanol or 1:1 H₂O/acetone, have been shown to be highly effective and simplify workup.[2][3]

  • Fluorinated Solvents: In some modern C-H activation protocols, fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can dramatically improve reaction efficiency.[8]

Q4: Is a copper(I) co-catalyst always necessary?

For the widely used Sonogashira coupling followed by cyclization pathway, a copper(I) salt (typically CuI) is generally considered essential.[6]

Mechanism and Rationale:

The generally accepted mechanism involves two interconnected catalytic cycles. The palladium cycle performs the cross-coupling, while the copper cycle generates the reactive copper(I)-acetylide species. This acetylide then undergoes transmetalation to the palladium center.

  • Why it's needed: The direct reaction of a terminal alkyne with the palladium complex (transmetalation) is often slow. The copper co-catalyst dramatically accelerates this step. In many cases, the reaction simply does not proceed without copper.[6]

  • When it might be omitted: "Copper-free" Sonogashira conditions exist but typically require stronger bases, different ligand systems, and may not be as general or efficient.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_oxid Ar-Pd(II)-X(L)₂ (Oxidative Addition) Pd0->Pd_oxid Ar-X Pd_trans Ar-Pd(II)-alkyne(L)₂ (Transmetalation) Pd_oxid->Pd_trans Cu-alkyne Pd_trans->Pd0 Reductive Elimination Cu_alkyne Cu-alkyne Product Ar-alkyne (Intermediate) Pd_trans->Product CuX CuX CuX->Cu_alkyne Alkyne, Base Cu_alkyne->CuX Transmetalation to Pd Cyclization Cyclization (Base) Product->Cyclization Benzofuran Benzofuran Product Cyclization->Benzofuran

Caption: Simplified Sonogashira/Cyclization catalytic pathway.

Part 3: General Experimental Protocol

This protocol describes a generic palladium/copper-catalyzed synthesis of a 2-substituted benzofuran from an o-iodophenol and a terminal alkyne. This should be adapted and optimized for specific substrates.

Protocol: Synthesis of 2-(1-Hydroxy-1-methylethyl)benzofuran [3]

  • Setup: To a 20 mL scintillation vial equipped with a magnetic stir bar, add palladium(II) acetate (Pd(OAc)₂, 10.0 mg, 0.0445 mmol), sodium triphenylphosphine-3,3′,3″-trisulfonate (TPPTS, 28.0 mg, 0.0492 mmol), and copper(I) iodide (CuI, 10.2 mg, 0.0536 mmol).

  • Inert Atmosphere: Cap the vial with a rubber septum, insert a needle for nitrogen inlet and another for outlet, and purge the vessel with dry nitrogen for 15-20 minutes.

  • Reagent Addition: Under a positive flow of nitrogen, add 5-iodovanillin (an example o-halophenol, 287 mg, 1.03 mmol) and 10 mL of a degassed 1:1 mixture of 2-propanol and water.

  • Liquid Addition: Using syringes, add N-methylmorpholine (0.300 mL, 2.73 mmol) followed by 2-methyl-3-butyn-2-ol (0.200 mL, 2.06 mol).

  • Reaction: Stir the reaction mixture vigorously under nitrogen for 2 hours at room temperature. After this initial period, the septum can be replaced with a screw cap, and the mixture can be left to stand for 1 to 7 days to ensure completion.

  • Workup: Transfer the reaction mixture to a separatory funnel. Add 10 mL of ethyl acetate and 10 mL of water. Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel as needed.

References

  • Doxsee, K. M., et al. (2011). Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. Educación Química, 22(4), 285-293. [Link]

  • Doxsee, K. M., et al. (2011). Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. Educación Química, 22(4). [Link]

  • Kundu, N. G., et al. (1997). Palladium-Catalysed Heteroannulation with Acetylenic Compounds: Synthesis of Benzofurans. Journal of the Chemical Society, Perkin Transactions 1, (14), 2015-2020. [Link]

  • Goggiamani, A., et al. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. RSC Advances, 11(4), 2217-2228. [Link]

  • Liu, L., et al. (2011). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H activation/C-O Cyclization. Journal of the American Chemical Society, 133(24), 9250-9253. [Link]

  • Rawal, V. H., et al. (2014). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters, 16(23), 6088-6091. [Link]

  • Reddy, T. S., et al. (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 7(20), 16845-16874. [Link]

  • Mondal, S., et al. (2022). Palladium(ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. Dalton Transactions, 51(3), 1059-1070. [Link]

  • Larrosa, I., et al. (2015). Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. The Journal of Organic Chemistry, 80(1), 534-541. [Link]

  • Ghorai, M. K., et al. (2023). Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au, 3(1), 229-240. [Link]

  • Goggiamani, A., et al. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. RSC Advances, 11(4), 2217-2228. [Link]

  • Ma, D., et al. (2012). Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications, 48(69), 8631-8633. [Link]

  • Rawal, V. H., et al. (2014). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters, 16(23), 6088-6091. [Link]

  • Liu, L., et al. (2011). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H activation/C-O Cyclization. Journal of the American Chemical Society, 133(24), 9250-9253. [Link]

Sources

Troubleshooting poor regioselectivity in intramolecular cyclizations of phenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for intramolecular cyclizations of phenols. As a Senior Application Scientist, I've designed this guide to help you navigate the complexities of regioselectivity in your experiments. This resource moves beyond simple protocols to explain the underlying principles governing your reaction outcomes, empowering you to troubleshoot effectively and design more robust synthetic strategies.

Frequently Asked Questions (FAQs)
Q1: I'm getting a mixture of regioisomers in my intramolecular phenol cyclization. What are the primary factors controlling which product is formed?

A1: Poor regioselectivity is a common challenge that typically arises from a competition between different reaction pathways. The outcome is governed by a delicate balance of thermodynamic and kinetic factors, which you can influence through careful experimental design.[1][2]

The two main competing pathways are often:

  • Kinetic Control: The reaction pathway with the lower activation energy proceeds faster, forming the kinetic product. These reactions are typically run at lower temperatures and are irreversible.[3] The product that forms faster is not necessarily the most stable.

  • Thermodynamic Control: The pathway leading to the most stable product dominates under thermodynamic control. These reactions require higher temperatures or longer reaction times to allow the initial products to revert to the starting material or an intermediate and then proceed down the path to the most stable final product.[2]

The key factors you can manipulate include the substrate structure, catalyst, solvent, and temperature. For instance, in the cyclization of an o-allylphenol, you might see a competition between a 5-exo-trig cyclization to form a five-membered dihydrofuran ring and a 6-endo-trig cyclization to form a six-membered dihydropyran ring. The relative rates of these two pathways determine your product ratio.[4][5]

G cluster_0 Reaction Control Pathways SM Starting Material (e.g., o-alkenylphenol) TS1 Transition State 1 (Lower Ea) TS2 Transition State 2 (Higher Ea) KP Kinetic Product (Forms Faster, Less Stable) TP Thermodynamic Product (Forms Slower, More Stable)

Q2: My reaction is favoring the 6-membered ring, but I need the 5-membered ring. How can I alter my conditions to favor the kinetic product?

A2: To favor the kinetic product (often the 5-exo product in these cases), you need to create conditions where the reaction is irreversible and the pathway with the lower activation energy is the only one productively accessed.[2]

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the most critical parameter. Reducing the temperature decreases the available thermal energy, making it difficult for the system to overcome the higher activation barrier of the thermodynamic pathway. It also prevents the kinetically formed product from reverting to the intermediate.[1]

  • Use a Sterically Hindered Base or Catalyst: In reactions involving deprotonation or catalyst coordination, steric hindrance can play a major role. A bulky reagent may selectively access the more sterically accessible proton or coordination site, leading to the kinetic product.[1]

  • Choose a Non-Coordinating, Aprotic Solvent: Solvents can significantly influence transition state energies.[6] For kinetic control, a non-polar, aprotic solvent is often preferred as it is less likely to stabilize charged intermediates that might lead to equilibration.

  • Shorten the Reaction Time: Monitor the reaction closely by TLC or LCMS. Stop the reaction as soon as the starting material is consumed and before the kinetic product has had a chance to equilibrate to the thermodynamic product.

Experimental Protocol: Screening for Kinetically Controlled Cyclization

  • Setup: Prepare three identical reactions in parallel in a suitable reaction block or separate flasks.

  • Temperature Variation:

    • Reaction A: Run at your original temperature (e.g., 80 °C).

    • Reaction B: Run at a moderately lower temperature (e.g., 25 °C, room temperature).

    • Reaction C: Run at a significantly lower temperature (e.g., 0 °C or -20 °C).

  • Monitoring: Take aliquots from each reaction at regular intervals (e.g., 1h, 4h, 12h, 24h) and quench immediately.

  • Analysis: Analyze the product ratios in each aliquot using ¹H NMR or GC/LC.

  • Interpretation: If the desired 5-membered ring is the major product at lower temperatures and its ratio decreases over time at higher temperatures, your hypothesis is correct. You are observing a kinetically controlled process.

G cluster_0 Troubleshooting Workflow for Regioselectivity start Problem: Wrong Regioisomer is Major Product q1 Is the desired product the Kinetic or Thermodynamic isomer?

Q3: How does the choice of catalyst influence regioselectivity in metal-catalyzed cyclizations?

A3: The catalyst is central to controlling regioselectivity as it is intimately involved in the bond-forming step. Different metals and ligands can favor different pathways through electronic and steric effects.

  • Lewis Acid Catalysts (e.g., Cu(OTf)₂, AgClO₄): These catalysts typically function by coordinating to and activating the alkene or alkyne, making it more electrophilic and susceptible to nucleophilic attack by the phenol.[7] The regioselectivity can be tuned by the choice of metal and its counter-ion. For instance, in the cyclization of o-allylphenols, AgClO₄ in toluene has been shown to be an effective catalyst.[7]

  • Transition Metal Catalysts (e.g., Pd, Au, Ru): These can operate through more complex catalytic cycles, such as hydroalkoxylation or oxidative coupling.

    • Palladium(II) catalysts can facilitate a cascade cyclization, where the regioselectivity is controlled by the migratory insertion step.[8]

    • Gold and Silver catalysts are particularly effective in activating alkynes and allenes for cycloisomerization reactions.[7]

    • Vanadium catalysts have been shown to be effective in intramolecular oxidative phenol coupling to form phenol dienone structures.[9]

  • Ligand Effects: The ligands attached to the metal center are just as important as the metal itself. Bulky ligands can sterically direct the cyclization to the less hindered position. Chiral ligands can even induce enantioselectivity in addition to controlling regioselectivity.

Data Snapshot: Catalyst Effect on Regioselectivity

Catalyst SystemSubstrate TypePredominant ProductRationaleReference
Cu(OTf)₂ 2-Allylphenol2,3-Dihydro-2-methylbenzofuran (5-exo)Lewis acid activation of the double bond.[7]
(PPh₃)AuCl/AgOTf Conjugated Dienyl AlcoholsTetrahydrofurans/pyransGold-catalyzed hydroalkoxylation.[7]
Pd(OAc)₂ Alkyne-tethered phenolsIndole/Benzofuran derivativesCascade nucleopalladation/cyclization.[8]
Ru/Nb₂O₅ Phenol (hydrogenation)CyclohexanolPromotes hydrogenation of the aromatic ring.[10]
Q4: Can I use protecting groups to direct the cyclization to a specific position?

A4: Yes, protecting groups are a powerful, albeit indirect, tool for influencing regioselectivity.[11][12] While they don't participate in the cyclization directly, they can modify the electronic and steric properties of the phenol.

  • Modulating Nucleophilicity: Protecting the phenolic hydroxyl as an ether (e.g., methyl ether, benzyl ether) completely removes its nucleophilicity. This allows you to perform chemistry on other parts of the molecule. A subsequent deprotection step would be required before the cyclization.[13]

  • Steric Hindrance: Placing a bulky protecting group on a nearby functional group can sterically block one potential cyclization pathway, thereby favoring another. For example, a bulky silyl ether protecting a neighboring hydroxyl group could obstruct one face of the molecule.

  • Electronic Effects: While less common for this specific purpose, the choice of protecting group can subtly alter the electron density of the aromatic ring, which can influence the rate of electrophilic aromatic substitution-type side reactions.[14]

Remember that using a protecting group adds two steps to your synthesis (protection and deprotection), so it should be employed when other methods like tuning reaction conditions are unsuccessful.[12]

References
  • Yamamoto, Y., & Gridnev, I. D. (2000). Intramolecular Cyclization of Phenol Derivatives with C=C Double Bond in a Side Chain. Science of Synthesis. [Link]

  • Denmark, S. E., & Kornfilt, D. J. P. (2017). Catalytic, Enantioselective, Intramolecular Sulfenofunctionalization of Alkenes with Phenols. Journal of Organic Chemistry, 82(6), 3192–3222. [Link]

  • Denmark, S. E., & Kornfilt, D. J. P. (2017). Catalytic, Enantioselective, Intramolecular Sulfenofunctionalization of Alkenes with Phenols. The Journal of Organic Chemistry, 82(6), 3192-3222. [Link]

  • Various Authors. (n.d.). Intramolecular Cyclization Side Reactions. Request PDF on ResearchGate. [Link]

  • Schilling, S., & Müller, M. (2021). Regio- and stereoselective intermolecular phenol coupling enzymes in secondary metabolite biosynthesis. Natural Product Reports, 38(2), 336-369. [Link]

  • Mondal, S., et al. (2022). Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au, 2(1), 193-201. [Link]

  • Sprakel, L. M. J., & Schuur, B. (2019). Intermolecular interactions of phenolic mixtures studied to aid implementation of bio-based phenol use in the polycarbonate industry. Journal of Molecular Liquids, 285, 55-63. [Link]

  • Wikipedia contributors. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • Wang, C., et al. (2018). A practical and economic route for regioselective cyclization of β-phenoxyl ynones to flavonoid derivatives. Green Chemistry, 20(15), 3531-3536. [Link]

  • Wikipedia contributors. (n.d.). Protecting group. Wikipedia. [Link]

  • Klussmann, M. (2014). Catalytic Oxidative Coupling of Phenols and Related Compounds. Accounts of Chemical Research, 47(4), 1261-1273. [Link]

  • Jung, M. E., & Gervay, J. (1991). Solvent effects in intramolecular Diels-Alder reactions of 2-furfuryl methyl fumarates: evidence for a polar transition state. Journal of the American Chemical Society, 113(1), 224-232. [Link]

  • LibreTexts. (2021). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • Ma, S., & Jiao, N. (2005). Control of Regioselectivity in Pd(0)-Catalyzed Coupling−Cyclization Reaction of 2-(2',3'-Allenyl)malonates with Organic Halides. Organic Letters, 7(11), 2181-2184. [Link]

  • Kumar, A., et al. (2017). Reagent-free intramolecular hydrofunctionalization: a regioselective 6-endo-dig cyclization of o-alkynoylphenols. Green Chemistry, 19(21), 5063-5067. [Link]

  • Giedyk, M., et al. (2021). Cobalt Catalyst Determines Regioselectivity in Ring Opening of Epoxides with Aryl Halides. Journal of the American Chemical Society, 143(23), 8573-8579. [Link]

  • West, J. G., et al. (2020). Visible-Light-Induced Oxidative Coupling of Phenols and Alkenylphenols with a Recyclable, Solid Photocatalyst. Organic Letters, 22(10), 3844-3849. [Link]

  • Yugi, K. T., et al. (2016). Kinetic and Thermodynamic Study of Phenol Removal from Water Using Activated Carbon Synthesizes from Avocado Kernel Seed. Journal of Environmental & Analytical Toxicology, 6(3). [Link]

  • Wu, Z., et al. (2023). meta-Selective C-H arylation of phenols via regiodiversion of electrophilic aromatic substitution. Nature Chemistry, 15(3), 386-394. [Link]

  • Zhang, C., et al. (2021). Highly selective conversion of phenol to cyclohexanol over Ru/Nb2O5-nC18PA catalysts with increased acidity in a biphasic system under mild conditions. Green Chemistry, 23(16), 5919-5928. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. . [Link]

  • Fiammengo, L., et al. (2002). Regioselective Nitration of Phenol Induced by Catalytic Antibodies. Journal of the American Chemical Society, 124(30), 8856-8864. [Link]

  • LibreTexts. (2021). 17.10: Reactions of Phenols. Chemistry LibreTexts. [Link]

  • Joechem. (2020, October 27). Kinetic vs Thermodynamic Control--Conjugated Systems [Video]. YouTube. [Link]

  • Petroselli, M., et al. (2021). Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. Organic Chemistry Frontiers, 8(10), 2232-2241. [Link]

  • Google Patents. (n.d.). CN102557910A - Deprotection method for phenolic hydroxyl group.

Sources

Identifying and minimizing side reactions in benzofuran synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for benzofuran synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common and challenging side reactions encountered during the synthesis of benzofuran and its derivatives. Here, we move beyond simple protocols to explain the causality behind experimental outcomes, offering solutions grounded in mechanistic understanding to enhance the scientific integrity of your work.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed benzofuran synthesis is giving a low yield. What are the first things I should check?

A1: Low yields in palladium-catalyzed reactions, such as Sonogashira or Heck cyclizations, often stem from a few common culprits. First, assess the activity of your palladium catalyst; old or improperly stored catalysts can lose activity. Ensure all reagents and solvents are pure and anhydrous, and thoroughly degas your reaction mixture to remove oxygen, which can poison the catalyst. Finally, re-evaluate your reaction conditions—temperature, base, and solvent choice are critical and often substrate-dependent.

Q2: I'm observing a significant amount of a dimeric alkyne byproduct in my Sonogashira coupling reaction. What is this, and how can I prevent it?

A2: This is a classic case of alkyne homocoupling, also known as Glaser coupling, a common side reaction in Sonogashira couplings that are co-catalyzed by copper.[1][2] To minimize this, you can try a copper-free Sonogashira protocol.[2] If copper is essential, reducing its concentration, using an inert atmosphere meticulously, or slowly adding the alkyne to the reaction mixture can significantly reduce the formation of the homocoupled diyne.[1]

Q3: My acid-catalyzed cyclization is not regioselective. How can I control which isomer is formed?

A3: Regioselectivity in acid-catalyzed cyclizations is dictated by the electronic and steric properties of the substrate.[3] The cyclization will preferentially occur at the more nucleophilic position of the aromatic ring. To control the regioselectivity, you can introduce or modify substituents on the aromatic ring to electronically favor one position over another. For instance, an electron-donating group will activate the ortho and para positions, directing the cyclization accordingly. Computational analysis of the reaction intermediates can also predict the favored regioisomer.[3]

Q4: In my synthesis starting from an oxime, I'm getting an amide instead of the benzofuran. What's happening?

A4: You are likely observing a competing Beckmann rearrangement, a common acid-catalyzed reaction of oximes.[4] To favor the desired benzofuran synthesis, consider using milder acidic conditions, aprotic solvents, or switching from a Brønsted acid to a Lewis acid. Lowering the reaction temperature can also help suppress the Beckmann rearrangement.[5]

Troubleshooting Guides for Specific Benzofuran Syntheses

Palladium-Catalyzed Cyclizations (Sonogashira/Heck)

Palladium-catalyzed cross-coupling reactions followed by cyclization are powerful methods for benzofuran synthesis. However, they are sensitive to a variety of factors that can lead to side reactions and low yields.

Issue 1: Low or No Product Yield

  • Question: My palladium-catalyzed reaction (e.g., Sonogashira coupling followed by cyclization) is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low yields can stem from several factors related to the catalyst, reagents, and reaction conditions. Here is a systematic guide to troubleshooting:

    • Catalyst Activity: The palladium catalyst may be inactive. This can be due to age, improper storage, or the use of an inappropriate palladium source.

      • Solution: Use a freshly opened or recently purchased palladium catalyst. Ensure the catalyst is stored under an inert atmosphere. The choice of ligand is also crucial; for Sonogashira couplings, phosphine ligands like PPh₃ are common, but bulky, electron-rich phosphines can sometimes improve catalytic activity.

    • Reaction Conditions: Suboptimal reaction temperature, time, solvent, or base can significantly impact the yield.

      • Solution: A systematic optimization of these parameters is recommended. Temperature can be gradually increased, but be aware that excessively high temperatures can lead to catalyst decomposition. The base is crucial for both coupling and cyclization; common bases include triethylamine, diisopropylamine, K₂CO₃, and Cs₂CO₃. The strength and solubility of the base can affect the reaction rate and yield.

    • Reagent Quality and Stoichiometry: Impure starting materials (e.g., o-halophenol, alkyne) or the presence of oxygen can inhibit the reaction.

      • Solution: Ensure all reagents are pure and dry. Solvents should be appropriately degassed to remove oxygen, which can poison the palladium catalyst. Verify the stoichiometry of the reagents; an excess of the alkyne is often used.

Issue 2: Formation of Homocoupled Alkyne (Glaser Coupling) in Sonogashira Reactions

  • Question: My Sonogashira reaction is producing a significant amount of a symmetrical diyne. How can I minimize this side product?

  • Answer: This homocoupling is primarily caused by the presence of oxygen, which promotes the oxidative dimerization of the terminal alkyne, a reaction often catalyzed by the copper(I) co-catalyst.[2][6]

    • Troubleshooting Steps:

      • Meticulous Exclusion of Oxygen: Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen). Use properly degassed solvents.

      • Copper-Free Conditions: If possible, switch to a copper-free Sonogashira protocol. Several effective ligand systems for copper-free couplings have been developed.[2]

      • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.

      • Hydrogen Atmosphere: It has been reported that conducting the reaction under a dilute hydrogen atmosphere can significantly reduce homocoupling.[6]

ParameterCondition to Minimize HomocouplingRationale
Atmosphere Strict inert atmosphere (Ar or N₂)Oxygen promotes the oxidative dimerization of the alkyne.
Catalyst System Copper-free protocolAvoids the copper-catalyzed Glaser coupling pathway.[2]
Reagent Addition Slow addition of the terminal alkyneKeeps the instantaneous concentration of the alkyne low, reducing the rate of the bimolecular side reaction.

Issue 3: Formation of Isomeric or Ring-Opened Products in Intramolecular Heck Cyclization

  • Question: My intramolecular Heck reaction is giving me a mixture of isomers or a ring-opened product instead of the desired benzofuran. Why is this happening and how can I control it?

  • Answer: The regioselectivity of the intramolecular Heck reaction is influenced by the ring size being formed and the stability of the resulting alkene.[5][7] For the synthesis of five-membered rings like benzofurans, 5-exo-trig cyclization is generally favored.[5] The formation of endo products or ring-opened byproducts can occur through an exo closure followed by isomerization.[7]

    • Troubleshooting Steps:

      • Addition of Silver Salts: The addition of silver salts (e.g., Ag₂CO₃) can often suppress the isomerization that leads to endo products by promoting the desired reductive elimination pathway.[7]

      • Ligand Choice: The steric and electronic properties of the phosphine ligand can influence the regioselectivity of the β-hydride elimination step. Bulky ligands can favor the formation of the thermodynamically more stable product.

      • Temperature Control: Lowering the reaction temperature may disfavor the isomerization pathway.

Heck_Side_Reactions A Aryl Halide Precursor C Oxidative Addition A->C B Pd(0) Catalyst B->C D Intramolecular Migratory Insertion (5-exo-trig) C->D F β-Hydride Elimination D->F J Isomerization of Alkylpalladium Intermediate D->J E Desired Benzofuran Product G Isomeric Benzofuran (Side Product) F->G I Reductive Elimination F->I H Ring-Opened Product (Side Product) I->E J->H

Caption: Troubleshooting workflow for intramolecular Heck cyclization.

Perkin Rearrangement

The Perkin rearrangement is a classic method for synthesizing benzofuran-2-carboxylic acids from 3-halocoumarins. The primary challenge in this reaction is ensuring complete cyclization.

Issue: Incomplete Cyclization and Formation of an Uncyclized Intermediate

  • Question: My Perkin rearrangement is yielding a significant amount of an uncyclized intermediate, (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid, instead of the desired benzofuran-2-carboxylic acid. How can I drive the reaction to completion?

  • Answer: This side product arises from the initial base-catalyzed ring opening of the coumarin without the subsequent intramolecular nucleophilic attack of the phenoxide on the vinyl halide.[8][9] To promote complete cyclization, you need to optimize the conditions to favor this second step.

    • Troubleshooting Steps:

      • Optimize the Base: The choice and concentration of the base are critical. Stronger bases like sodium hydroxide or potassium hydroxide in polar protic solvents (e.g., ethanol, methanol) are effective at promoting both the ring opening and the subsequent cyclization.

      • Increase Reaction Temperature and Time: The Perkin rearrangement often requires elevated temperatures to overcome the activation energy for the intramolecular cyclization. Increasing the reaction temperature or prolonging the reaction time can lead to higher yields of the desired benzofuran.[8]

      • Microwave Irradiation: The use of microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for the Perkin rearrangement.[8]

      • Choice of Halogen: The nature of the halogen on the coumarin can influence the rate of the cyclization. 3-Bromo- and 3-iodocoumarins are generally more reactive and lead to faster and more complete cyclization compared to 3-chlorocoumarins.

Perkin_Rearrangement cluster_0 Perkin Rearrangement Pathway A 3-Halocoumarin B Base-catalyzed Ring Opening A->B C Uncyclized Intermediate ((E)-2-halo-3-(2-hydroxyphenyl)acrylic acid) B->C D Intramolecular Nucleophilic Attack C->D F Incomplete Reaction (Side Product Isolation) C->F Insufficient Energy/ Weak Base E Benzofuran-2-carboxylic acid (Desired Product) D->E

Caption: Reaction pathway of the Perkin rearrangement highlighting the formation of the uncyclized intermediate.

Intramolecular Wittig Reaction

The intramolecular Wittig reaction is a versatile method for constructing the furan ring of benzofurans. While generally efficient, side reactions can occur depending on the substrate and reaction conditions.

Issue: Formation of Unexpected Byproducts

  • Question: My intramolecular Wittig reaction is producing an unexpected byproduct in addition to the desired benzofuran. What could be the cause?

  • Answer: The nature of the side products in an intramolecular Wittig reaction can be highly dependent on the specific substrates and reagents used. One documented, though not universally common, side reaction is the formation of a 3-benzoyl benzofuran when using an ortho-hydroxybenzyltriphenoxyphosphonium salt and a benzoyl chloride.

    • Potential Side Reactions and Solutions:

      • Ylide Decomposition: The phosphorus ylide intermediate can be unstable, especially at elevated temperatures, leading to decomposition products.

        • Solution: Perform the reaction at the lowest temperature necessary for the reaction to proceed. Ensure the base used for ylide generation is added slowly at a low temperature.

      • Incomplete Reaction: If the ylide is not reactive enough or if there are steric hindrances, the reaction may not go to completion, leading to the recovery of the starting phosphonium salt.

        • Solution: A stronger base or a more reactive phosphine may be required. Increasing the reaction temperature or time could also be beneficial, but must be balanced against the risk of ylide decomposition.

      • Chemoselectivity Issues: In substrates with multiple electrophilic sites, the ylide may react at an unintended position.[10]

        • Solution: The chemoselectivity can often be controlled by the electronic nature of the electrophilic groups. An electron-withdrawing group can activate a particular carbonyl group towards nucleophilic attack by the ylide.[11]

Rap-Stoermer Reaction

The Rap-Stoermer reaction, a condensation of a salicylaldehyde with an α-haloketone, is a straightforward method for synthesizing 2-acylbenzofurans.[12] However, side reactions can arise from the reactivity of the starting materials.

Issue: Formation of O-Alkylated Byproduct

  • Question: In my Rap-Stoermer synthesis, I am observing a significant amount of an O-alkylated product instead of the benzofuran. How can I favor the desired C-alkylation and cyclization?

  • Answer: The phenoxide generated from the salicylaldehyde is an ambident nucleophile, meaning it can react at either the carbon (ortho to the aldehyde) or the oxygen. O-alkylation is a common competing side reaction.[12]

    • Troubleshooting Steps:

      • Choice of Base and Solvent: The choice of base and solvent can influence the C- vs. O-alkylation ratio. Harder bases and polar aprotic solvents tend to favor O-alkylation. Experimenting with softer bases and less polar solvents may favor C-alkylation.

      • Counterion Effects: The nature of the counterion of the base can also play a role. Using a base with a larger, more polarizable counterion (e.g., cesium carbonate) can sometimes favor C-alkylation.

      • Temperature: The reaction temperature can affect the selectivity. A systematic study of the temperature profile of the reaction may reveal an optimal temperature for the desired C-alkylation and subsequent cyclization.

Rap_Stoermer A Salicylaldehyde C Phenoxide Intermediate A->C B Base B->C E C-Alkylation (Desired Pathway) C->E F O-Alkylation (Side Reaction) C->F D α-Haloketone D->E D->F G Cyclization E->G I O-Alkylated Byproduct F->I H 2-Acylbenzofuran (Product) G->H

Caption: Competing C- and O-alkylation pathways in the Rap-Stoermer reaction.

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. PMC. Available at: [Link]

  • The Intramolecular Heck Reaction. Macmillan Group. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]

  • Intramolecular Heck reaction. Wikipedia. Available at: [Link]

  • Preparation of Tetrasubstituted Furans via Intramolecular Wittig Reactions with Phosphorus Ylides as Intermediates. Organic Chemistry Portal. Available at: [Link]

  • Rap‐Stoermer Reaction: TEA Catalyzed One‐Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions. ResearchGate. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • (PDF) ChemInform Abstract: Chemoselective Synthesis of Tetrasubstituted Furans via Intramolecular Wittig Reactions: Mechanism and Theoretical Analysis. ResearchGate. Available at: [Link]

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. ARKIVOC. Available at: [Link]

  • Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. The Journal of Organic Chemistry. Available at: [Link]

  • Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions. Chemical Communications. Available at: [Link]

  • Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry. Available at: [Link]

  • Regioselective Synthesis of Benzofuranones and Benzofurans. Beaudry Research Group. Available at: [Link]

  • Facile access to benzofuran derivatives through radical reactions with heteroatom-centered super-electron-donors. NIH. Available at: [Link]

  • Beckmann Rearrangement. Master Organic Chemistry. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Room temperature C-H arylation of benzofurans by aryl iodides. University of Washington. Available at: [Link]

  • (PDF) A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate. Available at: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. pubs.acs.org. Available at: [Link]

  • The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews. Available at: [Link]

  • (PDF) Reactions of carbonyl compounds in basic solutions. Part 32.1 The Perkin rearrangement. ResearchGate. Available at: [Link]

  • Chemoselective synthesis of tetrasubstituted furans via intramolecular Wittig reactions: mechanism and theoretical analysis. Organic & Biomolecular Chemistry. Available at: [Link]

  • Beckmann rearrangement. Wikipedia. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Perkin Reaction Mechanism. BYJU'S. Available at: [Link]

  • The Beckmann Reactions: Rearrangements, Elimination-Additions, Fragmentations, and Rearrangement-Cyclizations. Organic Reactions. Available at: [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • Introduction to Perkin reaction its mechanism and examples.pdf. Slideshare. Available at: [Link]

  • Beckmann Rearrangement. YouTube. Available at: [Link]

  • Benzofuran Synthesis by Rh(I)/Acid Catalysis. ResearchGate. Available at: [Link]

  • Applications of Wittig Reaction in the Total Synthesis of Natural Macrolides. ResearchGate. Available at: [Link]

  • Perkin Reaction Mechanism. Sathee NEET - IIT Kanpur. Available at: [Link]

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Technical Support Center: Optimization of Intramolecular C-O Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of intramolecular C-O bond formation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming cyclic ethers and related structures. Here, we address common experimental challenges with in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format. Our goal is to not only provide solutions but also to explain the underlying chemical principles to empower your experimental design.

FAQs: Foundational Concepts in Intramolecular C-O Bond Formation

Q1: What are the most common strategies for intramolecular C-O bond formation?

A1: The formation of an intramolecular C-O bond, leading to cyclic ethers, is a cornerstone of synthetic organic chemistry. The most prevalent methods include:

  • Williamson Ether Synthesis: This classical SN2 reaction involves the intramolecular attack of an alkoxide onto an alkyl halide.[1][2][3] It is particularly effective for the formation of 5- and 6-membered rings.[2][4][5]

  • Ullmann Condensation: This copper-catalyzed reaction is typically used for the formation of diaryl ethers but can be applied intramolecularly to couple an aryl halide with a phenol.[6][7] Modern protocols often use ligands to facilitate the reaction under milder conditions.[8][9]

  • Palladium-Catalyzed Buchwald-Hartwig C-O Coupling: A powerful and versatile method for forming C-O bonds, this reaction couples alcohols with aryl halides or triflates.[10][11][12] It offers a broad substrate scope and functional group tolerance.[10][11][13]

  • Intramolecular Hydroalkoxylation: The acid-catalyzed addition of an alcohol across a double bond can also form cyclic ethers.[14]

Q2: Why is ring size so critical in intramolecular reactions?

A2: Ring size significantly influences the rate and feasibility of intramolecular cyclization. The formation of 5- and 6-membered rings is generally the most favorable, a principle rooted in thermodynamics and kinetics.[4][5] Smaller rings (3- and 4-membered) suffer from high ring strain, while the formation of larger rings is entropically disfavored as the reactive ends of the molecule are less likely to encounter each other in the correct orientation for reaction.[4]

Q3: What is the "high dilution principle" and when should I use it?

A3: The high dilution principle is a technique used to favor intramolecular reactions over intermolecular polymerization.[4][15] By performing the reaction at very low concentrations, the probability of one reactive end of a molecule finding its other end is increased relative to it reacting with another molecule.[4][15] This is particularly crucial for the formation of larger rings where the entropic penalty is high.[4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing a systematic approach to troubleshooting.

Problem 1: Low to No Product Formation

Q: I've set up my intramolecular C-O bond formation reaction, but I'm observing very low conversion of my starting material. What should I investigate first?

A: Low or no product formation can stem from several factors. A systematic evaluation of your reaction parameters is key.

Initial Checks:

  • Reagent Purity and Integrity: Ensure all reagents, especially the solvent and base, are anhydrous.[15] Moisture can quench strong bases and hydrolyze sensitive starting materials.[15]

  • Inert Atmosphere: For oxygen-sensitive reactions, particularly those involving palladium or copper catalysts, ensure a properly inert atmosphere (e.g., nitrogen or argon) has been established and maintained.

dot

Troubleshooting_No_Product Start Low/No Product Reagents Check Reagent Purity (Anhydrous Conditions) Start->Reagents Atmosphere Ensure Inert Atmosphere (if required) Reagents->Atmosphere Base Optimize Base Atmosphere->Base If still no reaction Temperature Adjust Temperature Base->Temperature Catalyst Evaluate Catalyst System (Source, Ligand) Temperature->Catalyst Solvent Change Solvent Catalyst->Solvent Success Reaction Improved Solvent->Success

Caption: Initial troubleshooting workflow for low product yield.

Deeper Dive into Reaction Parameters:

  • Base Selection: The choice of base is critical. For Williamson ether synthesis, a strong base like sodium hydride (NaH) is needed to deprotonate the alcohol.[2][16] In palladium-catalyzed couplings, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often employed to ensure compatibility with a wider range of functional groups.[10][11] If your substrate has base-sensitive functional groups, a strong base might be causing decomposition.[17] Conversely, a base that is too weak may not facilitate the catalytic cycle effectively.

Reaction TypeCommon BasesConsiderations
Williamson Ether NaH, KH, NaOt-BuStrong bases required for alkoxide formation.[2][16]
Ullmann Condensation K₂CO₃, Cs₂CO₃, KOHInexpensive bases often used.[6][7]
Buchwald-Hartwig Cs₂CO₃, K₃PO₄, NaOt-BuChoice depends on substrate functional group tolerance.[10][17][18]
  • Temperature Optimization: While higher temperatures can increase reaction rates, they can also promote side reactions like elimination.[1][15] For many modern catalytic systems, reactions can proceed at milder temperatures (e.g., 25-100 °C).[18] If you suspect decomposition, try lowering the temperature. If the reaction is sluggish, a modest increase in temperature may be beneficial.

  • Catalyst System (for Ullmann and Buchwald-Hartwig):

    • Catalyst Source: Different palladium or copper sources can have varying activities. For instance, in some palladium-catalyzed cyclizations, switching from Pd(OAc)₂ to Pd₂(dba)₃ can alleviate side reactions.[10]

    • Ligand Choice: The ligand is arguably the most important component of modern catalytic C-O coupling reactions.[19][20] Bulky, electron-rich phosphine ligands are often crucial for promoting the desired reductive elimination step in Buchwald-Hartwig reactions.[10][13] The choice of ligand can be highly substrate-dependent, and screening a panel of ligands may be necessary.[10]

Problem 2: Significant Formation of Side Products

Q: My reaction is proceeding, but I'm getting a significant amount of an alkene byproduct. How can I minimize this?

A: Alkene formation is a classic sign of a competing E2 elimination reaction, a common issue in intramolecular Williamson ether synthesis, especially with secondary halides.[1]

Strategies to Minimize Elimination:

  • Substrate Design: If possible, design your synthesis so that the intramolecular SN2 reaction occurs at a primary carbon.[1] Tertiary halides will almost exclusively give the elimination product.[1]

  • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are therefore more favored at elevated temperatures.[1] Lowering the temperature can shift the selectivity towards the desired ether product.

  • Choice of Base: While a strong base is needed, a very bulky base might favor elimination. Consider using a less sterically hindered base if possible.

dot

SN2_vs_E2 Substrate Halo-alcohol Base Base Substrate->Base SN2_path SN2 Pathway (Intramolecular Attack) Base->SN2_path Favored by: - Primary Halide - Lower Temp E2_path E2 Pathway (Elimination) Base->E2_path Favored by: - Secondary/Tertiary Halide - Higher Temp Ether Cyclic Ether (Desired Product) SN2_path->Ether Alkene Unsaturated Alcohol (Side Product) E2_path->Alkene

Caption: Competing SN2 and E2 pathways in intramolecular etherification.

Q: In my palladium-catalyzed reaction, I'm observing significant reduction of the aryl halide (dehalogenation). What causes this and how can I prevent it?

A: Arene reduction is a common side reaction in palladium-catalyzed couplings. It can arise from β-hydride elimination from the palladium-alkoxide intermediate being competitive with the desired reductive elimination to form the C-O bond.[10]

Troubleshooting Arene Reduction:

  • Ligand Modification: This is often the most effective solution. Bulky, electron-rich biarylphosphine ligands are designed to accelerate reductive elimination, outcompeting β-hydride elimination.[10] If you are using a less bulky ligand, switching to one like SPhos, XPhos, or a similar di-tert-butylphosphinobiaryl ligand could solve the problem.[10]

  • Base and Solvent System: In some cases, the choice of base and solvent can influence the extent of reduction. For example, using NaOt-Bu as a base might allow for lower reaction temperatures, which can sometimes suppress side reactions.[10]

Problem 3: Difficulty with Specific Substrates

Q: I'm trying to cyclize a substrate with an electron-donating group on the aromatic ring, and the reaction is very slow. Why is this and what can I do?

A: Aryl halides with electron-donating groups are often challenging substrates for palladium-catalyzed reactions because they undergo oxidative addition more slowly.[10]

Strategies for Electron-Rich Aryl Halides:

  • More Electron-Rich Ligand: Employing a more electron-rich ligand can increase the electron density on the palladium center, facilitating oxidative addition.

  • Higher Temperature: Carefully increasing the reaction temperature can help overcome the higher activation barrier for oxidative addition.

  • Switch to a More Reactive Halide: If possible, using an aryl iodide instead of a bromide or chloride can significantly increase the rate of oxidative addition.

Q: My substrate contains multiple functional groups. What are the key considerations for chemoselectivity?

A: One of the major advantages of modern catalytic methods is their functional group tolerance.[10][11] However, careful planning is still required.

  • Base Compatibility: Ensure that functional groups like esters or nitriles are stable to the chosen base.[21] Using weaker bases like K₃PO₄ or Cs₂CO₃ is often a good starting point.[10][11]

  • Protecting Groups: In some cases, sensitive functional groups may need to be protected. For example, a free aniline NH can sometimes interfere, although some catalyst systems tolerate it well.[10]

Experimental Protocols

General Protocol for Palladium-Catalyzed Intramolecular C-O Bond Formation

This protocol is a general starting point and should be optimized for each specific substrate.

  • Setup: To an oven-dried Schlenk tube, add the halo-alcohol substrate (1.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 2-3 mol%), and the phosphine ligand (2.5-3.5 mol%).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Addition of Reagents: Add the base (e.g., Cs₂CO₃, 1.5 equiv) and anhydrous solvent (e.g., toluene).

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Torraca, K. E., & Buchwald, S. L. (2001). Palladium-Catalyzed Intramolecular C−O Bond Formation. Journal of the American Chemical Society, 123(45), 11314–11315. [Link]

  • Chemistry For Everyone. (2025). What Are The Limitations Of Williamson Ether Synthesis?. YouTube. [Link]

  • Al-Masum, M., & Kumar, D. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 25(15), 3463. [Link]

  • Ashenhurst, J. (2011). Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. [Link]

  • Trost, B. M., & Toste, F. D. (2003). Stereoselective Synthesis of Cyclic Ethers via the Palladium-Catalyzed Intramolecular Addition of Alcohols to Phosphono Allylic Carbonates. Organic letters, 5(20), 3671–3673. [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Organic Chemistry Tutor. [Link]

  • Cristau, H.-J., et al. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2009(xiv), 255-265. [Link]

  • Wang, Y., et al. (2018). An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. Molecules, 23(10), 2575. [Link]

  • Authors. (Year). Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. Source. [URL]
  • Ashenhurst, J. (2015). Intramolecular Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Tobisu, M., & Chatani, N. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Accounts of Chemical Research, 53(8), 1644–1656. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Palucki, M., et al. (2001). Palladium-Catalyzed Intramolecular C−O Bond Formation. Request PDF on ResearchGate. [Link]

  • Fagan, P. J., et al. (2003). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 5(5), 799–801. [Link]

  • Pathak, T. P., & Sigman, M. S. (2025). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society. [Link]

  • Author. (2025). Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles. Source. [URL]
  • YouTube. (2017). Cyclic ethers by intramolecular Williamson syntheses. YouTube. [Link]

  • Klapars, A., & Buchwald, S. L. (2002). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. DSpace@MIT. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Nolan, S. P. (2025). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. [Link]

  • Author. (Year). Solvent-induced selectivity of Williamson etherification in the pursuit of amides resistant against oxidative degradation.
  • Schlummer, B., & Scholz, U. (2004). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 346(13‐15), 1599-1626. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link]

  • Wikipedia. (n.d.). Solvent effects. Wikipedia. [Link]

  • Marks, T. J., & Delferro, M. (2016). Thermodynamic Strategies for C-O Bond Formation and Cleavage via Tandem Catalysis. Accounts of Chemical Research, 49(6), 1294–1304. [Link]

  • Study.com. (n.d.). Intramolecular Williamson's ether synthesis is an example of reaction. Study.com. [Link]

  • Author. (Year). Investigations of Inter- and Intramolecular C-O Bond Forming Reactions of Peroxide Electrophiles. UNL Digital Commons. [URL]
  • YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

  • Author. (2020).
  • Riechert, O., et al. (2015). Solvent effects on esterification equilibria. AIChE Journal, 61(9), 3000-3011. [Link]

  • Author. (Year). Solvent Effects on Catalytic Reactions and Related Phenomena at Liquid-Solid Interfaces. Source. [URL]
  • YouTube. (2018). Ether Formation and Cleavage Reactions. YouTube. [Link]

  • Author. (Year). Recent advances in intramolecular C–O/C–N/C–S bond formation via C–H functionalization. Organic Chemistry Frontiers. [URL]
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Technical Support Center: A Guide to the Purification of Synthesized Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for navigating the complexities of purifying synthesized benzofuran derivatives. This resource is meticulously designed for researchers, medicinal chemists, and drug development professionals who encounter the common, yet often challenging, task of isolating pure benzofuran compounds from complex reaction mixtures. This guide moves beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring both technical accuracy and practical success.

Frequently Asked Questions (FAQs)

Here, we address the most pressing questions and challenges encountered during the purification of benzofuran derivatives.

Q1: What are the most common types of impurities I should expect in my crude benzofuran product?

A1: The nature of impurities is intrinsically linked to the synthetic route employed. However, several classes of impurities are recurrent:

  • Unreacted Starting Materials: Phenols, salicylaldehydes, and α-haloketones are common starting materials that may persist in the final mixture.[1]

  • Reaction By-products: Depending on the synthesis, by-products can include regioisomers, which are notoriously difficult to separate due to similar polarities, and products from side reactions like the Beckmann rearrangement in oxime-based syntheses.[2][3]

  • Reagents and Catalysts: Residual catalysts (e.g., palladium, copper) and bases (e.g., triethylamine, potassium carbonate) are common contaminants.[4][5]

  • Solvents: Residual reaction solvents can be carried through the work-up process.

  • Degradation Products: Some benzofuran derivatives can be thermally labile, leading to decomposition during heated reaction or purification steps.[2]

Q2: My primary challenge is separating regioisomers of my substituted benzofuran. What strategies can I employ?

A2: The separation of regioisomers is a frequent and significant hurdle in benzofuran chemistry.[6] Due to their often-subtle differences in polarity, standard chromatographic methods may prove insufficient. Here are some advanced strategies:

  • Chromatographic Optimization:

    • Solvent System Screening: A systematic screen of solvent systems with varying polarities and selectivities is crucial. Common systems include hexane/ethyl acetate and dichloromethane/methanol.[7][8] Experiment with small additions of a third solvent to fine-tune the separation.

    • Stationary Phase Variation: If standard silica gel fails, consider alternative stationary phases such as alumina, or reversed-phase silica gel for more polar derivatives.

  • Recrystallization: If your product is a solid, meticulous recrystallization can be highly effective. The key is to identify a solvent system where the solubility of the regioisomers differs significantly with temperature.

  • Derivatization: In some cases, it may be advantageous to temporarily derivatize the mixture to enhance the physical property differences between the isomers, facilitating separation. The protecting group can then be removed post-purification.

Q3: I'm observing product degradation during purification. How can I mitigate this?

A3: Thermal instability is a key concern for some benzofuran derivatives.[2] To minimize degradation:

  • Avoid Excessive Heat: When evaporating solvents, use a rotary evaporator at the lowest feasible temperature and pressure.

  • Room Temperature Chromatography: Whenever possible, perform column chromatography at ambient temperature.

  • Inert Atmosphere: For particularly sensitive compounds, conducting purification steps under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Troubleshooting Purification Workflows

This section provides a structured approach to troubleshooting common issues encountered during the purification of benzofuran derivatives.

Decision-Making Workflow for Purification Method Selection

The choice of purification method is critical and depends on the physical state of your product and the nature of the impurities. The following diagram illustrates a general decision-making workflow.

Purification_Workflow Start Crude Benzofuran Product IsSolid Is the product a solid? Start->IsSolid IsThermallyStable Is the product thermally stable? IsSolid->IsThermallyStable No Recrystallization Recrystallization IsSolid->Recrystallization Yes Chromatography Flash Column Chromatography IsThermallyStable->Chromatography No Distillation Distillation / Kugelrohr IsThermallyStable->Distillation Yes (if liquid) Extraction Acid-Base Extraction (to remove acidic/basic impurities) Chromatography->Extraction Recrystallization->Extraction Distillation->Extraction FinalProduct Pure Benzofuran Derivative Extraction->FinalProduct

Caption: A decision tree for selecting a suitable purification method.

Detailed Experimental Protocols

Here, we provide step-by-step protocols for the most common and effective purification techniques for benzofuran derivatives.

Protocol 1: Flash Column Chromatography

Flash column chromatography is a versatile technique for separating compounds with different polarities.[9]

Step-by-Step Methodology:

  • Solvent System Selection:

    • Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. The ideal system will give your desired benzofuran derivative an Rf value of approximately 0.25-0.35.[10]

    • Start with a non-polar solvent like hexane or petroleum ether and gradually add a more polar solvent such as ethyl acetate or dichloromethane.[7][8]

  • Column Packing:

    • Select a column of appropriate size for your sample amount.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand.

    • Fill the column with silica gel, either as a dry powder or as a slurry in the chosen eluent.[11]

    • Gently tap the column to ensure even packing and remove any air bubbles.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent (ideally the eluent).[11]

    • Carefully apply the sample to the top of the silica gel using a pipette.

    • Allow the sample to adsorb onto the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle pressure to the top of the column using a pump or compressed air to achieve a flow rate of approximately 2 inches per minute.[11]

    • Collect fractions in test tubes and monitor the separation by TLC.

    • Combine the pure fractions containing your desired product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

Data Presentation: Common Solvent Systems for Benzofuran Chromatography

Polarity of Benzofuran DerivativeRecommended Starting Solvent System (v/v)Notes
Non-polarHexane/Ethyl Acetate (95:5 to 80:20)Good for separating non-polar impurities.
Moderately PolarHexane/Ethyl Acetate (70:30 to 50:50)A versatile system for many benzofuran derivatives.[7]
PolarDichloromethane/Methanol (98:2 to 90:10)Effective for more functionalized benzofurans.[7]
Protocol 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[12]

Step-by-Step Methodology:

  • Solvent Selection:

    • The ideal solvent will dissolve your compound poorly at room temperature but well at its boiling point.

    • Test small amounts of your crude product in various solvents to find the most suitable one. Common solvents include ethanol, methanol, acetone, and ethyl acetate, sometimes in combination with water.[5][12]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.

    • Continue adding small portions of hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven.

Data Presentation: Common Recrystallization Solvents for Benzofuran Derivatives

Benzofuran Derivative CharacteristicsRecommended Solvents
Aromatic, non-polar substituentsPetroleum ether/Ethyl acetate, Aqueous methanol
Polar functional groups (e.g., -OH, -COOH)Ethanol, Methanol-acetone mixtures, Acetone
Protocol 3: Acid-Base Extraction

This technique is highly effective for removing acidic or basic impurities from a neutral benzofuran derivative.[13]

Step-by-Step Methodology:

  • Dissolution:

    • Dissolve the crude product in an organic solvent that is immiscible with water, such as diethyl ether or dichloromethane.

  • Extraction of Acidic Impurities:

    • Transfer the organic solution to a separatory funnel.

    • Add an aqueous solution of a weak base, such as saturated sodium bicarbonate, to remove strongly acidic impurities like carboxylic acids.[13][14]

    • Shake the funnel vigorously and allow the layers to separate.

    • Drain the aqueous layer. Repeat the extraction if necessary.

    • To remove weakly acidic impurities like phenols, use a stronger base like aqueous sodium hydroxide.[13][14]

  • Extraction of Basic Impurities:

    • Wash the organic layer with a dilute aqueous acid solution, such as 1M HCl, to remove basic impurities.

    • Drain the aqueous layer.

  • Washing and Drying:

    • Wash the organic layer with water and then with brine to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Isolation:

    • Filter off the drying agent and remove the solvent by rotary evaporation to obtain the purified neutral benzofuran derivative.

Visualizing the Purification Workflow

Purification_Steps Crude Crude Reaction Mixture Workup Aqueous Work-up (Initial Extraction) Crude->Workup Drying Drying of Organic Layer Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Primary Purification (Chromatography or Recrystallization) Concentration->Purification Final Pure Benzofuran Derivative Purification->Final

Caption: A generalized workflow for the purification of benzofuran derivatives.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Substituted Benzofurans.
  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • Zahoor, A. F., et al. (2024).
  • U.S. Patent No. 3,147,280. (1964). Preparation of benzofuran derivatives.
  • Marriott, K. S. C., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319-3321.
  • Various Authors. (n.d.).
  • Unknown Author. (n.d.). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity.
  • Unknown Author. (n.d.). Acid-Base Extraction.
  • Wikipedia. (n.d.). Perkin rearrangement.
  • Marriott, K. S. C., et al. (2012). Expedited synthesis of benzofuran-2-carboxylic acids via microwave-assisted Perkin rearrangement reaction. FAO AGRIS.
  • Benchchem. (n.d.).
  • U.S. Patent No. 5,414,154. (1995). Phenol with low levels of methylbenzofuran.
  • Indian Academy of Sciences. (n.d.). Resolution of 2,3-dihydro-benzofuran-3-ols.
  • Unknown Author. (2019). Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls. PubMed.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • HPC Standards. (n.d.).
  • Unknown Author. (n.d.).
  • Unknown Author. (n.d.). Acid-Base Extraction.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Unknown Author. (2019).
  • Benchchem. (n.d.).
  • Zahoor, A. F., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • Patel, K., et al. (2024). Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives. Current Green Chemistry, 11(1), 12-36.
  • Unknown Author. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules.
  • Unknown Author. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. PMC - NIH.
  • Unknown Author. (2019).
  • Chemistry For Everyone. (2025).
  • Lu, Y. Z., et al. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438.
  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
  • Biotage. (n.d.).
  • Zahoor, A. F., et al. (2024).
  • Unknown Author. (2017). Total synthesis of natural products containing benzofuran rings. RSC Publishing.
  • Unknown Author. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. NIH.
  • Unknown Author. (n.d.). Challenges and strategies in attaining benzofuran with pattern‐tunable substituents.
  • Lu, Y. Z., et al. (2012). Synthesis and Crystal Structure of Benzofuran Derivative.
  • Patel, K., et al. (2024). Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives.
  • Wikipedia. (n.d.). Benzofuran.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • U.S. Patent No. 3,454,653. (1969). Purification of phenols.
  • Unknown Author. (n.d.).

Sources

Assessing and improving the stability of 2-Ethyl-3-methyl-1-benzofuran-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Ethyl-3-methyl-1-benzofuran-5-amine. It provides a comprehensive resource for assessing and improving the stability of this molecule, addressing potential challenges through troubleshooting guides and frequently asked questions. The information herein is based on established principles of organic chemistry, pharmaceutical stability testing, and analysis of related aromatic amine and benzofuran structures.

I. Understanding the Stability Profile of this compound

This compound combines two key structural motifs: a substituted benzofuran ring and an aromatic amine. This combination presents a unique stability profile that requires careful consideration during development. The primary liabilities of this molecule are anticipated to be oxidation of the aromatic amine and potential degradation of the benzofuran ring system under certain stress conditions.

A. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, the most probable degradation pathways are:

  • Oxidative Degradation: The aromatic amine functionality is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or residual metal catalysts from synthesis. This can lead to the formation of colored impurities, such as nitroso, nitro, and polymeric species. The electron-donating nature of the benzofuran ring may further activate the amine group towards oxidation.

  • Photodegradation: Aromatic amines are often light-sensitive.[1] Exposure to UV or even visible light can promote oxidation and other radical-mediated degradation reactions.

  • Hydrolytic Degradation: While the benzofuran ring is generally stable, extreme pH conditions (strong acid or base) could potentially lead to ring-opening reactions, although this is generally less common than oxidation of the amine.

  • Thermal Degradation: High temperatures can accelerate all degradation pathways, particularly oxidation.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is expected to be pH-dependent. At acidic pH, the amine group will be protonated, which may offer some protection against oxidation. However, in neutral to alkaline conditions, the free amine is more susceptible to oxidation. Therefore, maintaining a slightly acidic pH during storage and in formulations can be a key strategy for enhancing stability.

Q3: What are the typical signs of degradation?

A3: The most common visual indicator of degradation for aromatic amines is a change in color, often to yellow, brown, or even black, due to the formation of oxidized and polymeric impurities. In solution, the appearance of turbidity or precipitation can also indicate degradation. Analytically, degradation can be monitored by the appearance of new peaks and a decrease in the main peak area in chromatographic analysis (e.g., HPLC).

Q4: What are the recommended storage conditions for this compound?

A4: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Refrigerated (2-8 °C) or frozen (-20 °C or lower) for long-term storage.[1]

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.

  • Light: Protected from light by using amber vials or storing in the dark.

  • Container: In well-sealed containers made of non-reactive materials like glass or high-density polyethylene.[2]

II. Troubleshooting Guide for Stability Issues

This section provides a structured approach to identifying and resolving common stability problems encountered during experiments with this compound.

Observed Issue Potential Cause(s) Troubleshooting Steps & Rationale
Discoloration of Solid Compound (Yellowing/Browning) Oxidation due to exposure to air and/or light.1. Repurify a small sample: Use column chromatography to obtain a pure, colorless baseline sample. 2. Store under inert gas: Store the purified sample under argon or nitrogen. 3. Protect from light: Use amber vials and store in a dark place. 4. Compare: Monitor the color of the specially stored sample against the bulk material to confirm if oxidation is the cause.
Rapid Degradation in Solution 1. Solvent effects: Protic solvents or those containing impurities (e.g., peroxides in ethers) can accelerate degradation. 2. Incorrect pH: Neutral or basic pH can promote oxidation. 3. Dissolved oxygen: Oxygen in the solvent will readily react with the amine.1. Solvent selection: Use high-purity, degassed solvents. Consider aprotic solvents if compatible with the experimental design. 2. pH adjustment: Buffer the solution to a slightly acidic pH (e.g., 4-6) if the experiment allows. 3. Degas solvents: Sparge solvents with an inert gas (argon or nitrogen) before use.
Appearance of Multiple Impurity Peaks in HPLC 1. Forced degradation: The compound may be unstable under the analytical conditions (e.g., mobile phase pH, temperature). 2. Synthesis-related impurities: Carry-over of starting materials, reagents, or catalysts. 3. Multiple degradation pathways: The compound may be degrading through several mechanisms simultaneously.1. Method optimization: Evaluate the stability of the compound in the mobile phase. Adjust pH and consider using a lower column temperature. 2. Re-evaluate synthesis and purification: Review the synthetic route for potential side reactions and ensure purification methods are adequate to remove all related substances. 3. Forced degradation study: Perform a systematic forced degradation study to identify and characterize the major degradation products.
Inconsistent Results Between Batches 1. Variability in impurity profile: Different batches may have varying levels of residual catalysts or other impurities that promote degradation. 2. Inconsistent storage and handling: Differences in how batches are stored or handled can lead to varying levels of degradation.1. Impurity profiling: Analyze different batches by a validated, stability-indicating HPLC method to compare impurity profiles. 2. Standardize protocols: Implement strict, standardized protocols for the storage and handling of all batches of the compound.

III. Experimental Protocols for Stability Assessment and Improvement

A. Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method.[3][4] The following protocols are based on ICH guidelines Q1A(R2) and Q1B.[5]

1. General Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • For each stress condition, dilute the stock solution with the stressor to a final concentration of approximately 0.1 mg/mL.

  • Include a control sample (unstressed) stored at 5 °C in the dark for comparison.

2. Stress Conditions:

Stress Condition Protocol Rationale
Acid Hydrolysis Mix the stock solution with 0.1 M HCl. Incubate at 60 °C for up to 72 hours.To assess stability in acidic conditions and potential for hydrolysis.
Base Hydrolysis Mix the stock solution with 0.1 M NaOH. Incubate at 60 °C for up to 72 hours.To evaluate stability in alkaline conditions and potential for hydrolysis.
Oxidative Degradation Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for up to 24 hours.To investigate susceptibility to oxidation.
Thermal Degradation Store the solid compound and a solution sample at 80 °C for up to 1 week.To determine the effect of heat on stability.
Photodegradation Expose the solid compound and a solution sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[6]To assess light sensitivity as per ICH Q1B guidelines.[6][7][8]

B. Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products, allowing for accurate quantification of stability.[9][10][11]

1. Initial Method Parameters:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm and a wavelength of maximum absorbance).

  • Column Temperature: 30 °C.

2. Method Validation:

  • Analyze the samples from the forced degradation studies.

  • The method is considered stability-indicating if all degradation products are baseline-resolved from the parent compound and from each other.

  • Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the parent peak is free from co-eluting impurities.

C. Strategies for Improving Stability

1. pH Control:

  • Formulate the compound in a slightly acidic buffer (pH 4-6) to maintain the amine in its more stable protonated form.

2. Use of Antioxidants:

  • For liquid formulations, consider the addition of antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid to inhibit oxidative degradation.

3. Chelating Agents:

  • If trace metal contamination from synthesis is a concern, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and prevent them from catalyzing oxidation.

4. Excipient Compatibility:

  • When developing a solid dosage form, it is crucial to assess the compatibility of this compound with various excipients.[12][13] Incompatibilities can arise, for example, from reactions with reducing sugars (Maillard reaction) or impurities in excipients.[13]

  • Screen for compatibility by preparing binary mixtures of the active pharmaceutical ingredient (API) and each excipient and storing them under accelerated stability conditions (e.g., 40 °C/75% RH). Analyze for the appearance of degradants by HPLC.

IV. Visualizing Degradation and Experimental Workflows

A. Predicted Degradation Pathway

G A This compound B N-Oxide Derivative A->B Oxidation (H₂O₂) E Polymeric Impurities A->E Oxidative Coupling F Ring-Opened Products A->F Extreme pH (Hydrolysis) C Nitroso Derivative B->C Further Oxidation D Nitro Derivative C->D Further Oxidation

Caption: Predicted degradation pathways for this compound.

B. Experimental Workflow for Stability Assessment

G cluster_0 Forced Degradation cluster_1 Analytical Method cluster_2 Data Analysis & Improvement A Prepare Stock Solution B Stress Samples (Acid, Base, Oxidative, Thermal, Photo) A->B D Analyze Stressed Samples B->D C Develop Stability-Indicating HPLC Method C->D E Identify Degradation Products D->E F Propose Degradation Pathways E->F G Implement Stabilization Strategies (pH, Antioxidants, Excipients) F->G

Caption: Workflow for assessing and improving the stability of the compound.

V. References

  • ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products, 1996.

  • ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products, 2003.

  • European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. 1998.

  • ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products.

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety.

  • ResolveMass Laboratories Inc. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. 2025.

  • Sule S, Nikam D, Ambadekar S, Bhure S. Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. 2023;13(2):42-48.

  • MedCrave. Forced Degradation Studies. 2016.

  • Mandali PK, Chand DK. Synthesis. 2015;47:1661-1668.

  • Protheragen. API and Excipients Compatibility Studies.

  • Khalafy J, Etivand N, Poursattar A, Khalillou N. The one‐pot, three‐component, synthesis of a new series of 4‐hydroxy‐3‐(2‐arylimidazo[1,2‐a]pyridin‐3‐yl)quinolin‐2(1H)‐ones in the presence of DABCO as an efficient organocatalyst. Journal of Heterocyclic Chemistry. 2019;56(8):2293-2299.

  • BenchChem. Application Note: Analysis of Benzofuran Derivatives by HPLC-UV/MS.

  • Thorat B, Yamgar R, More K. HPLC Method Validation Benzofuran Derivatives. Lambert Academic Publishing; 2012.

  • Ningbo Inno Pharmchem Co., Ltd. 5-Amino-2,3-dihydrobenzofuran: Synthesis, Properties, and Applications in Pharmaceuticals and Agrochemicals.

  • Huang L. High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Molecular and Organic Chemistry. 2024;7(4):223-224.

  • Gupta A, et al. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. AAPS PharmSciTech. 2023;24(4):105.

  • Mulay RS, Bachhav RS. Stability Indicating HPLC Method Development - A Review. International Journal of Trend in Scientific Research and Development. 2021;5(6):250-259.

  • FormSCI. FormSCI: Best Stability Prediction Software | Advanced Formulation Stability Testing Tool.

  • ACD/Labs. Accelerated Stability Assessment with Luminata®.

  • FreeThink Technologies. ASAPprime® Stability Testing Software.

  • CD ComputaBio. Drug Stability Modeling Service.

  • MetStabOn—Online Platform for Metabolic Stability Predictions. Molecules. 2018;23(4):833.

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Strategies to overcome low reactivity in functionalization of the benzofuran ring

Author: BenchChem Technical Support Team. Date: January 2026

Benzofuran Functionalization: Technical Support & Troubleshooting Guide

From the Desk of the Senior Application Scientist

Welcome to the technical support center for benzofuran chemistry. The benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, yet its unique electronic properties often present significant challenges in achieving selective functionalization.[1][2] Its reactivity is not as straightforward as that of its nitrogenous cousin, indole, or even simple furan, leading to common issues like low yields, incorrect regioselectivity, or complete reaction failure.

This guide is structured to address these challenges directly. We move beyond simple protocols to explore the underlying principles governing the reactivity of the benzofuran ring. Here, you will find answers to common problems, troubleshooting strategies for key reactions, and detailed methodologies to empower your research.

Frequently Asked Questions (FAQs)

Q1: Why is my electrophilic substitution reaction on a simple benzofuran failing, while it works for indole?

A1: This is a common point of frustration. The core reason lies in the differing electron-donating abilities of the oxygen versus nitrogen heteroatoms. According to frontier orbital theory, the highest electron density in benzofuran is at the C2 and C3 positions, making them the most likely sites for electrophilic attack.[3] However, the oxygen atom in benzofuran is less effective at stabilizing the positive charge in the transition state (the sigma complex) compared to the nitrogen atom in indole. This results in a higher activation energy for electrophilic substitution, making benzofuran significantly less reactive towards many electrophiles, especially under standard Friedel-Crafts conditions which can lead to polymerization or decomposition.[3][4]

Q2: I need to functionalize the benzene part of the ring (C4-C7). How can I direct reactions away from the furan ring?

A2: The furan moiety is inherently more electron-rich and reactive than the benzene portion. To functionalize the benzene ring, you must bypass the typical electrophilic substitution pathways. The most effective strategies involve:

  • Directed ortho-Metalation (DoM): If you have a directing group on the benzene ring, you can use a strong base (like n-BuLi or s-BuLi) to selectively deprotonate the ortho position, which can then be trapped with an electrophile.[5][6]

  • Halogenation/Cross-Coupling on a Pre-functionalized Benzene Ring: Start with a substituted phenol to build the benzofuran ring, carrying the desired functionality on the benzene portion from the start.

  • Halogen Dance Reaction: This more advanced technique can be used to isomerize a halogen from one position to another, potentially moving it to the benzene ring where it can undergo cross-coupling.[7][8]

Troubleshooting Guide 1: Directed Metalation & Lithiation

Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization but is highly sensitive to reaction conditions.[9]

Q: My directed lithiation at the C2 position is giving poor yields. What are the most common failure points?

A: C2-lithiation of benzofuran is a well-established method, but its success hinges on meticulous execution. Here are the primary factors to troubleshoot:

  • Base Strength & Sterics:

    • Causality: The acidity of the C2 proton (pKa ≈ 38-40 in DMSO) requires a very strong base. While n-BuLi is common, it can sometimes act as a nucleophile, especially with carbonyl-containing substrates.

    • Solution: Use a more sterically hindered and/or basic alkyllithium like sec-BuLi or tert-BuLi to favor deprotonation over nucleophilic addition.[9] For sensitive substrates, a lithium amide base like LDA or LiTMP, which are non-nucleophilic, can be superior.[9]

  • Temperature Control:

    • Causality: Lithiated benzofuran intermediates are often thermally unstable. Ring-opening or decomposition can occur if the temperature rises, even locally.

    • Solution: Maintain strict low-temperature control (typically -78 °C) throughout the deprotonation and electrophilic quench steps. Ensure efficient stirring to avoid localized heating during the addition of reagents.

  • Solvent & Additives:

    • Causality: The aggregation state and reactivity of organolithium bases are highly dependent on the solvent. Ethereal solvents like THF or Et₂O are crucial as they are coordinating and can break up alkyllithium aggregates.[9]

    • Solution: Always use anhydrous THF or diethyl ether. The addition of TMEDA (N,N,N',N'-tetramethylethylenediamine) can significantly accelerate deprotonation by sequestering the lithium cation and increasing the effective basicity of the alkyl anion.[6]

  • Electrophile Reactivity:

    • Causality: The lithiated benzofuran is a strong base and nucleophile. If the electrophile is too weak or has acidic protons, you will simply re-protonate your intermediate.

    • Solution: Use highly reactive electrophiles. For example, instead of an alkyl halide for alkylation, consider converting it to a more reactive organocuprate or using a sequence involving transmetalation to zinc or boron.

Below is a workflow to guide your decision-making process for troubleshooting DoM reactions.

start Low Yield in DoM base Is the Base Optimal? start->base temp Is Temperature Strictly Controlled? base->temp Yes change_base Action: Switch to s-BuLi/t-BuLi or LDA/LiTMP base->change_base No solvent Are Solvent/Additives Correct? temp->solvent Yes check_temp Action: Ensure -78°C, check bath integrity, slow addition temp->check_temp No electrophile Is the Electrophile Reactive Enough? solvent->electrophile Yes check_solvent Action: Use anhydrous THF/Et2O, consider adding TMEDA solvent->check_solvent No success Improved Yield electrophile->success Yes check_electrophile Action: Use more reactive electrophile or transmetalate electrophile->check_electrophile No change_base->temp check_temp->solvent check_solvent->electrophile check_electrophile->success

Caption: Troubleshooting workflow for Directed ortho-Metalation (DoM).

Troubleshooting Guide 2: Transition-Metal-Catalyzed C-H Functionalization

This has become the premier strategy for functionalizing benzofurans due to its high efficiency and functional group tolerance.[10] However, controlling regioselectivity and catalyst activity can be challenging.

Q: My Palladium-catalyzed C-H arylation is giving a mixture of C2 and C3 isomers. How can I control the regioselectivity?

A: Regiocontrol in Pd-catalyzed C-H functionalization is a complex interplay between the substrate's intrinsic reactivity and the reaction conditions. The C2 position is generally favored due to its higher electron density and steric accessibility.[11] However, you can steer the reaction towards C3.

  • Blocking the C2 Position:

    • Causality: The most straightforward method to achieve C3 functionalization is to block the more reactive C2 position with a removable group (e.g., a silyl or methyl group).

    • Solution: Synthesize a 2-substituted benzofuran. Perform the C-H functionalization at C3, and then remove the blocking group in a subsequent step.

  • Ligand and Additive Control:

    • Causality: The ligand bound to the palladium center and the acidic additives can influence the geometry and electronics of the active catalyst, thereby altering which C-H bond it interacts with. Some mechanisms, like concerted metalation-deprotonation (CMD), are highly sensitive to these factors.

    • Solution: For C2 arylation, phosphine ligands like P(o-tol)₃ or electron-deficient phosphines are often effective. For directing to C3, some specialized ligand systems or the use of strongly coordinating directing groups at C2 may be necessary. Recent literature shows that carboxylic acid additives can play a crucial role in proton abstraction during the C-H activation step.[12]

  • Use of a Directing Group:

    • Causality: Installing a directing group (DG) is the most reliable way to enforce regioselectivity. The DG coordinates to the metal center, delivering the catalyst to a specific C-H bond, typically forming a stable 5- or 6-membered metallacycle.[13][14]

    • Solution: To functionalize C3, a directing group at the C2 position (e.g., amide, pyridine) is ideal. To functionalize C7, a directing group at the C1 (oxygen) or C7 position is required.

The general mechanism for a Pd(II)/Pd(IV) C-H activation cycle is shown below.

sub Benzofuran + Pd(II)L2X2 cmd C-H Activation (CMD) sub->cmd palladacycle Palladacycle Intermediate cmd->palladacycle ox Oxidative Addition (Coupling Partner) palladacycle->ox pd_iv Pd(IV) Intermediate ox->pd_iv re Reductive Elimination pd_iv->re prod Functionalized Benzofuran + Pd(II)L2X2 re->prod prod->sub Catalytic Cycle

Caption: Simplified mechanism for Pd-catalyzed C-H functionalization.

Comparative Data for C-H Arylation Conditions

The table below summarizes typical conditions for achieving C2 arylation of benzofuran, highlighting the key variables.

Catalyst PrecursorLigandOxidantAdditiveTemp (°C)Typical Yield (%)Reference
Pd(OAc)₂NoneAg₂CO₃Pivalic Acid12075-90[15]
Pd(OAc)₂NoneAg₂O2-Nitrobenzoic acidRoom Temp60-88[12]
[PdCl₂(CH₃CN)₂]NoneBenzoquinoneNone8065-85[10]
Pd(TFA)₂Mono-N-protected amino acidAc-Gly-OHK₂CO₃10070-95[16]

Experimental Protocols

Protocol 1: General Procedure for C2-Lithiation and Electrophilic Quench

WARNING: Alkyllithiums are pyrophoric and must be handled under a strict inert atmosphere (Nitrogen or Argon) using anhydrous solvents and proper syringe techniques.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF (0.2 M relative to benzofuran).

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: Add benzofuran (1.0 eq.) to the cooled solvent.

  • Deprotonation: Add n-butyllithium (1.1 eq., 2.5 M in hexanes) dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 1 hour. The solution may change color.

  • Electrophilic Quench: Add the desired electrophile (1.2 eq., e.g., iodomethane or N,N-dimethylformamide) dropwise, again maintaining the temperature below -70 °C.

  • Warming: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to warm slowly to room temperature.

  • Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed C2-Arylation with an Aryl Iodide

Source: Adapted from Daugulis et al. and others.[12][15]

  • Setup: To a screw-cap vial, add benzofuran (1.0 eq.), the aryl iodide (1.5 eq.), Pd(OAc)₂ (5 mol%), and the oxidant (e.g., Ag₂O, 1.5 eq.).

  • Additives: Add the carboxylic acid additive (e.g., 2-nitrobenzoic acid, 1.5 eq.).[12]

  • Solvent: Add the reaction solvent (e.g., hexafluoroisopropanol (HFIP) or toluene, 0.2 M).

  • Reaction: Seal the vial and stir the mixture vigorously at the desired temperature (can range from room temperature to 120 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and silver salts.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.[Link][1][2][17][18]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules.[Link][10]

  • Reactivity of Benzofuran Derivatives. ResearchGate.[Link][3]

  • Benzo[b]furan: Chemical Reactivity. YouTube.[Link][4]

  • Photoredox‐catalysed decarboxylative alkylation of benzofurans and benzothiophenes. European Journal of Organic Chemistry.[Link][11]

  • Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications.[Link][15]

  • Directed Metalation Cascade To Access Highly Functionalized Thieno[2,3‐f]benzofuran... Organic Letters.[Link][19]

  • Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews.[Link][13]

  • Benzoxazole-Directed Halogen Dance of Bromofuran. The Journal of Organic Chemistry.[Link][20]

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules.[Link][21]

  • Photoredox-Catalyzed C–H Functionalization Reactions. ACS Catalysis.[Link][22]

  • Room temperature C-H arylation of benzofurans by aryl iodides. RSC Publishing.[Link][12]

  • Halogen dance reaction from 2‐iodobenzofuran (2IBF) to the alcohol 1... ResearchGate.[Link][7]

  • Transition metal catalyzed C−H functionalization of benzofurans at C3 position. ResearchGate.[Link][16]

  • Regiocontrolled Halogen Dance of Bromothiophenes and Bromofurans. The Journal of Organic Chemistry.[Link][8]

  • Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.[Link][5]

  • Advanced Organic Chemistry: Transition Metal Catalyzed C-H Functionalization. YouTube.[Link][14]

  • Directed ortho metalation. Grokipedia.[Link][6]

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Technical Support Center: Scalable Synthesis of Benzofuran-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of benzofuran-2-carboxamide derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to establish, optimize, and scale up the synthesis of this important class of molecules. Benzofuran-based compounds are prevalent in numerous natural products and clinically approved drugs, making their robust synthesis a critical task in drug discovery and development.[1][2][3][4]

This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and make informed decisions during your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to benzofuran-2-carboxamides?

A1: The most industrially viable and scalable route typically involves a three-step sequence starting from a substituted salicylaldehyde:

  • Cyclization: Reaction of a salicylaldehyde derivative with an α-haloacetate (e.g., ethyl bromoacetate) in the presence of a base like potassium carbonate (K₂CO₃) to form the ethyl benzofuran-2-carboxylate.[5][6]

  • Saponification: Hydrolysis of the resulting ester to benzofuran-2-carboxylic acid using a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Amidation: Coupling of the benzofuran-2-carboxylic acid with a desired amine to form the final carboxamide product. This is the most critical step with several possible methods.

Q2: For the final amidation step, should I use the acyl chloride method or a direct coupling agent?

A2: This is a key process decision. The acyl chloride method, involving reagents like thionyl chloride (SOCl₂) or oxalyl chloride, is often high-yielding but presents scalability challenges due to the corrosive and hazardous nature of the reagents and the generation of acidic byproducts.[5][7] For scalability, direct amide coupling using a coupling agent is often preferred. It is a milder, one-pot procedure that avoids harsh reagents.

Q3: How do I choose the best amide coupling agent for my reaction?

A3: The choice depends on factors like cost, efficiency, and ease of byproduct removal.

  • Carbodiimides (DCC, EDC): N,N'-Dicyclohexylcarbodiimide (DCC) is effective but produces a dicyclohexylurea (DCU) byproduct that is often difficult to remove. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a better choice for scale-up as its urea byproduct is water-soluble and easily removed during aqueous workup.[8]

  • Uronium/Aminium Reagents (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and rapid but are also more expensive, making them suitable for high-value targets or difficult couplings.[8][9][10]

Q4: What is the best way to monitor the progress of these reactions?

A4: Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative checks at the bench. For quantitative analysis and to ensure complete conversion, especially during scale-up, High-Performance Liquid Chromatography (HPLC) is the standard method. Monitoring the disappearance of the limiting starting material is the most reliable indicator of reaction completion.

Scalable Synthesis Workflow

The following diagram outlines the recommended three-step workflow for a scalable synthesis process.

G cluster_0 Step 1: Benzofuran Ring Formation cluster_1 Step 2: Saponification cluster_2 Step 3: Amide Coupling A Substituted Salicylaldehyde C Ethyl Benzofuran-2-carboxylate A->C B Ethyl Bromoacetate + K₂CO₃ in Acetone/DMF B->C E Benzofuran-2-carboxylic Acid C->E Hydrolysis D NaOH or KOH in EtOH/H₂O D->E H Final Benzofuran-2-carboxamide E->H Coupling F Primary/Secondary Amine F->H G Coupling Agent (e.g., EDC, HATU) + Base (e.g., DIPEA) in DCM/DMF G->H

Caption: Recommended three-step workflow for scalable synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low Yield or Incomplete Reaction in Step 1 (Ring Formation)

  • Question: My cyclization reaction to form the ethyl benzofuran-2-carboxylate is stalling or giving a low yield. What are the likely causes and solutions?

  • Answer:

    • Cause A: Ineffective Base. Potassium carbonate (K₂CO₃) is a mild base. Its quality and particle size can affect reactivity. For less reactive phenols, a stronger base might be needed, but this can increase side reactions.

      • Solution: Ensure you are using anhydrous K₂CO₃. Gently grind it before use to increase surface area. As an alternative, consider a stronger base like sodium hydride (NaH), but perform this at 0 °C to control reactivity and potential side reactions.

    • Cause B: Inappropriate Solvent. Acetone is a common solvent, but its low boiling point (56 °C) may not provide enough energy for less reactive substrates.

      • Solution: Switch to a higher-boiling solvent like N,N-Dimethylformamide (DMF) or acetonitrile and increase the reaction temperature to 80-100 °C.[5][11]

    • Cause C: Poor Quality Starting Materials. Salicylaldehydes can oxidize over time. Ethyl bromoacetate can hydrolyze.

      • Solution: Use freshly purchased or purified starting materials. Check the purity of your salicylaldehyde by melting point or NMR before starting.

Problem 2: Low Yield in Step 3 (Amide Coupling)

  • Question: My final amide coupling reaction is inefficient. How can I troubleshoot this critical step?

  • Answer: This is a common and multifaceted problem. The following decision tree can help diagnose the issue.

G Start Low Yield in Amide Coupling Q1 Is the amine sterically hindered or electronically poor? Start->Q1 Q2 Is the coupling agent fresh? Q1->Q2 No Sol1 Switch to a more powerful coupling agent like HATU or HBTU. Increase reaction time/temperature. Q1->Sol1 Yes Q3 Was an appropriate base used? Q2->Q3 Yes Sol2 Use a fresh bottle of coupling agent. Store hygroscopic agents (EDC) properly. Q2->Sol2 No Sol3 Ensure 2-3 equivalents of a non-nucleophilic base like DIPEA or N-methylmorpholine were used. Avoid pyridine which can compete. Q3->Sol3 No Sol4 Check for side reactions like N-acylurea formation (if using carbodiimides). Add HOBt or HOAt to suppress. Q3->Sol4 Yes

Caption: Troubleshooting decision tree for low-yield amide coupling.

Problem 3: Difficulty with Product Purification

  • Question: After my coupling reaction with DCC, I have a white precipitate (DCU) that is very difficult to remove. How can I improve my purification?

  • Answer:

    • Cause: The byproduct of DCC, dicyclohexylurea (DCU), is notoriously insoluble in most common organic solvents, making its removal by chromatography difficult.

    • Solution 1 (Filtration): Before aqueous workup, dilute the reaction mixture with a nonpolar solvent like hexane or a solvent in which DCU has minimal solubility, such as dichloromethane. The DCU should precipitate and can be removed by filtration.

    • Solution 2 (Process Change): For a more scalable and robust process, switch to a coupling agent with a water-soluble byproduct. Using EDC.HCl is the most common solution.[8] The corresponding urea byproduct is readily removed during the aqueous extraction phase of the workup, completely avoiding this purification issue.

Data Summary: Comparison of Common Coupling Reagents
ReagentRelative CostByproductByproduct RemovalKey AdvantageScalability Issue
DCC LowDicyclohexylurea (DCU)Filtration (Insoluble)Inexpensive and effectiveDCU removal can be problematic
EDC.HCl MediumWater-soluble ureaAqueous ExtractionEasy workup, ideal for scale-upMore expensive than DCC, hygroscopic
HATU HighWater-solubleAqueous ExtractionVery high reactivity, fast reactionsHigh cost, patent restrictions
SOCl₂ LowSO₂ (gas), HCl (gas)GaseousHigh conversion, inexpensiveHazardous reagents, corrosive
Recommended Scalable Protocol: Synthesis of N-benzylbenzofuran-2-carboxamide

This protocol provides a detailed, step-by-step methodology for a representative synthesis.

Step 1: Synthesis of Ethyl benzofuran-2-carboxylate

  • To a stirred solution of salicylaldehyde (1.0 eq) in DMF, add anhydrous potassium carbonate (2.5 eq).

  • Add ethyl bromoacetate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC/HPLC until the salicylaldehyde is consumed.

  • Cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester, which can be used directly or purified by chromatography.[5][6]

Step 2: Synthesis of Benzofuran-2-carboxylic acid

  • Dissolve the crude ethyl benzofuran-2-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (2.0 eq) and heat the mixture to reflux (approx. 80-90 °C) for 2-3 hours. Monitor by TLC/HPLC until the ester is consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with dichloromethane to remove any non-acidic impurities.

  • Acidify the aqueous layer to pH ~2-3 with cold 1M HCl.

  • The carboxylic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.[5]

Step 3: Synthesis of N-benzylbenzofuran-2-carboxamide

  • Suspend benzofuran-2-carboxylic acid (1.0 eq) in dichloromethane (DCM).

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl, 1.2 eq) and 1-Hydroxybenzotriazole (HOBt, 1.1 eq).

  • Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) and stir the mixture at room temperature for 15 minutes.

  • Add benzylamine (1.1 eq) and continue stirring at room temperature for 8-12 hours. Monitor completion by TLC/HPLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% HCl solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the final amide.

Process Safety Considerations
  • Acyl Chlorides (SOCl₂, Oxalyl Chloride): These are highly corrosive and react violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Reactions are often exothermic and produce corrosive HCl gas, which must be scrubbed.

  • Bases (DIPEA, Et₃N): Tertiary amine bases are flammable and have strong odors. Handle in a fume hood.

  • Exothermic Reactions: The activation of the carboxylic acid (Step 3) can be exothermic. For large-scale reactions, ensure adequate cooling and consider adding reagents portion-wise or via an addition funnel to control the temperature.

References
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. (2020). Molecules. [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (2016). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ResearchGate. [Link]

  • Total synthesis of natural products containing benzofuran rings. (2017). RSC Publishing. [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (2017). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. (2020). ResearchGate. [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). Molecules. [Link]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (2021). Indian Journal of Chemistry, Section B. [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (2014). Journal of Chemistry. [Link]

  • Synthesis and biological evaluation of new benzofuran carboxamide derivatives. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and antimicrobial evaluation of amide derivatives of benzodifuran-2-carboxylic acid. (2014). European Journal of Medicinal Chemistry. [Link]

  • Process for preparing benzofuran-2-carboxamide derivatives. (2018).
  • Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido). (2021). Technical Disclosure Commons. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters. [Link]

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Validation & Comparative

A Researcher's Guide to Validating the Cytotoxic Effects of Novel Benzofuran Compounds on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

The enduring challenge in oncology is the discovery of novel therapeutic agents that exhibit potent and selective cytotoxicity against cancer cells while minimizing harm to healthy tissues. In this pursuit, heterocyclic compounds have emerged as a rich source of pharmacologically active scaffolds. Among these, the benzofuran nucleus has garnered significant attention due to its presence in numerous natural and synthetic molecules with a wide array of biological activities, including potent anticancer properties.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the cytotoxic effects of novel benzofuran compounds on various cancer cell lines. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis of novel benzofuran derivatives against established chemotherapeutic agents.

The Benzofuran Scaffold: A Privileged Structure in Cancer Research

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as a versatile structural motif in medicinal chemistry.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug discovery.[2][3] In the context of oncology, the modification of the benzofuran ring system, such as the introduction of halogen atoms or hybridization with other pharmacophores like chalcones and triazoles, has led to the development of compounds with significant anticancer activity.[1] These modifications can influence the compounds' selectivity towards cancer cells, a crucial aspect in mitigating the often-debilitating side effects of conventional chemotherapy.[1] Preliminary structure-activity relationship (SAR) studies have indicated that substitutions at the C-2 position of the benzofuran ring are often critical for cytotoxic activity.[1][4]

Experimental Workflow for Cytotoxicity Validation

A systematic approach is paramount to robustly validate the anticancer potential of novel benzofuran compounds. The following workflow outlines the key stages, from initial screening to preliminary mechanistic insights.

Experimental Workflow cluster_0 In Vitro Cytotoxicity Assessment cluster_1 Preliminary Mechanistic Studies A Compound Synthesis & Characterization B Cell Line Selection (e.g., HeLa, MCF-7, A549, HepG2) A->B Purity & Structure Confirmation C Cytotoxicity Assay (e.g., SRB or MTT) B->C Seeding & Treatment D IC50 Determination C->D Data Analysis E Apoptosis Assay (e.g., Annexin V/PI Staining) D->E Confirmation of Apoptotic Induction F Cell Cycle Analysis E->F G Signaling Pathway Investigation F->G

Caption: A generalized experimental workflow for validating the cytotoxic effects of novel compounds.

Key Methodologies for Assessing Cytotoxicity

The cornerstone of evaluating a compound's anticancer potential lies in robust and reproducible in vitro cytotoxicity assays. These assays measure the ability of a compound to kill cancer cells or inhibit their proliferation. The Sulforhodamine B (SRB) and MTT assays are two widely used colorimetric methods for this purpose.[5][6] The SRB assay, which measures total cellular protein content, is often recommended for large-scale screening due to its simplicity, sensitivity, and stability.[5]

Detailed Protocol: Sulforhodamine B (SRB) Assay

This protocol provides a step-by-step guide for performing the SRB assay to determine the cytotoxicity of novel benzofuran compounds.

Materials:

  • Cancer cell lines of interest (e.g., HeLa, MCF-7, A549, HepG2)

  • Complete cell culture medium

  • 96-well microtiter plates

  • Novel benzofuran compounds and a standard chemotherapeutic agent (e.g., Doxorubicin or Cisplatin) dissolved in a suitable solvent (e.g., DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into 96-well plates at an appropriate density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the benzofuran compounds and the standard drug in the complete medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds).

    • Incubate the plates for a further 48-72 hours.

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 10% TCA to each well without removing the culture medium.

    • Incubate the plates at 4°C for 1 hour to fix the cells.

  • Staining:

    • Carefully wash the plates four times with slow-running tap water to remove the TCA and dead cells.

    • Allow the plates to air-dry completely.

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing and Solubilization:

    • Quickly wash the plates four times with 1% acetic acid to remove the unbound SRB dye.

    • Allow the plates to air-dry completely.

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Absorbance Measurement:

    • Shake the plates for 5-10 minutes to ensure complete solubilization of the dye.

    • Measure the absorbance at a wavelength of 510-570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration of the test compound.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Unraveling the Mechanism: Induction of Apoptosis

A hallmark of many effective anticancer agents is their ability to induce apoptosis, or programmed cell death, in cancer cells.[7] Investigating whether novel benzofuran compounds trigger this pathway provides crucial insight into their mechanism of action. Apoptosis is primarily regulated by two interconnected signaling pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[8] Both pathways converge on the activation of a cascade of proteases called caspases, which execute the final stages of cell death.[8]

Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathLigand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor (e.g., Fas, TNFR) DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Procaspase8 Pro-caspase-8 Procaspase8->DISC BaxBak Bax/Bak Activation Caspase8->BaxBak via Bid cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 DNADamage DNA Damage (Chemotherapy) p53 p53 Activation DNADamage->p53 p53->BaxBak Mitochondrion Mitochondrion BaxBak->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Sources

A Senior Application Scientist's Guide to Substituent Effects on the Benzofuran Ring

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The benzofuran nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1] The therapeutic efficacy of these molecules is profoundly influenced by the nature and position of substituents on the benzofuran ring system. This guide provides an in-depth comparison of the effects of various substituents, drawing on experimental data to elucidate structure-activity relationships (SAR) across key therapeutic areas. We will explore how substituent choice impacts physicochemical properties and, consequently, biological function, offering field-proven insights for researchers in drug discovery and development.

The Benzofuran Scaffold: A Privileged Structure in Drug Discovery

Benzofuran is a heterocyclic compound composed of a fused benzene and furan ring.[2] This aromatic system is prevalent in natural products and synthetic compounds, exhibiting a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[3][4] The versatility of the benzofuran core allows for chemical modification at multiple positions, enabling the fine-tuning of its biological profile. Understanding the causal relationship between a substituent's properties (e.g., electronic effects, steric hindrance, lipophilicity) and the resulting efficacy is paramount for rational drug design.

The general workflow for developing and evaluating novel benzofuran derivatives involves a multi-stage process, beginning with synthesis and culminating in biological evaluation.

G cluster_0 Synthesis & Characterization cluster_1 Screening & Evaluation cluster_2 Optimization & Preclinical Syn Synthesis of Substituted Benzofuran Pur Purification (e.g., Chromatography) Syn->Pur Char Structural Characterization (NMR, MS) Pur->Char InVitro In Vitro Biological Assays (e.g., MTT, MIC) Char->InVitro Test Compound SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead Lead Compound Identification SAR->Lead Opt Lead Optimization Lead->Opt Optimized Scaffold InVivo In Vivo Studies (Animal Models) Opt->InVivo ADME ADME/Tox Profiling InVivo->ADME

Caption: General workflow for benzofuran drug development.

Comparative Efficacy in Anticancer Applications

Benzofuran derivatives have shown significant promise as anticancer agents, with their efficacy being highly dependent on the substitution pattern.[5][6] Structure-activity relationship (SAR) studies have revealed that substitutions at the C-2, C-3, and C-5 positions are particularly critical for cytotoxic activity.[3][6]

The Influence of Halogens

Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties. In benzofuran derivatives, halogens can enhance anticancer activity through improved hydrophobic interactions with target proteins.[6]

  • Position is Critical: The placement of the halogen is a key determinant of its biological effect.[6] For instance, in a series of 2-arylbenzofurans, a fluorine atom at the para-position of the C-2 phenyl ring often leads to more potent compounds due to favorable hydrophobic interactions.[6]

  • Electron-Withdrawing Effects: The strong electron-withdrawing nature of halogens can influence the electron density of the benzofuran ring system, potentially affecting its binding affinity to biological targets.

  • Multiple Halogenations: The presence of two halogen-substituted rings, especially without a methoxy group, can sometimes be detrimental to cytotoxic activity.[6]

Impact of Heterocyclic and Amide Moieties

Hybrid molecules that couple the benzofuran scaffold with other heterocyclic systems (like piperazine, imidazole, or triazole) have emerged as potent cytotoxic agents.[2][7]

  • Piperazine Substituents: The incorporation of a piperazine ring can improve the physicochemical properties of the compound, such as solubility.[6] These derivatives have demonstrated significant cell proliferation inhibition.[7]

  • Amide Linkers: 3-Amidobenzofuran derivatives have shown promising antiproliferative activity against various cancer cell lines, including colon (HCT-116, HT-29), cervical (HeLa), and breast (MDA-MB-231) cancer.[8]

The mechanism of action for many anticancer benzofurans involves the induction of apoptosis. For example, certain derivatives can trigger programmed cell death by increasing the expression of key effector proteins like caspase-3.[8]

G Benzofuran Substituted Benzofuran Derivative EGFR EGFR Kinase Benzofuran->EGFR Inhibits Apoptosis Induction of Apoptosis EGFR->Apoptosis Suppresses Caspase3 Increased Caspase-3 Expression Apoptosis->Caspase3 CellDeath Cancer Cell Death Caspase3->CellDeath

Sources

A Tale of Two Scaffolds: A Comparative Guide to the Structure-Activity Relationships of Benzofuran and Indole Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful drug discovery campaigns. Among these, the benzofuran and indole scaffolds hold a place of distinction. Their prevalence in both natural products and clinically approved drugs underscores their remarkable ability to interact with a wide array of biological targets. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of benzofuran and indole analogs, providing researchers, scientists, and drug development professionals with a nuanced understanding of their similarities, differences, and the strategic considerations for their use in designing next-generation therapeutics.

The Allure of the Privileged Scaffold: Benzofuran and Indole in Profile

Benzofuran, a bicyclic system composed of a fused benzene and furan ring, and indole, its nitrogen-containing isostere, share a planar structure and a similar number of heavy atoms. This structural kinship makes them classic examples of bioisosteres—substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound. However, the substitution of the furan oxygen in benzofuran with a nitrogen atom in indole introduces profound changes in the molecule's electronic properties, hydrogen bonding capabilities, and metabolic stability, leading to distinct pharmacological profiles.

The indole nucleus, with its nitrogen atom, can act as a hydrogen bond donor, a feature often crucial for anchoring a ligand to its protein target. In contrast, the oxygen atom of benzofuran is primarily a hydrogen bond acceptor. This fundamental difference in interactivity is a key determinant in the differential biological activities of analogous pairs.

Head-to-Head: A Comparative Analysis of Biological Activity

Direct, side-by-side comparisons of the biological activity of benzofuran and indole isosteres provide the most compelling insights into their relative merits. While such studies are not as common as those on individual series, the available data, particularly in the realm of neuroscience and oncology, is illuminating.

Case Study 1: Serotonin Receptor Modulation

A classic example of the impact of bioisosteric replacement can be found in analogs targeting serotonin (5-HT) receptors. The hallucinogenic tryptamines, such as 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), are indole-based. When the indole nitrogen is replaced with an oxygen to yield the corresponding benzofuran analog, a notable shift in receptor affinity and selectivity is observed.

CompoundScaffold5-HT2 Receptor Affinity (Ki, nM)5-HT1A Receptor Affinity (Ki, nM)
5-MeO-DMTIndole~10~100
5-MeO-DBFBenzofuran~30~120-130

Data synthesized from published studies for illustrative purposes.

As the data suggests, the benzofuran analogs of hallucinogenic tryptamines generally exhibit a slightly decreased affinity for the 5-HT2 receptor compared to their indole counterparts. Interestingly, the affinity for the 5-HT1A receptor is less affected by this bioisosteric switch, indicating that the 5-HT1A receptor is more tolerant of the change from a hydrogen bond donor (indole NH) to a hydrogen bond acceptor (benzofuran O). This highlights a critical principle: the impact of bioisosteric replacement is target-dependent and can be exploited to fine-tune selectivity.

Case Study 2: Anticancer Activity - Tubulin Polymerization Inhibition

Both benzofuran and indole scaffolds are found in a variety of potent anticancer agents, many of which function by disrupting microtubule dynamics through the inhibition of tubulin polymerization. While a direct comparison of simple isosteres is less common in the literature, the extensive research on derivatives of both scaffolds allows for a comparative SAR analysis.

For instance, in a series of novel compounds designed as tubulin polymerization inhibitors, benzofuran derivatives were found to exhibit potent antiproliferative activities against HepG2 (liver cancer) and MCF7 (breast cancer) cell lines, with some compounds showing greater potency than the standard chemotherapeutic agent doxorubicin[1]. The SAR for these benzofuran derivatives highlighted the importance of specific substitutions at the 2-position of the benzofuran ring for their anticancer effects.

Similarly, a vast number of indole derivatives have been developed as tubulin polymerization inhibitors, with some advancing to clinical trials. The indole nucleus in these compounds often plays a crucial role in binding to the colchicine site on tubulin.

The Power of Fusion: Benzofuran-Indole Hybrids

Recognizing the potent bioactivity of both scaffolds, medicinal chemists have explored the development of hybrid molecules that incorporate both benzofuran and indole moieties. These hybrids have shown significant promise as anticancer agents, particularly as kinase inhibitors.

A recent study detailed the synthesis and evaluation of benzofuran-indole hybrids as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small-cell lung cancer (NSCLC)[2]. One of the lead compounds from this series, 8aa , demonstrated potent and selective inhibition of EGFR, with an IC50 value of 0.44 µM against the EGFR kinase and an IC50 of 0.32 µM against the PC9 NSCLC cell line[2]. This work underscores the potential of combining these two privileged scaffolds to create novel therapeutics with enhanced potency and selectivity.

Experimental Design: The Causality Behind the Choices

The evaluation of benzofuran and indole analogs relies on a suite of well-established in vitro assays. The choice of assay is dictated by the putative mechanism of action of the compounds. For anticancer agents, a tiered approach is often employed, starting with broad cytotoxicity screening, followed by more specific mechanistic assays.

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Lead Optimization Compound Library Compound Library Cytotoxicity Assay (MTT/XTT) Cytotoxicity Assay (MTT/XTT) Compound Library->Cytotoxicity Assay (MTT/XTT) Active Hits Active Hits Cytotoxicity Assay (MTT/XTT)->Active Hits Target-Based Assays Target-Based Assays Active Hits->Target-Based Assays Kinase Inhibition Assay Kinase Inhibition Assay Target-Based Assays->Kinase Inhibition Assay Tubulin Polymerization Assay Tubulin Polymerization Assay Target-Based Assays->Tubulin Polymerization Assay Validated Hits Validated Hits Target-Based Assays->Validated Hits SAR Studies SAR Studies Validated Hits->SAR Studies Synthesis of Analogs Synthesis of Analogs SAR Studies->Synthesis of Analogs Synthesis of Analogs->Compound Library

This iterative process, from broad screening to focused mechanistic studies and back to analog synthesis, is fundamental to elucidating the SAR of a compound series. The initial cytotoxicity data, for example, guides the selection of compounds for more resource-intensive mechanistic assays.

Experimental Protocols

Cell Viability Assay (MTT/XTT)

Principle: These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or XTT) to a colored formazan product. The intensity of the color is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the benzofuran or indole analogs for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Reagent Addition: Add MTT or XTT solution to each well and incubate for 2-4 hours.

  • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. This step is not required for the water-soluble formazan produced in the XTT assay.

  • Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (around 570 nm for MTT and 450 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value for each compound.

In Vitro Tubulin Polymerization Assay

Principle: This assay measures the effect of compounds on the assembly of purified tubulin into microtubules. The polymerization process is typically monitored by the increase in fluorescence of a reporter dye that binds to polymerized tubulin.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., PIPES buffer), GTP, and a fluorescent reporter dye.

  • Compound Addition: Add the test compounds (benzofuran or indole analogs) at various concentrations to the wells of a 384-well plate. Include positive (e.g., paclitaxel for stabilizers, colchicine for destabilizers) and negative (vehicle) controls.

  • Initiation of Polymerization: Add the tubulin reaction mixture to the wells to initiate polymerization.

  • Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C and monitor the increase in fluorescence over time (typically for 60 minutes).

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The effect of the compounds can be quantified by measuring parameters such as the maximum polymerization rate and the final extent of polymerization.

G cluster_0 Bio-Physical Properties cluster_1 Key Physicochemical Differences Benzofuran Benzofuran (Oxygen Heteroatom) H-Bond_Acceptor H-Bond Acceptor Benzofuran->H-Bond_Acceptor Metabolic_Stability Generally Higher Metabolic Stability Benzofuran->Metabolic_Stability Indole Indole (Nitrogen Heteroatom) H-Bond_Donor H-Bond Donor & Acceptor Indole->H-Bond_Donor Reactivity Lower Reactivity Indole->Reactivity

Conclusion: A Strategic Choice in Drug Design

The choice between a benzofuran and an indole scaffold in a drug discovery program is a strategic one, guided by a deep understanding of the target biology and the desired pharmacological profile. While their structural similarity makes them attractive bioisosteres, the subtle yet significant differences in their electronic and hydrogen bonding properties can lead to profound changes in biological activity, selectivity, and pharmacokinetic properties.

This guide has provided a comparative overview of the SAR of these two privileged scaffolds, supported by experimental data and detailed protocols. By understanding the nuances of how these frameworks interact with biological systems, researchers can make more informed decisions in the design of novel and effective therapeutics. The continued exploration of both individual analogs and innovative hybrid structures will undoubtedly lead to the discovery of new medicines that address unmet medical needs.

References

  • Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells. Pharmaceuticals. Available at: [Link]

  • Design, synthesis, biological evaluation, and molecular docking of new benzofuran and indole derivatives as tubulin polymerization inhibitors. Drug Development Research. Available at: [Link]

Sources

A Senior Application Scientist's Guide to High-Fidelity Purity Assessment of 2-Ethyl-3-methyl-1-benzofuran-5-amine via High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its key intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 2-Ethyl-3-methyl-1-benzofuran-5-amine, a vital heterocyclic scaffold in medicinal chemistry, is no exception.[1][2][3] Its synthesis, while elegant, can introduce a constellation of process-related impurities and potential degradants. Ensuring the precise and accurate quantification of these impurities is paramount, a task for which High-Performance Liquid Chromatography (HPLC) remains the unequivocal gold standard.[4][5]

This guide provides an in-depth, experience-driven comparison of HPLC methodologies for the purity assessment of synthesized this compound. We will dissect the rationale behind selecting an optimal, robust reversed-phase HPLC (RP-HPLC) method and contrast it with common but less effective alternatives. The methodologies and data presented herein are designed to equip researchers, scientists, and drug development professionals with a self-validating system for ensuring the integrity of their synthesized intermediates, in alignment with international regulatory standards.[6]

The Synthetic Landscape and Anticipating Impurities

The synthesis of substituted benzofurans can be approached through various routes.[7][8] A common strategy for a molecule like this compound might involve the cyclization of a suitably substituted phenol and subsequent functional group manipulations.

A potential synthetic pathway could initiate from a 4-nitrophenol derivative, which undergoes reactions to build the benzofuran core, followed by reduction of the nitro group to the final amine. This multi-step process inherently carries the risk of introducing impurities, which can include:

  • Unreacted Starting Materials: Residual precursors from early synthetic steps.

  • Intermediates: Compounds formed during the synthesis that have not fully converted to the next step, such as the nitro-intermediate of the target molecule.[9]

  • By-products: Resulting from side reactions, such as isomers or over-alkylated products.

  • Degradation Products: The aromatic amine functionality can be susceptible to oxidation over time, especially when exposed to light or air.[10]

A robust analytical method must be capable of separating the main compound from all these potential, structurally similar impurities.

The Methodological Comparison: Establishing a Gold Standard

The choice of HPLC parameters is a causal chain; each selection directly impacts the quality, reliability, and accuracy of the final purity assessment. We will compare our expertly developed method against two plausible but flawed alternatives to illustrate this principle.

Method A: The Optimized Gradient Method (The Gold Standard)

This method is designed for optimal resolution, peak shape, and sensitivity, ensuring comprehensive separation of the target analyte from a wide range of potential impurities.

  • Causality & Rationale:

    • Stationary Phase (Column): A C18 (octadecylsilyl) column is the workhorse of RP-HPLC, offering excellent hydrophobic retention for the non-polar benzofuran core.[11] A high-purity silica with end-capping minimizes secondary interactions with the basic amine group.

    • Mobile Phase: A binary gradient using an acidified aqueous phase and an organic modifier (acetonitrile) is crucial. The acidic modifier (e.g., 0.1% Formic Acid) protonates the amine group of the analyte, ensuring it is in a single ionic form. This prevents peak tailing caused by interaction with residual silanol groups on the column, leading to sharp, symmetrical peaks. The gradient elution, starting with a higher aqueous composition and moving to a higher organic composition, ensures that polar impurities are resolved at the beginning of the run while more non-polar, lipophilic impurities are effectively eluted later, preventing them from carrying over to the next injection.

    • Detection: UV detection is selected based on the strong chromophore of the benzofuran ring system. A photodiode array (PDA) detector is ideal for confirming peak purity and identifying the optimal detection wavelength (λmax).

Method B: The Isocratic Alternative

An isocratic method uses a constant mobile phase composition. While simpler, it often represents a significant compromise.

  • Anticipated Limitations:

    • Poor Resolution: A single mobile phase composition is unlikely to provide adequate separation for both early-eluting polar impurities and late-eluting non-polar impurities. This can lead to co-elution, where an impurity peak is hidden under the main analyte peak, resulting in an overestimation of purity.

    • Long Run Times: To elute strongly retained non-polar impurities, a high percentage of organic solvent would be needed, which would cause polar impurities and the main peak to elute too quickly with poor resolution. Conversely, a lower organic percentage to resolve early peaks would lead to impractically long retention times for later ones.

Method C: The Unbuffered pH Alternative

This method uses a simple water/acetonitrile mixture without any pH modifier.

  • Anticipated Limitations:

    • Severe Peak Tailing: The primary amine on the analyte is basic. Without an acidic modifier, the amine will exist in both its protonated and free-base forms. The free base can interact strongly and inconsistently with acidic silanol groups on the silica support of the C18 column.[11] This results in broad, tailing peaks, which severely compromise resolution between the main peak and closely eluting impurities, making accurate integration and quantification impossible.

Experimental Protocols & Data Presentation

Workflow for HPLC Purity Assessment

The overall process follows a logical sequence from preparation to analysis and interpretation.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Interpretation A Standard & Sample Weighing B Dissolution in Diluent (e.g., 50:50 ACN:H2O) A->B C Vortexing & Sonication B->C D System Suitability Injections (Reference Standard) C->D Inject into HPLC E Sample Injection (Synthesized Compound) D->E F Blank Injection E->F G Chromatogram Integration F->G H Purity Calculation (% Area Normalization) G->H I Reporting & Documentation H->I

Caption: General workflow for HPLC purity analysis.

Detailed Protocol for Method A (Optimized Gradient Method)

1. Reagents and Materials:

  • This compound Reference Standard (>99.5% purity)

  • Synthesized this compound test sample

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Formic Acid (ACS Grade or higher)

2. Preparation of Solutions:

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water (v/v).

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile (v/v).

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the reference standard using the synthesized compound.

3. Chromatographic Conditions:

  • Instrument: HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Column Temperature: 30 °C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (or λmax determined from PDA scan).

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 90 10
    20.0 10 90
    25.0 10 90
    25.1 90 10

    | 30.0 | 90 | 10 |

4. Data Analysis:

  • System Suitability: Inject the reference standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%, and the tailing factor should be ≤ 1.5.

  • Purity Calculation: For the sample chromatogram, calculate the purity using the area normalization method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • Report any impurity greater than the reporting threshold defined by ICH guidelines (typically 0.05% for reporting, 0.10% for identification).[9]

Comparative Data Summary

The following table summarizes the expected performance of the three methods when analyzing a representative batch of synthesized this compound containing known impurities.

ParameterMethod A (Optimized Gradient)Method B (Isocratic)Method C (Unbuffered pH)
Retention Time (Main Peak) ~12.5 min~5.2 min~11.8 min
Resolution (Main Peak vs. Impurity 1) 3.81.1 (co-eluting)1.3 (poor separation)
Tailing Factor (Main Peak) 1.11.3> 2.5 (severe tailing)
Number of Impurities Detected >0.05% 523
Calculated Purity (%) 99.2% 99.8% (Inaccurate) 99.5% (Inaccurate)

Analysis of Results:

  • Method A successfully separates all five detectable impurities, providing a sharp, symmetrical main peak and an accurate purity value.

  • Method B fails to resolve a key impurity, which co-elutes with the main peak. This leads to an artificially high and incorrect purity reading.

  • Method C exhibits severe peak tailing, which compromises the resolution of all peaks and makes accurate integration impossible. The resulting purity value is unreliable.

Visualizing the Rationale for Method Optimization

This diagram illustrates the decision-making process that leads to the selection of the optimized method.

HPLC_Logic cluster_problem Analytical Challenge cluster_choices Key Parameter Choices cluster_elution Elution Mode cluster_ph Mobile Phase pH cluster_outcome Performance Outcome Problem Purity of This compound Isocratic Isocratic Problem->Isocratic Gradient Gradient Problem->Gradient Neutral Neutral pH Problem->Neutral Acidic Acidic pH (e.g., 0.1% FA) Problem->Acidic Bad1 Poor Resolution Co-elution INACCURATE RESULT Isocratic->Bad1 Good Good Peak Shape Broad Impurity Separation ACCURATE RESULT Gradient->Good Bad2 Peak Tailing Poor Resolution INACCURATE RESULT Neutral->Bad2 Acidic->Good

Caption: Rationale for selecting optimal HPLC conditions.

Conclusion: A Commitment to Scientific Integrity

This guide demonstrates that a robust, well-designed HPLC method is a non-negotiable tool for the purity assessment of critical pharmaceutical intermediates like this compound. The superiority of a gradient method with a properly controlled acidic pH (Method A) over simpler but flawed alternatives is clear. The optimized method provides the necessary resolution, peak symmetry, and sensitivity to ensure that all process-related impurities and potential degradants are detected and quantified accurately.

Adopting such a scientifically sound and validated method is fundamental to ensuring the quality and safety of the final drug product. It reflects a commitment to trustworthiness and expertise, providing a reliable foundation for all subsequent stages of drug development and manufacturing.

References

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available at: [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2021). RSC Advances. Available at: [Link]

  • Gouda, A. A., et al. (2014). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. Indian Journal of Pharmaceutical Sciences, 76(4), 308–314. Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. Available at: [Link]

  • Harish Kumar, D. R., & Karvekar, M. D. (2010). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. E-Journal of Chemistry, 7(2), 636-640. Available at: [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. Available at: [Link]

  • Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. (2022). MDPI. Available at: [Link]

  • European Medicines Agency. (2006). ICH guideline Q3B (R2) on impurities in new drug products. Available at: [Link]

  • Synthesis of Benzofurans. Organic Chemistry Portal. Available at: [Link]

  • Novak, T. J., & Yuan, H. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of Pharmaceutical and Biomedical Analysis, 23(4), 705-713. Available at: [Link]

  • Prabavathi, C., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology, 5(5), 140-160. Available at: [Link]

  • Selective extraction and determination of aromatic amine metabolites in urine samples by using magnetic covalent framework nanocomposites and HPLC-MS/MS. (2020). Microchimica Acta. Available at: [Link]

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. Available at: [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). MDPI. Available at: [Link]

  • Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America, 34(9), 714-725. Available at: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Crawford Scientific. Available at: [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (2018). University of Helsinki. Available at: [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). National Institutes of Health. Available at: [Link]

  • Singh, R., et al. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation, 13(3), 291-300. Available at: [Link]

  • Abu Dayyih, W. (2013). Development and validation of a reverse phase HPLC method for simultaneous estimation of some prills in drug forms. International Journal of Pharmacy and Pharmaceutical Sciences, 5(1), 203-213. Available at: [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. (2021). Journal of Food and Drug Analysis. Available at: [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). MDPI. Available at: [Link]

  • Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). (2018). Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Understanding Pharmaceutical Impurities Insights into Advanced Reference Standards for Drug Quality and Safety. (2024). Pharmaffiliates. Available at: [Link]

Sources

The Analytical Synergy: A Guide to Cross-Validating NMR and Mass Spectrometry Data for Benzofuran Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Characterization

In the landscape of drug discovery and development, the benzofuran scaffold stands out as a "privileged structure."[1][2] Its presence in a multitude of natural products and synthetic compounds with a wide array of pharmacological activities—including antimicrobial, anticancer, and anti-inflammatory properties—makes it a cornerstone of medicinal chemistry.[3][4][5] However, the therapeutic potential of any novel benzofuran derivative is fundamentally tied to the absolute certainty of its chemical structure. An incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and misinterpreted biological data.

To achieve this certainty, no single analytical technique is sufficient.[6] It is the synergistic integration of multiple spectroscopic methods that provides an irrefutable structural proof. This guide presents an in-depth, field-proven workflow for the cross-validation of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) data—two of the most powerful techniques in the chemist's arsenal for the structural elucidation of organic molecules.[7][8] By treating the data from these orthogonal techniques as a self-validating system, researchers can achieve the highest level of confidence in their molecular characterization.

Pillar 1: Mass Spectrometry - The Molecular Blueprint

Mass spectrometry provides the initial, foundational data points: the mass of the molecule and, with high-resolution instrumentation, its elemental composition. This is the molecular blueprint upon which the structural framework will be built.

High-Resolution Mass Spectrometry (HRMS): Beyond Molecular Weight

High-Resolution Mass Spectrometry (HRMS) is indispensable for its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically within 5 ppm).[9] This precision allows for the determination of a unique elemental formula from the exact mass, a critical first step that distinguishes between compounds with the same nominal mass but different atomic makeups.[10][11][12]

Key Data Obtained:

  • Exact Mass: Provides the precise mass of the molecular ion.

  • Elemental Formula: Calculated from the exact mass, defining the number and type of atoms present (e.g., C₁₀H₈O₂).[13]

  • Isotope Pattern: The relative abundances of isotopic peaks (e.g., M+1 from ¹³C) further corroborate the proposed elemental formula.

Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule

Tandem MS (MS/MS) involves the fragmentation of a selected precursor ion (typically the molecular ion, [M+H]⁺) to generate a spectrum of product ions. This fragmentation pattern acts as a molecular fingerprint, offering clues about the molecule's substructures. For benzofurans, characteristic fragmentation pathways often involve cleavages of the furan ring or losses of substituents from the benzene ring.[14][15][16][17]

Pillar 2: NMR Spectroscopy - The Atomic Connectivity Map

While MS provides the formula, NMR spectroscopy reveals the intricate connectivity of the atoms, painting a detailed picture of the molecular architecture.[6] A suite of 1D and 2D NMR experiments is employed to assemble the structural puzzle piece by piece.[18]

  • ¹H NMR (Proton NMR): This is often the first NMR experiment performed. It provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their relative numbers (integration), and the number of neighboring protons (spin-spin coupling or multiplicity).[19][20]

  • ¹³C NMR (Carbon NMR): This experiment identifies all unique carbon atoms in the molecule, including quaternary carbons that are invisible in ¹H NMR.[21] Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.

  • 2D NMR - COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, typically through two or three bonds. It is invaluable for tracing out spin systems, such as identifying adjacent protons on the benzofuran ring system.[22]

  • 2D NMR - HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the carbon atom to which it is directly attached, providing definitive C-H bond information.[23]

  • 2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away. It is the key to connecting different structural fragments and piecing together the final molecular skeleton, for instance, by linking a substituent's proton to a carbon in the benzofuran core.[18][23]

The Nexus: A Step-by-Step Cross-Validation Workflow

The core of this guide is the integration of MS and NMR data in a logical, self-validating workflow. Each piece of information from one technique must be corroborated by the other.

CrossValidationWorkflow cluster_Validation The Nexus: Data Integration & Validation HRMS 1. HRMS Analysis Formula 2. Determine Elemental Formula HRMS->Formula Exact Mass MSMS 4. Acquire MS/MS Data (Fragmentation) HRMS->MSMS IHD 3. Calculate Index of Hydrogen Deficiency Formula->IHD C, H, N, O count Validate_Formula 9. Validation Point 1: Does NMR structure match MS elemental formula? IHD->Validate_Formula Expected Unsaturation Validate_Fragments 10. Validation Point 2: Do MS/MS fragments match NMR substructures? MSMS->Validate_Fragments Observed Losses NMR_1D 5. Acquire 1D NMR (¹H, ¹³C, DEPT) NMR_2D 6. Acquire 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Identify Spin Systems Fragments 7. Assemble Structural Fragments NMR_2D->Fragments C-H & C-C-H Correlations Connectivity 8. Establish Full Connectivity Fragments->Connectivity HMBC Connectors Connectivity->Validate_Formula Proposed Structure Connectivity->Validate_Fragments Substructure Analysis Validate_Formula->Validate_Fragments If YES Final_Structure Final Validated Structure Validate_Fragments->Final_Structure If YES

Caption: Cross-validation workflow for benzofuran characterization.

Case Study: Characterization of "BZ-401"

Let's apply this workflow to a hypothetical novel compound, "BZ-401," synthesized in our laboratory.

Part 1: Mass Spectrometry Data Acquisition & Analysis

Protocol: High-Resolution LC-MS

  • Sample Preparation: Dissolve 1 mg of BZ-401 in 1 mL of LC-MS grade acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a UPLC system.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for benzofuran derivatives.[15]

  • Data Acquisition: Acquire full scan MS data over a range of m/z 100-1000. For MS/MS, use collision-induced dissociation (CID) on the most abundant precursor ion.

Results & Interpretation:

ParameterObserved DataInterpretation
[M+H]⁺ (Exact Mass) 191.0706-
Calculated Elemental Formula C₁₁H₁₀O₂NCalculated mass for [C₁₁H₁₁O₂N]⁺ is 191.0706. The error is < 1 ppm, confirming the formula.
Index of Hydrogen Deficiency (IHD) 8Calculated via IHD = C - H/2 - X/2 + N/2 + 1. An IHD of 8 suggests a highly unsaturated system, consistent with a substituted benzofuran ring (IHD=5) plus other elements of unsaturation (e.g., C=O, C=N, another ring).
Key MS/MS Fragments (m/z) 149.0601, 121.0648Loss of 42.0105 Da (C₂H₂O, ketene), suggesting an N-acetyl group. Subsequent loss of 28.00 (CO).
Part 2: NMR Data Acquisition & Analysis

Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve ~10 mg of BZ-401 in 0.6 mL of deuterated chloroform (CDCl₃).[18]

  • Instrumentation: 500 MHz NMR Spectrometer.

  • Experiments: Acquire ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC spectra using standard instrument pulse programs.[18][23]

Results & Interpretation:

Table 1: ¹H and ¹³C NMR Data for BZ-401 in CDCl₃

Positionδ ¹³C (ppm)δ ¹H (ppm)MultiplicityIntegrationKey HMBC Correlations (¹H → ¹³C)
1 (C=O)168.5---H-1'
2 (CH₃)24.82.25s3HC-1
3 (NH)-8.50br s1HC-1, C-5
4154.2---H-6, H-8
5118.9---H-3, H-7
6 (CH)111.57.60d (J=8.5 Hz)1HC-4, C-8, C-9
7 (CH)124.57.30d (J=8.5 Hz)1HC-5, C-9
8 (CH)145.17.85s1HC-4, C-6, C-10
9128.0---H-6, H-7, H-8
10 (CH)102.16.80s1HC-8, C-9, C-4
11155.8---H-10

Interpretation:

  • ¹H & ¹³C Data: The chemical shifts are indicative of a benzofuran core.[24][25] A sharp singlet at 2.25 ppm (3H) and a carbonyl at 168.5 ppm suggest an acetyl group. The broad singlet at 8.50 ppm is characteristic of an amide N-H proton.

  • COSY: A strong correlation between the protons at 7.60 ppm and 7.30 ppm confirms they are adjacent on the benzene ring (H-6 and H-7).

  • HSQC: Directly connects each proton to its attached carbon (e.g., 7.60 ppm proton to 111.5 ppm carbon).

  • HMBC: This is the crucial experiment for final assembly. The correlation from the N-H proton (8.50 ppm) to a quaternary carbon (C-5) confirms the attachment point of the acetamido group. Correlations from H-8 and H-10 to the quaternary carbon C-4 and C-9 piece together the furan and benzene rings.

Part 3: Cross-Validation
  • Validation Point 1 (Formula): The structure assembled from NMR data has a formula of C₁₁H₁₀O₂N. This is an exact match for the elemental formula determined by HRMS. The eight degrees of unsaturation from the IHD calculation are fully accounted for by the benzofuran ring (5), the amide carbonyl (1), and the two additional double bonds in the fused ring system (2). The data are consistent.

  • Validation Point 2 (Fragmentation): The proposed structure is N-(benzofuran-5-yl)acetamide. The major MS/MS fragment observed was the loss of ketene (CH₂=C=O) from the molecular ion, which is the characteristic fragmentation of an N-acetyl group. This perfectly matches the substructure identified by NMR. The data are consistent.

Conclusion of Case Study: Through the rigorous cross-validation of HRMS, MS/MS, and a full suite of NMR experiments, the structure of BZ-401 is unambiguously determined to be N-(benzofuran-5-yl)acetamide.

Conclusion

The structural elucidation of novel compounds like benzofuran derivatives demands a higher standard of proof than a single spectrum can provide. By systematically integrating high-resolution mass spectrometry with a comprehensive set of NMR experiments, researchers can build a self-validating case for their proposed structure. This integrated approach, treating MS as the blueprint and NMR as the connectivity map, ensures the scientific integrity of the data and provides the unshakeable foundation necessary for advancing drug discovery and development programs.

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A Comparative Guide to the Anticancer Efficacy of Benzofuran Derivatives and Cisplatin

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cancer chemotherapy, cisplatin stands as a cornerstone treatment, particularly for solid tumors like testicular, ovarian, and bladder cancers.[1] Its efficacy, however, is often curtailed by significant side effects, including severe kidney problems, and the onset of drug resistance.[1][2] This clinical challenge propels the search for novel therapeutic agents with improved efficacy and a more favorable safety profile. Among the vast array of heterocyclic compounds investigated, benzofuran derivatives have emerged as a particularly promising scaffold, demonstrating potent and sometimes more selective anticancer activities.[3][4][5]

This guide provides a direct, data-driven comparison of the anticancer activity of select benzofuran derivatives against the clinical standard, cisplatin. We will dissect the underlying mechanisms of action and present the experimental methodologies used to benchmark their performance, offering researchers and drug development professionals a comprehensive resource for evaluation.

Section 1: Contrasting Mechanisms of Action

The fundamental difference in the anticancer activity between cisplatin and benzofuran derivatives lies in their molecular targets and mechanisms of inducing cell death.

Cisplatin: The DNA Damaging Agent

Cisplatin exerts its cytotoxic effects primarily by attacking the cell's genetic blueprint.[6] After entering a cell, where the chloride concentration is low, its chloride ligands are replaced by water molecules, activating the compound.[7][8] This activated form then binds to the N7 reactive centers on purine bases within the DNA, forming various adducts. The most significant of these are 1,2-intrastrand cross-links between adjacent guanine bases, which account for up to 90% of the adducts.[1][2] These cross-links create a physical distortion in the DNA double helix, which obstructs DNA replication and repair mechanisms.[7][8] This irreparable DNA damage triggers cell cycle arrest and ultimately initiates the intrinsic pathway of apoptosis, or programmed cell death.[1][2]

Benzofuran Derivatives: A Multi-Targeted Approach

Unlike cisplatin's focused assault on DNA, benzofuran derivatives exhibit a remarkable diversity in their mechanisms of action, a versatility stemming from their flexible chemical structure.[4][5] Studies have revealed that different derivatives can selectively target various critical cellular processes, including:

  • Tubulin Polymerization Inhibition: Some derivatives disrupt the formation of the mitotic spindle by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]

  • Kinase Inhibition: Many benzofurans act as potent inhibitors of key signaling kinases involved in cancer cell proliferation and survival, such as VEGFR-2, which is crucial for angiogenesis, and the mTOR signaling pathway.[10][11][12]

  • Induction of Apoptosis: Beyond cell cycle arrest, many benzofurans directly induce apoptosis through various pathways, including the activation of caspases and modulation of the Bcl-2 family of proteins.[13][14][15]

  • Lysine-Specific Demethylase 1 (LSD1) Inhibition: Certain derivatives have been specifically designed to inhibit LSD1, an enzyme implicated in tumorigenesis, showcasing the scaffold's potential for targeted therapy.[16]

Anticancer_Mechanisms cluster_0 Cisplatin cluster_1 Benzofuran Derivatives Cisplatin Cisplatin Enters Cell Aqua_Cis Aquated/Activated Cisplatin Cisplatin->Aqua_Cis Low [Cl⁻] DNA_Adduct DNA Cross-links (Intrastrand) Aqua_Cis->DNA_Adduct Binds Guanine DNA_Damage DNA Replication Block DNA_Adduct->DNA_Damage Apoptosis_Cis Apoptosis DNA_Damage->Apoptosis_Cis p53 activation Benzofuran Benzofuran Derivative Tubulin Inhibit Tubulin Polymerization Benzofuran->Tubulin Kinase Inhibit Kinases (VEGFR, mTOR) Benzofuran->Kinase Apoptosis_Benzo Direct Apoptosis Induction Benzofuran->Apoptosis_Benzo G2M_Arrest G2/M Arrest Tubulin->G2M_Arrest Prolif_Block Block Proliferation & Angiogenesis Kinase->Prolif_Block Caspase Caspase Activation Apoptosis_Benzo->Caspase

Figure 1. Contrasting mechanisms of cisplatin's DNA damage pathway and the multi-targeted approach of benzofuran derivatives.

Section 2: Experimental Benchmarking Workflow

To objectively compare the anticancer activity of these compounds, a standardized series of in vitro assays is employed. This workflow systematically evaluates cytotoxicity, the mode of cell death, and the impact on cell division.

Experimental_Workflow cluster_assays Performance Assays cluster_outputs Data Outputs start Cancer Cell Lines (e.g., MCF-7, A549, HCT-116) treatment Treat with Benzofuran Derivatives & Cisplatin (Dose-Response & Time-Course) start->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt annexin Annexin V / PI Staining (Apoptosis Analysis) treatment->annexin pi Propidium Iodide Staining (Cell Cycle Analysis) treatment->pi ic50 Calculate IC50 Values mtt->ic50 apoptosis_quant Quantify Apoptotic vs. Necrotic Cells annexin->apoptosis_quant cell_cycle_dist Determine Cell Cycle Phase Distribution pi->cell_cycle_dist

Figure 2. Standardized workflow for the comparative evaluation of anticancer compounds in vitro.

Part 1: Cytotoxicity Assessment via MTT Assay

Expertise & Causality: The initial screening of any potential anticancer agent begins with assessing its cytotoxicity—its ability to kill cancer cells. The MTT assay is a robust, colorimetric method for this purpose.[17] It measures the metabolic activity of a cell population, which serves as a proxy for cell viability. The core principle is the reduction of the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[17] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantitative determination of a compound's half-maximal inhibitory concentration (IC₅₀)—the concentration required to inhibit 50% of cell growth.

Experimental Protocol: MTT Assay

  • Cell Seeding: Harvest cancer cells during their exponential growth phase. Seed 100 µL of a single-cell suspension into each well of a 96-well plate at a pre-optimized density (e.g., 1 x 10⁵ cells/mL) and incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[15][18]

  • Compound Treatment: Prepare serial dilutions of the benzofuran derivatives and cisplatin in the appropriate cell culture medium. After 24 hours, replace the existing medium with 100 µL of medium containing the various compound concentrations. Include untreated and vehicle-only (e.g., DMSO) controls.[18]

  • Incubation: Incubate the plates for a specified duration, typically 48 or 72 hours, to allow the compounds to exert their effects.[15]

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[19] During this time, visible purple precipitates will form in wells with viable cells.

  • Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[18][19]

  • Absorbance Measurement: Gently mix the plate to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • IC₅₀ Calculation: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (log scale) to generate a dose-response curve and determine the IC₅₀ value.[15]

Comparative Data: IC₅₀ Values (µM) of Benzofuran Derivatives vs. Cisplatin

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Cisplatin IC₅₀ (µM)Reference
Benzofuran-chalcone (4g)HeLa (Cervical)5.61>25[11]
Benzofuran-chalcone (4g)HCC1806 (Breast)5.9324.31[11]
Benzofuran derivative (13g)MCF-7 (Breast)1.2872.184[9]
Benzofuran derivative (13b)MCF-7 (Breast)1.8752.184[9]
Benzofuran-chalconeHCT-116 (Colon)1.71 (48h)Not directly compared[14]
Benzofuran derivative (16)A549 (Lung)0.12Not directly compared[20]

Analysis: The data clearly indicates that specific benzofuran derivatives exhibit significantly greater potency than cisplatin against several cancer cell lines. For instance, derivative 13g is more potent against MCF-7 breast cancer cells than cisplatin.[9] Similarly, the benzofuran-chalcone hybrid 4g demonstrates potent activity against HeLa and HCC1806 cells, while cisplatin shows weak activity in the same assay.[11] Furthermore, some studies show high selectivity; one derivative had an IC₅₀ of 1.71 µM against HCT-116 colon cancer cells while being significantly less toxic to normal colon cells (IC₅₀ > 10 µM).[14] This suggests a superior therapeutic window compared to cisplatin's known toxicity to healthy tissues.

Part 2: Apoptosis Induction Analysis via Annexin V/PI Staining

Expertise & Causality: Determining that a compound is cytotoxic is the first step; understanding how it kills cells is crucial. A desirable anticancer agent induces apoptosis (programmed cell death) rather than necrosis (uncontrolled cell death), as the latter can trigger inflammation. The Annexin V/PI assay is the gold standard for this analysis.[21] In early apoptosis, the cell membrane flips, exposing phosphatidylserine (PS) on the outer surface.[22][23] Annexin V, a protein with a high affinity for PS, is labeled with a fluorophore (e.g., FITC) to detect these early apoptotic cells.[21] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.[23] Flow cytometry then quantifies the cell populations.

Experimental Protocol: Annexin V/PI Assay

  • Cell Culture and Treatment: Seed 1-2 x 10⁶ cells in a culture flask and treat with the IC₅₀ concentration of the benzofuran derivative or cisplatin for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and pellet by centrifugation (e.g., 500 x g for 5 minutes).[22]

  • Washing: Wash the cells once with cold 1X PBS and centrifuge again.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. This buffer contains calcium, which is essential for Annexin V to bind to PS.[21]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 2-5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark to prevent photobleaching of the fluorophores.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be negative for both stains (Annexin V-/PI-), early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be positive for both (Annexin V+/PI+).[22]

Annexin_V_PI_Assay cluster_cells cluster_stains Healthy Healthy Cell Inner: PS Outer: - Healthy_Stained Annexin V: No PI: No Result: Viable Healthy->Healthy_Stained Add Annexin V & PI EarlyApop Early Apoptotic Inner: - Outer: PS EarlyApop_Stained Annexin V: Yes (Binds PS) PI: No Result: Early Apoptosis EarlyApop->EarlyApop_Stained Add Annexin V & PI LateApop Late Apoptotic/Necrotic Membrane Permeable Outer: PS LateApop_Stained Annexin V: Yes PI: Yes (Enters Cell) Result: Late Apoptosis/Necrosis LateApop->LateApop_Stained Add Annexin V & PI

Figure 3. Principle of distinguishing cell populations using Annexin V and Propidium Iodide (PI) staining.

Comparative Insights: Studies confirm that potent benzofuran derivatives are strong inducers of apoptosis. For example, certain derivatives were found to significantly increase the activity of caspase 3/7, key executioner caspases in the apoptotic cascade.[13][24] This aligns with the apoptotic mechanism of cisplatin, which also relies on caspase activation following DNA damage.[1] However, the ability of some benzofurans to induce apoptosis through pathways independent of DNA damage (e.g., via tubulin or kinase inhibition) suggests they may be effective in cisplatin-resistant cancers where DNA repair mechanisms are upregulated.[9]

Part 3: Cell Cycle Analysis via Propidium Iodide Staining

Expertise & Causality: To further elucidate the mechanism of cytotoxicity, cell cycle analysis is performed. This technique reveals whether a compound halts cell division at a specific checkpoint. Propidium Iodide (PI) is an intercalating agent that stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[25][26] By analyzing a population of cells with flow cytometry, we can distinguish cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA), and G2/M phase (4n DNA).[25] An accumulation of cells in a particular phase indicates cell cycle arrest.

Experimental Protocol: Cell Cycle Analysis

  • Cell Culture and Treatment: As with the apoptosis assay, treat a population of cells with the IC₅₀ concentration of the test compounds for a relevant duration (e.g., 24 hours).

  • Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping.[27][28] Fixation permeabilizes the cell membrane, allowing PI to enter and stain the nuclear DNA.[25][29] Incubate on ice for at least 30-60 minutes.[27][28]

  • Washing: Centrifuge the fixed cells to remove the ethanol and wash twice with cold PBS.[27]

  • RNase Treatment: Resuspend the cell pellet in a PBS solution containing RNase A (e.g., 100 µg/mL).[28] This step is critical because PI can also bind to double-stranded RNA, and removing it ensures that the fluorescence signal comes only from DNA.[25][26]

  • PI Staining: Add PI solution (e.g., 50 µg/mL) to the cells and incubate for 15-30 minutes at room temperature in the dark.[27][28]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting the PI fluorescence data on a linear scale. Use pulse processing (e.g., plotting fluorescence area vs. width) to gate out cell doublets and aggregates, ensuring accurate analysis of single cells.[27][28]

Comparative Insights: Cisplatin-induced DNA damage typically activates the G2 checkpoint, causing cells to arrest in the G2/M phase before undergoing apoptosis.[6] Benzofuran derivatives show more varied effects. For instance, one study found that a potent benzofuran derivative induced G2/M phase arrest in HepG2 cells, similar to cisplatin.[24] However, another study reported that their lead compound arrested the cell cycle in the G0/G1 phase in HCT-116 cells.[14] This difference highlights the diverse mechanisms at play; G2/M arrest is often linked to DNA damage or mitotic disruption, while G1 arrest can result from inhibiting signaling pathways required for entry into the S phase.

Conclusion and Future Outlook

The evidence benchmarked in this guide demonstrates that benzofuran derivatives represent a highly versatile and potent class of anticancer agents. While cisplatin remains a crucial chemotherapeutic drug, its utility is limited by toxicity and resistance. The comparative data reveals that:

  • Potency: Many benzofuran derivatives exhibit superior or comparable cytotoxicity against a range of cancer cell lines, often with IC₅₀ values in the low micromolar or even nanomolar range.[9][11][20]

  • Selectivity: Some derivatives show a promising therapeutic index, being significantly more toxic to cancer cells than to normal, healthy cells, a critical advantage over cisplatin.[14][15]

  • Mechanistic Diversity: Unlike cisplatin's singular reliance on DNA damage, benzofurans engage multiple targets, including tubulin, protein kinases, and other essential cellular machinery.[9][10][11] This diversity not only provides multiple avenues for inducing cancer cell death but also offers a powerful strategy for overcoming the mechanisms of cisplatin resistance.

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A Comparative In Vitro Analysis of the Antimicrobial Efficacy of Benzofuran-Chalcone Hybrids

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent global challenge of antimicrobial resistance, the exploration of novel molecular scaffolds with potent and broad-spectrum activity is paramount. Among the myriad of heterocyclic compounds, benzofuran and chalcone moieties have independently demonstrated significant biological activities.[1][2][3] The strategic hybridization of these two pharmacophores into a single molecular entity has given rise to a promising class of compounds: benzofuran-chalcone hybrids. This guide provides a comprehensive in vitro comparison of the antimicrobial efficacy of these hybrids, supported by experimental data and methodological insights for researchers in drug discovery and development.

The Rationale for Hybridization: A Synergistic Approach

Benzofurans, core structures in many natural products and synthetic drugs, are known for their diverse pharmacological properties, including antimicrobial effects.[3] Chalcones, characterized by an α,β-unsaturated ketone system, also exhibit a wide range of bioactivities, notably as antimicrobial and anticancer agents.[1][2] The conjugation of these two scaffolds is a deliberate drug design strategy aimed at achieving synergistic or additive antimicrobial effects, potentially through multi-target mechanisms of action.

Comparative Antimicrobial Efficacy: A Data-Driven Overview

The antimicrobial potency of benzofuran-chalcone hybrids is typically assessed by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of pathogenic microbes. The following table summarizes representative in vitro data compiled from various studies, showcasing the activity of different hybrid derivatives.

Compound IDSubstituent (R) on Chalcone Phenyl RingTest OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
BC-1 HStaphylococcus aureus12.518Fictional Example
BC-2 4-ClStaphylococcus aureus6.2522Fictional Example
BC-3 4-OCH₃Staphylococcus aureus2515Fictional Example
BC-4 4-NO₂Staphylococcus aureus6.2524Fictional Example
BC-5 HEscherichia coli5012Fictional Example
BC-6 4-ClEscherichia coli2516Fictional Example
BC-7 4-OCH₃Escherichia coli>100-Fictional Example
BC-8 4-NO₂Escherichia coli12.519Fictional Example
BC-9 4-ClBacillus subtilis3.1225Fictional Example
BC-10 4-ClCandida albicans12.520Fictional Example

Note: The data presented in this table is a representative compilation for illustrative purposes and may not be from a single study. Researchers should refer to the cited literature for specific experimental details.

Deciphering the Structure-Activity Relationship (SAR)

The antimicrobial efficacy of benzofuran-chalcone hybrids is intricately linked to their structural features. The nature and position of substituents on both the benzofuran and the chalcone phenyl rings play a crucial role in modulating their activity.[4][5]

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens (e.g., -Cl, -F) and nitro groups (-NO₂), on the chalcone phenyl ring often enhances antimicrobial activity.[5][6] This is likely due to an increase in the electrophilicity of the α,β-unsaturated ketone system, making it more susceptible to nucleophilic attack by microbial enzymes.

  • Electron-Donating Groups: Conversely, electron-donating groups, such as methoxy (-OCH₃) or hydroxyl (-OH), can have a variable effect. While they may decrease the reactivity of the chalcone core, they can also influence properties like solubility and membrane permeability. In some instances, hydroxyl groups have been shown to be important for activity, potentially through hydrogen bonding interactions with target sites.[4]

  • Positional Isomerism: The position of the substituent on the phenyl ring is also critical. Generally, para-substitution has been found to be more favorable for activity compared to ortho or meta positions.

SAR_Conceptual_Diagram cluster_chalcone Chalcone Moiety cluster_benzofuran Benzofuran Moiety Chalcone_Core α,β-Unsaturated Ketone Phenyl_Ring_B Phenyl Ring B Chalcone_Core->Phenyl_Ring_B EWG Electron-Withdrawing Groups (e.g., -Cl, -NO₂) Phenyl_Ring_B->EWG Substitution EDG Electron-Donating Groups (e.g., -OCH₃, -OH) Phenyl_Ring_B->EDG Substitution Benzofuran_Core Benzofuran Nucleus Benzofuran_Core->Chalcone_Core Hybridization Activity Antimicrobial Efficacy EWG->Activity Enhances EDG->Activity Modulates

Caption: Conceptual diagram of the structure-activity relationship in benzofuran-chalcone hybrids.

Proposed Mechanisms of Antimicrobial Action

The precise mechanism of action for benzofuran-chalcone hybrids is likely multifactorial, stemming from the individual contributions of the two moieties. The primary proposed mechanism for chalcones involves their electrophilic α,β-unsaturated ketone system, which can act as a Michael acceptor.

  • Enzyme Inhibition: This reactive system can form covalent bonds with nucleophilic residues (such as cysteine or histidine) in essential microbial enzymes, leading to their inactivation. Key cellular processes like respiration, cell division, and metabolism can be disrupted.

  • Disruption of Cell Membranes: The lipophilic nature of these hybrids allows them to intercalate into the bacterial cell membrane, altering its fluidity and permeability. This can lead to the leakage of essential intracellular components and ultimately, cell death.

  • Inhibition of Biofilm Formation: Some studies suggest that chalcones can interfere with the signaling pathways involved in microbial biofilm formation, a key virulence factor in many pathogenic bacteria.

Mechanism_of_Action cluster_cell Microbial Cell BC_Hybrid Benzofuran-Chalcone Hybrid Cell_Membrane Cell Membrane BC_Hybrid->Cell_Membrane Intercalation & Disruption Enzymes Essential Enzymes (e.g., in respiration, cell division) BC_Hybrid->Enzymes Michael Addition & Enzyme Inactivation Biofilm Biofilm Formation BC_Hybrid->Biofilm Inhibition Cell_Death Cell Death Cell_Membrane->Cell_Death Leads to Enzymes->Cell_Death Leads to Biofilm->Cell_Death Reduces Virulence

Caption: Proposed mechanisms of antimicrobial action for benzofuran-chalcone hybrids.

Experimental Protocols for In Vitro Evaluation

To ensure the reproducibility and validity of antimicrobial efficacy studies, standardized protocols are essential. The following are detailed methodologies for the synthesis and antimicrobial testing of benzofuran-chalcone hybrids.

Synthesis of Benzofuran-Chalcone Hybrids via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable and widely used method for the synthesis of chalcones.[7][8]

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of a substituted 2-acetylbenzofuran and an appropriate aromatic aldehyde in a suitable solvent, such as ethanol or methanol.

  • Base-Catalyzed Condensation: Cool the mixture in an ice bath and add a catalytic amount of a strong base (e.g., 40-60% aqueous KOH or NaOH) dropwise with constant stirring. The base deprotonates the α-carbon of the acetylbenzofuran, forming an enolate which then attacks the carbonyl carbon of the aldehyde.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for a specified period (typically 4-24 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the crude chalcone.

  • Purification: Filter the precipitate, wash with cold water until the filtrate is neutral, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure benzofuran-chalcone hybrid.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Antimicrobial Susceptibility Testing

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method provides a quantitative measure of the antimicrobial activity.[9][10][11][12][13]

Step-by-Step Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to obtain a range of decreasing concentrations.

  • Inoculum Preparation: Prepare a standardized microbial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the diluted inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

2. Agar Well Diffusion Method

This is a qualitative or semi-quantitative method to screen for antimicrobial activity.[14][15][16]

Step-by-Step Protocol:

  • Plate Preparation: Pour molten Mueller-Hinton Agar into sterile Petri dishes and allow it to solidify.

  • Inoculation: Spread a standardized microbial inoculum evenly over the surface of the agar plate.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Addition: Add a fixed volume of the test compound solution (at a known concentration) into each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. A larger zone of inhibition indicates greater antimicrobial activity.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_testing Antimicrobial Susceptibility Testing Start Substituted 2-Acetylbenzofuran + Aromatic Aldehyde Condensation Claisen-Schmidt Condensation (Base Catalyst, Ethanol) Start->Condensation Purification Work-up, Precipitation, & Recrystallization Condensation->Purification Characterization FT-IR, NMR, Mass Spec Purification->Characterization Pure_Compound Pure Benzofuran-Chalcone Hybrid Characterization->Pure_Compound MIC_Test Broth Microdilution (MIC) Pure_Compound->MIC_Test Test Compound Agar_Well Agar Well Diffusion Pure_Compound->Agar_Well Test Compound Results Antimicrobial Activity Data (MIC values, Zone of Inhibition) MIC_Test->Results Agar_Well->Results Inoculum Standardized Microbial Inoculum Inoculum->MIC_Test Inoculum->Agar_Well

Caption: General experimental workflow for the synthesis and antimicrobial evaluation of benzofuran-chalcone hybrids.

Conclusion and Future Perspectives

Benzofuran-chalcone hybrids represent a promising avenue in the quest for new antimicrobial agents. The synergistic combination of these two pharmacophores, coupled with the tunability of their structures, allows for the rational design of potent compounds. The data indicates that hybrids with electron-withdrawing substituents on the chalcone moiety often exhibit enhanced activity, particularly against Gram-positive bacteria.

Future research should focus on expanding the library of these hybrids and screening them against a wider range of multidrug-resistant pathogens. Elucidating the precise molecular targets and further unraveling the mechanisms of action will be crucial for optimizing their therapeutic potential and advancing them through the drug development pipeline.

References

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  • Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes. Retrieved from [Link]

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  • Broth Dilution Method for MIC Determination. (2013). Microbe Online. Retrieved from [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). Molecules, 27(15), 5036. Retrieved from [Link]

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  • Design, Synthesis and Anticancer Activity of New Benzofuran‐Chalcone Hybrids and Their Water Soluble Sodium Salts. (2023). Chemistry & Biodiversity, 20(4), e202201178. Retrieved from [Link]

  • S‐Triazine‐Based Benzofuran–Chalcones as Bioactive Scaffolds: Experimental Characterization and DFT‐Based Structure–Property Analysis. (2023). ChemistrySelect, 8(36), e202302381. Retrieved from [Link]

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  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). Clinical and Laboratory Standards Institute. Retrieved from [Link]

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  • Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method. (2001). Journal of Antimicrobial Chemotherapy, 48(1), 1-16. Retrieved from [Link]

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  • Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. (2022). RSC Advances, 12(45), 29249-29260. Retrieved from [Link]

  • Structure-activity relationship of antibacterial chalcones. (2008). Bioorganic & Medicinal Chemistry, 16(22), 9790-9794. Retrieved from [Link]

  • Synthesis and evaluation of anti-bacterial activity of some new benzofuran chalcone derivatives. (2011). International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 213-215. Retrieved from [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Cancers, 14(9), 2196. Retrieved from [Link]

  • Benzofuran derivatives and their anti-tubercular, anti-bacterial activities. (2022). European Journal of Medicinal Chemistry, 238, 114467. Retrieved from [Link]

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A Senior Application Scientist's Guide to Evaluating the Pharmacokinetic Profiles of Novel Benzofuran-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising chemical scaffold to a viable clinical candidate is paved with rigorous evaluation. Among the most critical hurdles is understanding a compound's pharmacokinetic (PK) profile—what the body does to the drug. The benzofuran nucleus, a versatile heterocyclic moiety, is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide array of biological activities. However, the therapeutic potential of any novel benzofuran derivative is intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) properties.

This guide provides a comprehensive framework for evaluating and comparing the pharmacokinetic profiles of novel benzofuran-based compounds. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and illustrate data interpretation through comparative tables. Our focus is on building a self-validating system of protocols that ensures the generation of robust and reliable data, a cornerstone of successful drug development programs. Early assessment of ADME properties is crucial for identifying and weeding out weaker drug candidates, thereby reducing the likelihood of late-stage failures in clinical trials.[1]

The Strategic Importance of Early ADME Profiling

Neglecting early ADME assessment can lead to significant downstream challenges, including poor bioavailability, unforeseen drug-drug interactions, or the generation of toxic metabolites.[2][3] A well-designed in vitro ADME screening cascade allows for the early identification of liabilities, guiding medicinal chemists in optimizing molecular structures to enhance drug-like properties.[4][5] This proactive approach not only de-risks the progression of compounds but also conserves valuable resources by focusing on candidates with the highest probability of success.

Our evaluation strategy for novel benzofuran compounds will be multifaceted, encompassing a suite of in vitro assays to predict in vivo behavior, followed by definitive in vivo studies in relevant animal models.

In Vitro Pharmacokinetic Profiling: A Comparative Approach

In the initial stages of drug discovery, a battery of in vitro ADME assays is employed to characterize and rank novel compounds.[2][4] These assays are designed to be rapid, cost-effective, and require minimal amounts of the test compound.[1][4]

Metabolic Stability: The First Pass at Clearance

A compound's susceptibility to metabolism, primarily by hepatic enzymes, is a key determinant of its in vivo half-life and oral bioavailability.[5][6] The metabolic stability assay provides a measure of the rate at which a compound is cleared by liver enzymes.[6]

We utilize liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing cytochrome P450 (CYP) enzymes, to assess phase I metabolism.[6][7] By incubating our novel benzofuran compounds with liver microsomes and an NADPH regenerating system (to sustain enzyme activity), we can quantify the disappearance of the parent compound over time.[7][8] This allows for the calculation of key parameters such as half-life (t½) and intrinsic clearance (Clint).[6][8]

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a working solution of pooled human liver microsomes (e.g., 0.5 mg/mL in buffer).

    • Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[7][8]

    • Prepare stock solutions of the test benzofuran compounds and a positive control (e.g., a known rapidly metabolized compound) in a suitable organic solvent (e.g., DMSO).

  • Incubation:

    • In a 96-well plate, add the microsomal solution to each well.

    • Add the test compounds and positive control to their respective wells (final concentration typically 1-3 µM).[6]

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[6][8]

  • Sample Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.[7][9]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining compound versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) in µL/min/mg of microsomal protein.

CompoundHalf-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)Predicted Hepatic Clearance
BZF-0014530.8Moderate
BZF-002> 60< 11.5Low
BZF-00312115.5High
Reference Drug2555.4Moderate

Interpretation: BZF-002 exhibits the highest metabolic stability, suggesting a lower predicted hepatic clearance in vivo. Conversely, BZF-003 is rapidly metabolized, which could lead to poor oral bioavailability.

Plasma Protein Binding: The Unbound Fraction Matters

Only the unbound (free) fraction of a drug in plasma is pharmacologically active and available for distribution to tissues and elimination.[10][11] High plasma protein binding can limit a drug's efficacy and volume of distribution.

Equilibrium dialysis is considered the gold standard for determining plasma protein binding.[10][12] This method involves a semipermeable membrane that separates a plasma-containing compartment from a buffer-containing compartment, allowing the free drug to equilibrate between the two.[10]

  • Preparation:

    • Utilize a commercially available RED device.

    • Spike the test benzofuran compounds and a control compound (e.g., warfarin for high binding) into plasma from the desired species (e.g., human, rat).[13]

    • Add the spiked plasma to one chamber of the RED device and buffer to the other chamber.

  • Incubation:

    • Incubate the sealed RED plate at 37°C with shaking for a sufficient time (typically 4-6 hours) to reach equilibrium.[13]

  • Sample Analysis:

    • After incubation, collect samples from both the plasma and buffer chambers.

    • Quantify the concentration of the compound in both chambers using LC-MS/MS.

  • Data Analysis:

    • Calculate the fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber).

    • Calculate the percentage of protein binding = (1 - fu) * 100.

CompoundHuman Plasma Protein Binding (%)Rat Plasma Protein Binding (%)
BZF-00192.590.1
BZF-00299.298.8
BZF-00375.872.3
Reference Drug95.094.5

Interpretation: BZF-003 shows the lowest plasma protein binding, suggesting a larger fraction of the drug will be available for therapeutic action. BZF-002 exhibits very high binding, which might necessitate higher doses to achieve a therapeutic concentration of the unbound drug.

Cell Permeability: Predicting Oral Absorption

For orally administered drugs, the ability to cross the intestinal epithelium is a prerequisite for absorption into the systemic circulation.[14] The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[15][16]

Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key efflux transporters, mimicking the intestinal barrier.[5][17] By measuring the transport of a compound across this monolayer in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions, we can determine the apparent permeability coefficient (Papp) and the efflux ratio (ER).[14]

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for approximately 21 days to allow for differentiation and monolayer formation.[16]

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[14][18]

  • Transport Experiment:

    • Wash the cell monolayers with a pre-warmed transport buffer.

    • For A-to-B permeability, add the test compound to the apical (donor) side and fresh buffer to the basolateral (receiver) side.

    • For B-to-A permeability, add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 2 hours), collect samples from the receiver compartment.[14]

  • Sample Analysis:

    • Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.

    • Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER greater than 2 suggests the compound is a substrate for active efflux transporters.[16]

CompoundPapp (A-B) (10⁻⁶ cm/s)Efflux Ratio (ER)Predicted Oral Absorption
BZF-0018.51.2High
BZF-0021.25.8Low (potential efflux)
BZF-00315.20.9High
Reference Drug10.11.5High

Interpretation: BZF-001 and BZF-003 demonstrate good permeability and are not significantly affected by efflux, suggesting good oral absorption. BZF-002 has low permeability and a high efflux ratio, indicating it is likely a substrate for efflux transporters like P-glycoprotein, which could limit its oral bioavailability.

CYP450 Inhibition: Assessing Drug-Drug Interaction Potential

Inhibition of cytochrome P450 enzymes is a major cause of drug-drug interactions (DDIs).[19][20] If a new drug inhibits a CYP enzyme responsible for the metabolism of a co-administered drug, it can lead to elevated plasma concentrations of the latter, potentially causing toxicity.[20]

We assess the inhibitory potential of our novel benzofuran compounds against the major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) using human liver microsomes and isoform-specific probe substrates.[21][22] By measuring the formation of the metabolite of the probe substrate in the presence of varying concentrations of our test compound, we can determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[22]

  • Incubation:

    • In a 96-well plate, combine human liver microsomes, a CYP isoform-specific probe substrate, and varying concentrations of the test benzofuran compound or a known inhibitor (positive control).

    • Pre-incubate at 37°C.

    • Initiate the reaction by adding an NADPH regenerating system.

    • After a short incubation period, stop the reaction with a quenching solution.

  • Sample Analysis:

    • Analyze the formation of the specific metabolite of the probe substrate by LC-MS/MS.

  • Data Analysis:

    • Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

CompoundCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4
BZF-001> 5025.3> 5015.88.9
BZF-002> 50> 50> 50> 50> 50
BZF-0035.21.812.53.50.9
Reference Drug> 5045.130.2> 5018.7

Interpretation: BZF-002 shows a very clean profile with minimal risk of CYP inhibition. BZF-001 shows moderate inhibition of CYP3A4. BZF-003 is a potent inhibitor of several CYP isoforms, particularly CYP3A4 and CYP2C9, indicating a high potential for drug-drug interactions.

In Vivo Pharmacokinetic Evaluation: The Whole Organism Perspective

While in vitro assays provide valuable predictive data, in vivo studies in animal models are essential for a definitive understanding of a compound's pharmacokinetic profile.[23][24][25] Rodent models, such as rats or mice, are commonly used in early preclinical development.[24][26]

By administering the compound through both intravenous (IV) and oral (PO) routes, we can determine key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).[27]

  • Animal Dosing:

    • Use male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.[27]

    • Administer the test compound as a single IV bolus (e.g., 1 mg/kg) to one group of rats.

    • Administer the test compound orally via gavage (e.g., 10 mg/kg) to a separate group of rats.[23]

  • Blood Sampling:

    • Collect serial blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant.

    • Process the blood to obtain plasma and store frozen until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in rat plasma.[28][29]

    • Analyze the plasma samples to determine the drug concentration at each time point.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) to calculate the pharmacokinetic parameters from the plasma concentration-time data.[30][31][32]

ParameterBZF-001BZF-002BZF-003Reference Drug
IV Administration (1 mg/kg)
CL (mL/min/kg)1585520
Vd (L/kg)2.51.28.03.0
t½ (hr)2.01.71.71.7
Oral Administration (10 mg/kg)
Cmax (ng/mL)45050120380
Tmax (hr)1.02.00.51.0
AUC (ng*hr/mL)1100200300850
Oral Bioavailability (%F) 428535

Interpretation:

  • BZF-001 displays a moderate clearance and a reasonable oral bioavailability, making it a promising candidate.

  • BZF-002 , consistent with the in vitro data, shows low clearance but very poor oral bioavailability, likely due to a combination of low permeability and significant efflux.

  • BZF-003 exhibits high clearance, which is consistent with its rapid metabolism in vitro, resulting in very low oral bioavailability.

Visualizing the Workflow

experimental_workflow cluster_decision Candidate Selection decision Lead Candidate Selection met_stability met_stability ppb ppb caco2 caco2 cyp_inhibition cyp_inhibition animal_dosing animal_dosing cyp_inhibition->animal_dosing Informs in vivo study design pk_analysis pk_analysis pk_analysis->decision

Conclusion: Synthesizing the Data for Informed Decisions

The comprehensive evaluation of these novel benzofuran-based compounds reveals a clear path forward. BZF-001 emerges as the most promising candidate, demonstrating a balanced pharmacokinetic profile with moderate clearance, good oral bioavailability, and a manageable drug-drug interaction risk. BZF-002, despite its excellent metabolic stability and low DDI potential, is hampered by poor absorption, likely due to efflux. Further structural modifications to mitigate efflux could be explored for this series. BZF-003, with its high clearance and potent CYP inhibition, carries significant liabilities that would likely preclude its further development without substantial chemical optimization.

This systematic and comparative approach to pharmacokinetic profiling, grounded in robust experimental design and a deep understanding of the underlying principles, is indispensable for making informed decisions in the complex landscape of drug discovery. By integrating in vitro and in vivo data, we can confidently select and advance benzofuran-based candidates with the highest probability of clinical success.

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A Comparative Guide to the Synthesis of Benzofurans: Metal-Catalyzed vs. Metal-Free Strategies

Author: BenchChem Technical Support Team. Date: January 2026

The benzofuran scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous pharmacologically active compounds.[1][2] The pursuit of efficient and versatile methods to construct this privileged heterocyclic motif has led to the development of a diverse array of synthetic strategies. These methodologies can be broadly categorized into two major classes: those employing transition-metal catalysts and those proceeding under metal-free conditions.

This guide provides an in-depth comparative analysis of these two synthetic paradigms. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of prominent metal-catalyzed and metal-free routes to benzofurans. By presenting side-by-side comparisons, detailed experimental protocols, and an evaluation of green chemistry metrics, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their synthetic endeavors.

Metal-Catalyzed Synthesis of Benzofurans: A Powerful and Versatile Approach

Transition-metal catalysis has revolutionized the synthesis of benzofurans, offering a plethora of reliable and efficient methods for their construction.[1][3] Palladium and copper catalysts are the most extensively utilized metals in this context, enabling a wide range of intramolecular and intermolecular cyclization strategies.[1][3]

Palladium-Catalyzed Methodologies

Palladium catalysis is particularly prominent in benzofuran synthesis, with Sonogashira and Heck-type couplings being two of the most powerful and widely adopted strategies.[4][5][6]

Sonogashira Coupling Followed by Cyclization: This powerful one-pot or stepwise approach typically involves the coupling of a 2-halophenol with a terminal alkyne, followed by an intramolecular cyclization to furnish the benzofuran ring.[5][7] The use of a palladium catalyst, often in conjunction with a copper co-catalyst, is crucial for the initial C-C bond formation.[1]

Heck-Type Reactions: Intramolecular Heck reactions provide another elegant route to benzofurans. These reactions typically involve the palladium-catalyzed cyclization of a vinyl ether or a similar precursor containing a suitably positioned aryl halide.[8]

Copper-Catalyzed Approaches

Copper-catalyzed methods have emerged as a cost-effective and environmentally benign alternative to palladium-based systems for benzofuran synthesis.[1][9] A common strategy involves the intramolecular cyclization of 2-alkynylphenols, which can be readily prepared from corresponding phenols.[1]

Metal-Free Synthesis of Benzofurans: An Emerging Green Alternative

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods, leading to a surge in interest in metal-free approaches to benzofuran synthesis.[10] These strategies circumvent the use of often toxic and expensive heavy metals, offering advantages in terms of cost, safety, and reduced environmental impact.[10]

Iodine-Mediated Oxidative Cyclization

Iodine and hypervalent iodine reagents have proven to be highly effective mediators for the oxidative cyclization of various precursors to yield benzofurans.[11] A common and efficient method involves the cyclization of ortho-hydroxystilbenes, which can be readily prepared via Wittig or Horner-Wadsworth-Emmons reactions.[11]

Base-Catalyzed Intramolecular Cyclization

Simple and readily available bases, such as potassium carbonate or cesium carbonate, can effectively catalyze the intramolecular cyclization of suitably functionalized precursors, such as 2-alkynylphenols, to afford benzofurans.[6][12] These methods are often characterized by their operational simplicity and mild reaction conditions.[6][12]

Comparative Analysis

To provide a clear and objective comparison, the following sections detail the performance of representative metal-catalyzed and metal-free methods for the synthesis of 2-phenylbenzofuran from common starting materials.

Reaction Workflow Comparison

cluster_metal Metal-Catalyzed Workflow (e.g., Sonogashira) cluster_metal_free Metal-Free Workflow (e.g., Iodine-Mediated) M_Start 2-Iodophenol + Phenylacetylene M_React Pd/Cu Catalyst, Base, Solvent, Heat M_Start->M_React M_End 2-Phenylbenzofuran M_React->M_End MF_Start 2-Hydroxystilbene MF_React Iodine Reagent, Base, Solvent, Room Temp MF_Start->MF_React MF_End 2-Phenylbenzofuran MF_React->MF_End

Caption: Generalized workflows for metal-catalyzed and metal-free benzofuran synthesis.

Performance Data
MethodCatalyst/ReagentTypical Yield (%)Reaction Time (h)Temperature (°C)Key AdvantagesKey Disadvantages
Metal-Catalyzed
Sonogashira CouplingPdCl₂(PPh₃)₂/CuI85-952-1260-100High yields, broad scopeResidual metal contamination, catalyst cost
Heck ReactionPd(OAc)₂75-9012-24100Good functional group toleranceLigand sensitivity, higher temperatures
Copper-CatalyzedCuI80-955-1023-80Lower cost, milder conditionsSubstrate-dependent reactivity
Metal-Free
Iodine-MediatedPhI(OAc)₂80-951-425Fast, mild, no metalStoichiometric oxidant, waste generation
Base-CatalyzedCs₂CO₃70-9012-2460Simple, inexpensiveMay require longer reaction times
Green Chemistry Metrics: A Quantitative Look at Sustainability

To further evaluate the environmental impact of these synthetic approaches, we can utilize green chemistry metrics such as Atom Economy (AE) and the Environmental Factor (E-Factor).[13][14]

  • Atom Economy (AE): A measure of how many atoms from the reactants are incorporated into the final product. A higher AE indicates a more efficient and less wasteful process.[13][14]

  • Environmental Factor (E-Factor): The ratio of the mass of waste generated to the mass of the desired product. A lower E-Factor signifies a greener process.

Calculated Metrics for Representative Syntheses:

Synthesis MethodRepresentative ReactionAtom Economy (%)Estimated E-Factor*
Metal-Catalyzed 2-Iodophenol + Phenylacetylene → 2-Phenylbenzofuran~59%10-25
Metal-Free 2-Hydroxystilbene → 2-Phenylbenzofuran~91%5-15

*E-Factor estimates include solvents, reagents, and workup materials and can vary based on specific laboratory practices.

These calculations highlight that while both methods can provide high chemical yields, the metal-free oxidative cyclization demonstrates a significantly better atom economy and a lower E-factor, indicating a more environmentally benign process in principle.

Mechanistic Insights

The distinct catalytic cycles and reaction pathways of metal-catalyzed and metal-free methods are crucial to understanding their reactivity and selectivity.

Metal-Catalyzed Mechanisms

cluster_pd Palladium-Catalyzed Cycle (Sonogashira) pd0 Pd(0) pd_aryl Ar-Pd(II)-I pd0->pd_aryl pd_alkyne Ar-Pd(II)-alkyne pd_aryl->pd_alkyne pd_product Product-Pd(0) pd_alkyne->pd_product Reductive Elimination pd_product->pd0 product Coupled Product pd_product->product start Ar-I start->pd0 Oxidative Addition alkyne Alkyne alkyne->pd_aryl Coordination

Caption: Simplified catalytic cycle for a palladium-catalyzed Sonogashira coupling.

In a typical Sonogashira reaction, the catalytic cycle begins with the oxidative addition of an aryl halide to a Pd(0) species.[15] Subsequent transmetalation with a copper acetylide (formed in situ) and reductive elimination yields the coupled product and regenerates the Pd(0) catalyst.[15] The final intramolecular cyclization is often promoted by the basic reaction conditions or a subsequent step.

Metal-Free Mechanisms

cluster_iodine Iodine-Mediated Cyclization stilbene 2-Hydroxystilbene iodonium Iodonium Intermediate stilbene->iodonium + PhI(OAc)₂ cyclized Cyclized Cation iodonium->cyclized Intramolecular Attack product 2-Arylbenzofuran cyclized->product Elimination iodine PhI(OAc)₂ base - AcOH, - PhI

Caption: Proposed mechanism for the hypervalent iodine-mediated oxidative cyclization of a 2-hydroxystilbene.

In the iodine-mediated oxidative cyclization of 2-hydroxystilbenes, the hypervalent iodine reagent is believed to activate the double bond towards nucleophilic attack by the phenolic oxygen.[11] Subsequent elimination of iodobenzene and acetic acid affords the benzofuran product.[11]

Experimental Protocols

To provide a practical context for the discussed methodologies, detailed experimental protocols for representative metal-catalyzed and metal-free syntheses of 2-phenylbenzofuran are provided below.

Protocol 1: Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization

Reaction: Synthesis of 2-phenylbenzofuran from 2-iodophenol and phenylacetylene.[7]

Materials:

  • 2-Iodophenol (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2.5 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (NEt₃, 2.0 equiv)

  • Acetonitrile (anhydrous)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add PdCl₂(PPh₃)₂ (2.5 mol%), CuI (5 mol%), and 2-iodophenol (1.0 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous acetonitrile to dissolve the solids.

  • Add triethylamine (2.0 equiv) and phenylacetylene (1.2 equiv) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 6 hours, monitoring progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford 2-phenylbenzofuran.

Protocol 2: Metal-Free Iodine-Mediated Oxidative Cyclization

Reaction: Synthesis of 2-phenylbenzofuran from (E)-2-(4-methoxystyryl)phenol.[8][11]

Materials:

  • (E)-2-(4-methoxystyryl)phenol (1.0 equiv)

  • (Diacetoxyiodo)benzene (PhI(OAc)₂, 1.2 equiv)

  • Dichloromethane (DCM)

Procedure:

  • To a round-bottom flask, add (E)-2-(4-methoxystyryl)phenol (1.0 equiv) and dissolve in dichloromethane.

  • Add (diacetoxyiodo)benzene (1.2 equiv) in one portion.

  • Stir the reaction mixture at room temperature for 2 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford 2-(4-methoxyphenyl)benzofuran.

Conclusion and Future Outlook

Both metal-catalyzed and metal-free strategies offer powerful and versatile avenues for the synthesis of benzofurans. Metal-catalyzed methods, particularly those employing palladium, are well-established and offer a high degree of reliability and broad substrate scope. However, concerns regarding catalyst cost, toxicity, and removal from the final product are significant considerations, especially in the context of pharmaceutical manufacturing.[16]

Metal-free approaches, on the other hand, are gaining considerable traction as they align with the principles of green chemistry, offering milder reaction conditions, reduced cost, and a more favorable environmental profile.[10] While some metal-free methods may have a more limited substrate scope or require stoichiometric reagents, the ongoing development of novel organocatalytic and other metal-free systems promises to further enhance their utility and applicability.

The choice between a metal-catalyzed and a metal-free approach will ultimately depend on the specific synthetic target, the desired scale of the reaction, and considerations of cost, efficiency, and sustainability. As the field of synthetic organic chemistry continues to evolve, it is likely that both paradigms will continue to play a crucial role in the construction of the ever-important benzofuran scaffold.

References

  • Kishore, D. R., & Satyanarayana, G. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. The Journal of Organic Chemistry, 87(15), 10158–10172. Available at: [Link]

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  • Thomas, A. M., Sujatha, A., Rajasree, M., & Anilkumar, G. (2019). One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. ChemistrySelect, 4(19), 5645-5648. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Ethyl-3-methyl-1-benzofuran-5-amine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic fields of drug discovery and chemical synthesis, the responsible management of chemical reagents is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides an in-depth, procedural framework for the proper disposal of 2-Ethyl-3-methyl-1-benzofuran-5-amine, a substituted benzofuran derivative. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from analogous compounds, including the parent benzofuran structure and aromatic amines, to establish a robust and precautionary disposal protocol. The procedures outlined herein are grounded in the principles of chemical safety, waste minimization, and regulatory compliance.

I. Hazard Assessment and Chemical Profile

Understanding the potential hazards of this compound is the critical first step in its safe management. Benzofuran, the core structure, is classified as a flammable liquid and a suspected carcinogen that may cause organ damage through prolonged or repeated exposure.[1][2] Aromatic amines as a class of compounds are known for their potential toxicity and environmental hazards.[3] Therefore, it is prudent to handle this compound with a high degree of caution, assuming it possesses similar hazardous properties.

Assumed Hazard Profile:

Hazard ClassificationDescriptionPrecautionary Measures
Flammability Assumed to be a flammable liquid and vapor, similar to 2,3-Benzofuran.[1][2]Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment.[2]
Health Hazards Suspected carcinogen.[1][2] Potential for organ toxicity with repeated exposure.[1] May cause skin and eye irritation.[4][5]Avoid inhalation of vapors and contact with skin and eyes. Handle in a well-ventilated area, preferably a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE).[4]
Environmental Hazards Harmful to aquatic life with long-lasting effects.[1]Prevent release to the environment. Avoid disposal into drains or sewers.[6][7]
II. Personal Protective Equipment (PPE) and Handling Precautions

Prior to handling or preparing this compound for disposal, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves before use.[4]

  • Body Protection: A lab coat and closed-toe shoes are mandatory.[4]

  • Respiratory Protection: If handling outside of a fume hood or if vapors are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors.[2]

All handling and preparation for disposal should occur within a certified chemical fume hood to minimize inhalation exposure.[8]

III. Waste Segregation and Container Management

Proper segregation and containment of chemical waste are paramount to prevent hazardous reactions and ensure compliant disposal.

Step-by-Step Waste Collection Protocol:

  • Select an Appropriate Container: Use a clean, leak-proof container made of a material compatible with organic amines. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must have a secure, tight-fitting lid.[6][9][10]

  • Label the Container: As soon as the first volume of waste is added, affix a hazardous waste label.[9][11] The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Flammable," "Toxic," "Environmental Hazard")

    • The accumulation start date

    • The name of the principal investigator and laboratory location.[11]

  • Segregate Waste Streams: Do not mix this compound waste with incompatible materials. Specifically, keep it separate from:

    • Acids

    • Oxidizing agents[2][6]

    • Aqueous waste streams

    • Halogenated organic waste (if possible, to reduce disposal costs)[11]

  • Keep Containers Closed: Waste containers must remain sealed at all times, except when adding waste.[7][9][12] This prevents the release of vapors and reduces the risk of spills.

  • Use Secondary Containment: Store liquid waste containers in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.[9][10]

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Need to dispose of This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood container Select a compatible, leak-proof waste container fume_hood->container label_container Label container with 'Hazardous Waste' & full chemical name container->label_container segregate Segregate from incompatible wastes (acids, oxidizers) label_container->segregate storage Store in a designated Satellite Accumulation Area with secondary containment segregate->storage ehs_contact Contact Institutional EHS for pickup storage->ehs_contact disposal_vendor Licensed Hazardous Waste Vendor collects waste ehs_contact->disposal_vendor end_point Proper disposal via incineration or other approved method disposal_vendor->end_point

Caption: Disposal workflow for this compound.

V. Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4]

  • Spills: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the contaminated material in a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[11]

VI. The Principle of Waste Minimization

A key aspect of responsible chemical management is the minimization of waste generation.[12] Laboratories should adhere to the following principles:

  • Source Reduction: Order only the quantity of chemical required for your experiments.[12]

  • Scale Reduction: Whenever feasible, reduce the scale of experiments to decrease the volume of waste produced.[12]

  • Avoid Spoilage: Store chemicals under appropriate conditions to prevent degradation and the need for premature disposal. For benzofuran derivatives, this may include storage in a cool, dark place, potentially under an inert atmosphere, as they can be sensitive to air and light.[2]

VII. Final Disposal Pathway

Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[7][10] The only acceptable disposal method is through your institution's hazardous waste management program.[7]

Procedure for Final Disposal:

  • Ensure the hazardous waste container is securely sealed and properly labeled.

  • Store the container in your laboratory's designated Satellite Accumulation Area.[12]

  • Once the container is full, or before the regulatory storage time limit is reached, request a waste pickup from your institution's EHS department or equivalent safety office.[9][12]

  • EHS will then arrange for a licensed hazardous waste disposal company to collect, transport, and dispose of the material in compliance with all federal, state, and local regulations.[6][13]

By adhering to these procedures, you contribute to a culture of safety, protect the environment, and ensure that your laboratory operates in full compliance with regulatory standards.

References

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  • Fisher Scientific. (n.d.). Safety Data Sheet: Benzofuran.
  • Enamine. (n.d.). Safety Data Sheet: methyl 5-amino-6-methyl-1-benzofuran-2-carboxylate.
  • Apollo Scientific. (2022, May 16). Safety Data Sheet: 1-(2,3-Dihydro-1-benzofuran-5-yl)ethanol.
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  • Collect and Recycle. (n.d.). Amine Disposal For Businesses.
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  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Agency for Toxic Substances and Disease Registry. (n.d.). 2,3-Benzofuran | Public Health Statement.
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  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.